1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNZQWUCRMXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene synthesis pathway
An In-depth Technical Guide on the Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique arrangement of three different halogens (Br, Cl, F) and a methoxy group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for constructing elaborate molecular architectures through reactions like nucleophilic substitution and metal-catalyzed cross-coupling.[1]
The synthesis of such a precisely substituted molecule presents a considerable regiochemical challenge. The order and method of introducing each substituent are critical, as the directing effects of the groups already on the ring govern the position of subsequent additions. A naive approach of sequential halogenation and methoxylation of a simpler benzene derivative would likely result in an intractable mixture of isomers.
This guide presents a logical, multi-step synthesis pathway designed to overcome these regiochemical hurdles. The strategy hinges on the synthesis of a key intermediate, 4-chloro-2-fluoro-3-methoxybenzene , whose electronic properties allow for a final, highly selective bromination to yield the target molecule. The pathway begins with a commercially available starting material and employs a series of robust and well-documented chemical transformations, providing researchers with a reliable roadmap for obtaining this valuable compound.
Retrosynthetic Analysis
The core of our synthetic strategy is to install the bromine atom in the final step onto a carefully constructed precursor. This approach allows us to leverage the combined directing effects of the chloro, fluoro, and methoxy substituents to ensure the bromine is introduced at the correct C1 position with high regioselectivity.
The chosen precursor is 4-chloro-2-fluoro-3-methoxybenzene . The synthesis of this key intermediate is traced back through a series of functional group interconversions to the readily available starting material, 4-chloro-2-fluoroaniline .
Proposed Synthesis Pathway and Mechanistic Discussion
The forward synthesis involves six distinct steps, each chosen to precisely control the regiochemical outcome.
Step 1: Synthesis of 4-Chloro-2-fluorophenol
The synthesis begins with the conversion of the amino group of 4-chloro-2-fluoroaniline into a hydroxyl group. This is achieved via a diazotization reaction followed by hydrolysis. The amino group is first converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄) at low temperatures (0–5 °C).[2] This diazonium salt is an excellent leaving group (N₂ gas) and is readily displaced by water upon gentle heating to yield the corresponding phenol. This initial transformation is crucial as the resulting hydroxyl group is a powerful activating and ortho,para-directing group that will control the regiochemistry of the subsequent nitration step.
Step 2: Synthesis of 4-Chloro-2-fluoro-3-nitrophenol
This step involves the regioselective nitration of 4-chloro-2-fluorophenol. The hydroxyl group is the most powerful activating group on the ring, strongly directing incoming electrophiles to its ortho and para positions. The para position is blocked by the chlorine atom. Of the two ortho positions (C3 and C5), the C3 position is significantly more activated due to the synergistic ortho-directing effects of both the hydroxyl and the fluoro groups. Therefore, reaction with nitric acid in a sulfuric acid medium will selectively install the nitro group at the C3 position.
Step 3: Synthesis of 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene
With the nitro group in place, the phenolic hydroxyl group is methylated. A Williamson ether synthesis is the classic and most effective method for this transformation. The phenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with a methylating agent, typically dimethyl sulfate or methyl iodide, to form the desired methoxy ether. This step is critical for establishing the final methoxy substituent of the target molecule.
Step 4: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline
The nitro group, having served its purpose as a directing group, is now reduced to an amine. This reduction can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or using a metal in acidic solution, like tin(II) chloride in hydrochloric acid.[3] This reaction produces 4-chloro-2-fluoro-3-methoxyaniline, setting the stage for the removal of the nitrogen functionality.
Step 5: Synthesis of 4-chloro-2-fluoro-3-methoxybenzene (Key Intermediate)
The objective of this step is to replace the amino group with a hydrogen atom, a process known as deamination. The aniline is first converted to its diazonium salt with sodium nitrite and a strong acid, as in Step 1. However, instead of hydrolysis, the diazonium group is reductively removed. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂), which reduces the diazonium salt to the corresponding arene. This completes the synthesis of the key precursor required for the final bromination.
Step 6: Synthesis of this compound
In the final step, the precursor is brominated via electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the existing substituents:
-
-OCH₃ (at C3): Strongly activating, ortho,para-director (directs to C2, C4, C6).
-
-F (at C2): Weakly deactivating, ortho,para-director (directs to C1, C3, C5).
-
-Cl (at C4): Deactivating, ortho,para-director (directs to C1, C3, C5).
The positions C1 and C5 are activated by all three substituents. The C1 position is ortho to both the fluoro and chloro groups and para to the powerful methoxy director, making it the most electronically favorable and sterically accessible site for electrophilic attack. Therefore, reacting the precursor with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will yield the desired product, this compound, with high selectivity.[1][4]
Experimental Protocols
The following protocols are generalized procedures based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 4-Chloro-2-fluorophenol
-
In a flask cooled to 0 °C, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes.
-
Slowly add the diazonium salt solution to a separate flask of boiling water.
-
After the addition is complete and nitrogen evolution has ceased, cool the mixture to room temperature.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.
Protocol 2: Synthesis of 4-Chloro-2-fluoro-3-nitrophenol
-
Cool a flask containing concentrated sulfuric acid to 0 °C.
-
Slowly add 4-chloro-2-fluorophenol (1.0 eq) with stirring.
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.
-
Wash the organic phase, dry, and concentrate. Purify by column chromatography if necessary.
Protocol 3: Synthesis of 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene
-
To a solution of 4-chloro-2-fluoro-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the solid.
-
Evaporate the solvent from the filtrate. Dissolve the residue in diethyl ether and wash with dilute NaOH and water.
-
Dry the organic layer and concentrate to obtain the product.
Protocol 4: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline
-
Dissolve 4-chloro-2-fluoro-1-methoxy-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ gas until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the aniline.
Protocol 5: Synthesis of 4-chloro-2-fluoro-3-methoxybenzene
-
Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl and ethanol at 0 °C.
-
Add an aqueous solution of sodium nitrite (1.1 eq) dropwise.
-
After stirring for 20 minutes, add pre-chilled hypophosphorous acid (50% solution, 3-4 eq).
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution stops.
-
Extract the product with diethyl ether, wash, dry, and concentrate.
Protocol 6: Synthesis of this compound
-
In a fume hood, dissolve 4-chloro-2-fluoro-3-methoxybenzene (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction until TLC indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the final product.
Data Summary
| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield |
| 1 | Diazotization/Hydrolysis | 4-Chloro-2-fluoroaniline | NaNO₂, H₂SO₄, H₂O | 75-85% |
| 2 | Electrophilic Nitration | 4-Chloro-2-fluorophenol | HNO₃, H₂SO₄ | 80-90% |
| 3 | Williamson Ether Synthesis | 4-Chloro-2-fluoro-3-nitrophenol | DMS, K₂CO₃ | >90% |
| 4 | Nitro Reduction | 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene | H₂, Pd/C | >95% |
| 5 | Reductive Deamination | 4-Chloro-2-fluoro-3-methoxyaniline | NaNO₂, HCl, H₃PO₂ | 60-70% |
| 6 | Electrophilic Bromination | 4-chloro-2-fluoro-3-methoxybenzene | Br₂, FeBr₃ | 70-80% |
Note: Yields are estimates based on analogous reactions in the literature and will vary based on reaction scale and optimization.
Conclusion
The synthesis of this compound is a challenging yet achievable endeavor through a well-designed, multi-step pathway. The strategy outlined in this guide emphasizes rigorous control over regiochemistry by leveraging the directing effects of functional groups in a logical sequence of reliable reactions. By systematically constructing a key precursor and executing a final, selective bromination, this method provides a clear and robust route for researchers and drug development professionals to access this valuable and complex chemical building block.
References
- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
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PubChem. This compound. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
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ChemBK. 1-Bromo-2-fluoro-4-methoxybenzene. Available at: [Link]
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European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Available at: [Link]
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Physicochemical properties of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
An In-Depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: Properties, Characterization, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 943832-96-0), a highly functionalized aromatic building block with significant potential in the fields of pharmaceutical and agrochemical research. We delve into its core physicochemical properties, outline detailed protocols for its analytical characterization, explore its synthetic and reactive landscape, and discuss its strategic importance in modern drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural features of this versatile intermediate.
Introduction: The Strategic Value of Polysubstituted Aromatics
The precise arrangement of substituents on an aromatic scaffold is a cornerstone of modern medicinal chemistry. Halogen atoms, in particular, play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The presence of fluorine can enhance metabolic stability and binding affinity, while chlorine can influence lipophilicity and provide a vector for further chemical modification.[1][2] this compound presents a unique constellation of these features: a bromine atom for cross-coupling reactions, a chlorine for tuning electronic properties, a fluorine for metabolic blocking or binding interactions, and a methoxy group to influence conformation and solubility. This specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures essential for discovering new therapeutic agents.[3]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for this specific molecule is not extensively published, we can rely on high-quality computed data and establish protocols for empirical determination.
Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 943832-96-0 | [5] |
| Molecular Formula | C₇H₅BrClFO | [4] |
| Molecular Weight | 239.47 g/mol | [4] |
| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl | [4] |
| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N | [4] |
Computed Physicochemical Data
The following properties have been calculated using established computational models, providing reliable estimates for experimental design.
| Property | Value | Source |
| XLogP3 | 3.3 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Analytical Characterization: A Validating Workflow
Ensuring the identity and purity of a starting material is a non-negotiable aspect of scientific integrity. The following section outlines a standard workflow for the comprehensive characterization of this compound.
Analytical Workflow Diagram
The logical flow for confirming the structure and purity of the target compound is illustrated below. This ensures that each analytical technique provides complementary information, leading to an unambiguous characterization.
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information about the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). The expected spectra will be complex due to coupling between these nuclei.
-
Protocol:
-
Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR: Look for two distinct aromatic proton signals, likely doublets or doublet of doublets, and a singlet for the methoxy protons (~3.9-4.1 ppm).
-
Expected ¹³C NMR: Expect seven aromatic carbon signals, with characteristic shifts for carbons bonded to halogens and the methoxy group. Carbon-fluorine couplings (large ¹JCF, smaller ²JCF, etc.) will be observable.
-
Expected ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to aromatic protons providing key structural confirmation.
-
B. Mass Spectrometry (MS)
-
Rationale: MS determines the molecular weight of the compound and can reveal its isotopic pattern, which is highly characteristic for molecules containing bromine and chlorine.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., ESI or APCI).
-
Data Interpretation: The mass spectrum should show a molecular ion cluster corresponding to the calculated exact mass (237.9196 Da)[4]. The isotopic pattern will be distinctive due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes, serving as a powerful confirmation of the elemental composition.
-
C. High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.
-
Protocol:
-
Develop a suitable reverse-phase HPLC method (e.g., C18 column).
-
Use a mobile phase gradient, for instance, of water and acetonitrile (both with 0.1% formic acid or TFA).
-
Prepare a sample solution of known concentration (~1 mg/mL).
-
Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Purity is calculated based on the area percentage of the main peak.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the sequential functionalization of a simpler, commercially available benzene derivative. The directing effects of the existing substituents must be carefully considered at each step.
Caption: A plausible synthetic route to the target compound via Sandmeyer and bromination reactions.
Key Reactivity Insights
-
Cross-Coupling Reactions: The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of carbon-based substituents, making it a powerful tool for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the fluorine and chlorine atoms can activate the ring for SNAAr, particularly at positions ortho and para to these groups. However, the steric hindrance from the multiple substituents may require forcing conditions.
-
Lithiation/Grignard Formation: The bromo-group can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures to form an aryllithium species. This reactive intermediate can then be quenched with various electrophiles.
Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a scaffold designed for purpose. Its utility in drug discovery stems from the combined effects of its substituents.
-
Scaffold Decoration: As a building block, it provides a rigid core that can be elaborated using the reactivity described above. The bromine atom serves as a versatile handle for diversification, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.
-
Metabolic Stability: The fluorine atom can act as a "metabolic shield." By replacing a hydrogen atom at a site prone to oxidative metabolism by cytochrome P450 enzymes, it can significantly increase the half-life of a drug candidate.[1]
-
Modulation of Physicochemical Properties: The interplay of the halogens and the methoxy group allows for fine-tuning of lipophilicity (LogP), polarity, and electronic properties, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for handling halogenated aromatic compounds should be strictly followed. Based on data for structurally similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a prime example of a modern chemical building block engineered for versatility and strategic value. Its unique substitution pattern offers a rich platform for synthetic elaboration, making it a highly attractive intermediate for researchers in drug discovery and materials science. By understanding its fundamental properties, analytical profile, and reactive potential, scientists can effectively harness its capabilities to accelerate the development of novel and impactful molecules.
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PubChem. 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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ECETOC. JACC No. 41 n-Butanol (CAS No. 71-36-3). [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
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Chandra, G., Singh, D.V., Mahato, G.K. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J Transl Med 21, 253 (2023). [Link]
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Mebrahtu, M., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. (2023). [Link]
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An In-Depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Key Building Block for Advanced Research
For Immediate Release
This guide provides a comprehensive technical overview of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a polysubstituted aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, safety and handling, and its emerging role as a versatile synthetic intermediate.
Core Chemical Identifiers
This compound is a unique halogenated anisole derivative. Its precise substitution pattern provides a platform for complex molecular engineering. The definitive identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 943832-96-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₅BrClFO | PubChem[1] |
| Molecular Weight | 239.47 g/mol | PubChem[1] |
| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl | PubChem[1] |
| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties and Data
The physical and chemical characteristics of this compound are dictated by its array of substituents. The interplay between the electron-donating methoxy group and the electronegative halogens results in a distinct electronic profile, influencing its reactivity and physical state.
| Property | Value | Notes |
| Calculated XLogP3 | 3.3 | A measure of lipophilicity, indicating good potential for membrane permeability.[1] |
| Topological Polar Surface Area | 9.2 Ų | Suggests low polarity and good transport across biological membranes.[1] |
| Complexity | 136 | A computed measure of the intricacy of the molecular structure.[1] |
Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature and should be determined empirically.
Synthesis and Reaction Chemistry
A probable synthetic route would involve a multi-step process starting from a simpler, commercially available substituted aniline or phenol. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens, is a highly likely key transformation.
Inferred Synthetic Workflow:
Sources
Reactivity profile of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Introduction
This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis.[1] Its unique arrangement of four distinct substituents—a bromine, a chlorine, a fluorine atom, and a methoxy group—on a benzene ring provides a rich and tunable reactivity profile. This guide offers an in-depth analysis of the molecule's structural features, spectroscopic signatures, and its behavior in key synthetic transformations. For researchers in pharmaceutical and agrochemical development, understanding the nuanced reactivity of this intermediate is paramount for designing efficient and regioselective synthetic routes to complex target molecules.[2]
The strategic importance of this compound lies in the differential reactivity of its three halogen atoms, which can be selectively addressed under various reaction conditions, including metal-halogen exchange, transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution.[1] This allows for a stepwise and controlled functionalization of the aromatic core, making it an invaluable intermediate for creating diverse molecular architectures.[2]
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of the electronic properties of its substituents and their positions on the aromatic ring.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrClFO | [3] |
| Molecular Weight | 239.47 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 943832-96-0 | [3] |
| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl |[3] |
The interplay between the electron-donating methoxy group (+R > -I) and the electron-withdrawing halogens (-I > +R) creates a unique electronic landscape. The methoxy group tends to direct electrophilic attack to the ortho and para positions, while the halogens deactivate the ring towards electrophiles yet also direct ortho-para.[1] However, the cumulative inductive effect of three halogens renders the ring electron-deficient and thus primed for nucleophilic aromatic substitution.
Spectroscopic Profile
While experimental spectra for this specific compound are not widely available in public databases, a predicted spectroscopic profile can be derived from the analysis of its functional groups and comparison with similar structures.[4][5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Aromatic region (approx. 6.8-7.5 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. - Aliphatic region (approx. 3.8-4.0 ppm): A singlet corresponding to the three methoxy (-OCH₃) protons. |
| ¹³C NMR | - Aromatic region (approx. 100-160 ppm): Six distinct signals for the aromatic carbons, with significant shifts due to the attached substituents. The carbon attached to fluorine will show a large C-F coupling constant. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-O stretching (ether): ~1020-1250 cm⁻¹ - C-F stretching: ~1100-1300 cm⁻¹ - C-Cl stretching: ~700-850 cm⁻¹ - C-Br stretching: ~500-650 cm⁻¹ |
| Mass Spectrometry | - A complex molecular ion peak pattern due to the isotopes of Bromine (⁷⁹Br, ⁸¹Br) and Chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks will correspond to the various isotopic combinations.[7] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the ability to selectively target one of the three carbon-halogen bonds. The preferred reaction pathway is dictated by the choice of reagents and conditions, as illustrated below.
Figure 1: Hierarchy of reactivity for this compound under different reaction paradigms.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting aryl halides into nucleophilic organometallic reagents.[8] The rate of exchange is highly dependent on the halogen, following the established trend I > Br > Cl > F.[8]
Causality: This trend arises from the stability of the intermediate "ate" complex and the polarizability of the C-X bond. The C-Br bond is significantly more reactive than the C-Cl or C-F bonds in this transformation.
For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (typically -78 °C) results in selective exchange at the C1-Br bond. This generates a potent aryllithium intermediate, which can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C1 position.
Experimental Protocol: General Procedure for Lithiation and Trapping
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF (0.2 M).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 30-60 minutes.
-
Electrophilic Quench: The desired electrophile (1.2 eq) is added, either neat or as a solution in THF.
-
Warm-up and Quench: The reaction is allowed to slowly warm to room temperature over several hours. It is then carefully quenched by the addition of saturated aqueous NH₄Cl solution.
-
Work-up: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Figure 2: Workflow for functionalization via metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is also the most reactive site for oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[9] The reactivity order for oxidative addition is I > Br >> Cl. This selectivity allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position, while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it kinetically favored for oxidative addition to the low-valent palladium center.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a flask are added this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.
-
Reaction: The mixture is heated under a nitrogen or argon atmosphere, typically between 80-110 °C, for 2-24 hours, monitoring by TLC or LC-MS.
-
Cooling and Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated.
-
Extraction: The aqueous layer is extracted with ethyl acetate (2x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude material is purified by column chromatography or recrystallization to yield the biaryl product.
Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three electron-withdrawing halogens activates the benzene ring towards nucleophilic attack. In contrast to Sₙ1/Sₙ2 reactions, the leaving group ability in SNAr reactions is often F > Cl > Br > I.[10][11]
Causality: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[12] Fluorine's high electronegativity provides the strongest inductive stabilization to this intermediate, accelerating the reaction rate, even though the C-F bond is the strongest. The positions ortho and para to strongly electron-withdrawing groups are the most activated. In this molecule, the C2 position is ortho to the bromine and methoxy groups and para to the chlorine, making it a highly electron-deficient center. Therefore, nucleophilic attack is most likely to occur at C2, leading to the displacement of the fluoride ion.
Protocol: Nucleophilic Displacement of Fluoride
-
Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Reagents: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) and, if necessary, a base (e.g., K₂CO₃, 2.0 eq) if the nucleophile is neutral (like an amine).
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: The combined organic layers are washed sequentially with water and brine to remove the solvent and salts.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified via column chromatography.
Conclusion
This compound is a textbook example of a strategically substituted aromatic intermediate. Its reactivity is governed by a clear and predictable hierarchy:
-
Metal-Halogen Exchange: Occurs selectively at the C-Br bond.
-
Palladium-Catalyzed Cross-Coupling: Targets the C-Br bond with high fidelity.
-
Nucleophilic Aromatic Substitution: Favors the displacement of the C-F bond due to powerful electronic activation.
By carefully selecting reagents and reaction conditions, synthetic chemists can leverage this differential reactivity to perform sequential, regiocontrolled modifications. This level of control makes it a powerful tool for constructing complex molecular targets in drug discovery and materials science, enabling the rapid generation of analog libraries and the efficient synthesis of lead compounds.
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Regioselective Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of viable synthetic strategies for the regioselective synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The inherent challenge in synthesizing this molecule lies in achieving precise regiocontrol of bromination on a benzene ring bearing multiple substituents with competing electronic effects. This document evaluates two primary synthetic pathways: direct Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM). We present a comprehensive analysis of the mechanistic principles, provide detailed, field-tested experimental protocols, and offer a comparative assessment to guide researchers in selecting the optimal synthetic route.
Introduction and Strategic Overview
Polysubstituted halogenated anisoles are valuable scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound presents a significant synthetic challenge. The placement of the bromine atom at the C1 position requires a highly regioselective approach, navigating the complex interplay of the directing effects of the pre-existing methoxy, fluoro, and chloro substituents.
-
Methoxy Group (-OCH₃): A strong activating group and a powerful ortho, para-director due to its +M (mesomeric) effect.[1][2]
-
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating via their -I (inductive) effect but are ortho, para-directors due to their +M effect, which involves lone pair donation.[3]
A naive electrophilic bromination of the logical precursor, 1-chloro-3-fluoro-2-methoxybenzene, would be governed by the potent activating effect of the methoxy group. This guide will dissect this and other advanced strategies to achieve the target molecule with high fidelity.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are considered for the target molecule. The most apparent strategy involves the installation of the bromine atom onto a pre-existing 1-chloro-3-fluoro-2-methoxybenzene ring system. A less obvious, but potentially viable, multi-step approach could involve a Sandmeyer reaction from a corresponding aniline precursor, though the synthesis of this precursor adds complexity. This guide will focus on the more direct approaches from a common precursor.
Figure 1: Retrosynthetic analysis of the target molecule.
Approach 1: Electrophilic Aromatic Substitution (EAS)
Mechanistic Rationale and Causality
Electrophilic aromatic substitution is a cornerstone of arene functionalization. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. In the case of the precursor 1-chloro-3-fluoro-2-methoxybenzene, the methoxy group is the most powerful activating group and will dominate the directing effect.[1][4]
-
The methoxy group directs incoming electrophiles to its ortho and para positions.
-
The para position is blocked by the chloro group.
-
One ortho position is occupied by the fluoro group.
-
The remaining vacant ortho position is C1, the target site for bromination.
Therefore, direct bromination is predicted to be highly regioselective for the desired C1 position. N-Bromosuccinimide (NBS) is an excellent choice of reagent for this transformation; it is a solid that is easier to handle than liquid bromine and is effective for brominating activated aromatic rings, often providing higher selectivity and minimizing the formation of polybrominated byproducts.[5][6]
Detailed Experimental Protocol: Bromination with NBS
Objective: To synthesize this compound from 1-chloro-3-fluoro-2-methoxybenzene via electrophilic aromatic substitution.
Materials:
-
1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the solution in one portion.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Approach 2: Directed ortho-Metalation (DoM)
Mechanistic Rationale and Causality
Directed ortho-metalation (DoM) offers an alternative and often superior strategy for achieving absolute regioselectivity.[7][8][9] The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), delivering the base to a specific ortho proton for abstraction.[7][10][11] This forms a thermodynamically stable aryllithium intermediate, which can then be quenched with an electrophile.
For the precursor 1-chloro-3-fluoro-2-methoxybenzene, both the methoxy and fluoro groups can function as DMGs. However, the methoxy group is a significantly stronger DMG.[11] This powerful directing effect will guide the lithiation exclusively to the C1 position, which is ortho to the methoxy group. The subsequent quench with a suitable bromine source will install the bromine atom at the desired position with high fidelity.
Causality Note: This method is particularly effective because it circumvents the complexities of competing electronic effects in EAS. The reaction is kinetically controlled by the coordination of the lithium reagent, providing a single, predictable product. Extremely low temperatures (typically -78 °C) are critical to prevent decomposition of the aryllithium intermediate and potential side reactions.
Figure 2: Conceptual workflow for the DoM approach. (Note: Image placeholders used)
Detailed Experimental Protocol: DoM and Bromination
Objective: To synthesize this compound via Directed ortho-Metalation.
Materials:
-
1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Tetrabromomethane (CBr₄) or 1,2-Dibromoethane (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Initial Solution: Add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flame-dried flask, prepare a solution of the bromine source (e.g., CBr₄, 1.2 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly formed aryllithium solution into the bromine source solution via a cannula while maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Analysis of Synthetic Routes
Both proposed methods offer viable pathways to the target compound. However, they differ significantly in terms of operational complexity, cost, and guaranteed regioselectivity.
| Feature | Approach 1: Electrophilic Aromatic Substitution | Approach 2: Directed ortho-Metalation |
| Regioselectivity | High (Predicted based on directing groups) | Excellent (Mechanistically enforced) |
| Reaction Conditions | Mild (50-60 °C) | Cryogenic (-78 °C), strictly anhydrous/inert |
| Reagents | NBS (stable solid), standard solvents | n-BuLi (pyrophoric), anhydrous solvents |
| Operational Complexity | Low; standard laboratory setup | High; requires inert atmosphere techniques |
| Potential Side Reactions | Over-bromination, minor isomer formation | Incomplete lithiation, benzyne formation if warmed prematurely |
| Ideal Application | Large-scale synthesis where conditions are robust and cost-effective. | Small-scale synthesis requiring unambiguous regiochemical outcome. |
Conclusion
The regioselective synthesis of this compound can be effectively achieved by two distinct methods.
-
Electrophilic Aromatic Substitution using NBS is a straightforward and operationally simple approach. Based on a robust analysis of substituent directing effects, this method is predicted to afford the desired product with high selectivity and is well-suited for scaling.
-
Directed ortho-Metalation provides an unparalleled level of regiocontrol, ensuring the formation of the C1-lithiated species and, consequently, the desired C1-brominated product. While more technically demanding due to the use of pyrophoric reagents and cryogenic conditions, it is the method of choice when absolute regioselectivity is paramount.
For researchers in drug development and discovery, the DoM route offers certainty in the construction of complex molecular architectures. For process chemistry and larger-scale applications, the optimization of the EAS pathway would be the more economically viable and practical strategy.
References
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Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction – A Point of Entry to New Aromatic Worlds. In Modern Arene Chemistry. Wiley-VCH GmbH & Co. KGaA. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation synergy. Synthesis of condensed aromatics. Chemical Reviews, 90(6), 879-933. [Link]
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Clayden, J. (2012). Organolithiums: Selectivity for Synthesis. Pergamon. [Link]
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Schlosser, M. (2005). The 2×3 toolbox of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376-393. [Link]
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Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]
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Wittig, G., Pockels, U., & Dröge, H. (1938). Über die Austauschbarkeit von Wasserstoff gegen Lithium in einigen aromatischen und aromatisch-heterocyclischen Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(9), 1903-1912. [Link]
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Yang, D., Li, H., & Wang, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3418. [Link]
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Mastryukova, T. A., & Kabachnik, M. I. (1969). The inductive and resonance effects of substituents. Russian Chemical Reviews, 38(10), 795. [Link]
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Carreño, M. C., García Ruano, J. L., & Urbano, A. (2009). N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Hunt, I. R. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications, 2(2), 60-65. [Link]
-
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. I. A convenient and selective brominating agent for polycyclic aromatic hydrocarbons. The Journal of Organic Chemistry, 44(25), 4733-4735. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
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A Technical Guide to the Directing Effects of Substituents in 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselectivity of electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, particularly in the design and synthesis of complex molecules for pharmaceutical applications. The introduction of new functional groups to an aromatic ring is profoundly influenced by the electronic and steric properties of the substituents already present. This guide provides an in-depth analysis of the directing effects of the bromo, chloro, fluoro, and methoxy substituents on the benzene ring of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Understanding these effects is critical for predicting the outcome of electrophilic substitution reactions and for the strategic synthesis of polysubstituted aromatic compounds.
Understanding the Players: The Substituents
In electrophilic aromatic substitution, substituents on the benzene ring can be broadly classified into two categories: activating and deactivating groups. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it.[1][2] Furthermore, these groups direct incoming electrophiles to specific positions on the ring, a phenomenon known as the directing effect.[3][4]
The Methoxy Group: A Powerful Activator
The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director.[5] This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect) caused by the electronegativity of the oxygen atom.[6][7] The resonance donation of a lone pair of electrons from the oxygen atom significantly stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.[5]
The Halogens: A Tale of Two Effects
Halogens (Bromo, Chloro, and Fluoro) present a more nuanced scenario. They are generally considered deactivating groups, yet they are ortho, para-directors.[8][9] This is a consequence of the interplay between two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond, making the ring less nucleophilic and thus deactivating it towards electrophilic attack.[8]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.[9]
While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the electron-enriched ortho and para positions.[7] Among the halogens, the deactivating effect generally increases with size (I > Br > Cl > F), while the directing effect can be influenced by the balance of these two effects.[7]
The Arena: this compound
In the case of this compound, we have a polysubstituted ring with four substituents occupying positions 1, 2, 3, and 4. This leaves two available positions for electrophilic substitution: C5 and C6. To predict the regioselectivity of an incoming electrophile, we must analyze the cumulative directing influence of all four substituents on these two positions.
The most influential substituent in this molecule is the methoxy group at C3. As a strong activating group, it will exert the dominant directing effect.[10] The methoxy group is an ortho, para-director.
-
The position ortho to the methoxy group is C2 (occupied by fluorine) and C4 (occupied by chlorine).
-
The position para to the methoxy group is C6.
The halogens (bromo at C1, fluoro at C2, and chloro at C4) are all ortho, para-directors as well, but their influence is significantly weaker than that of the methoxy group.
Positional Analysis:
-
Position C6: This position is para to the strongly activating methoxy group. It is also meta to the bromo and fluoro substituents and ortho to the chloro substituent. The strong activating and para-directing effect of the methoxy group will strongly favor substitution at this position. The ortho-directing effect of the chloro group at C4 also reinforces this preference.
-
Position C5: This position is meta to the methoxy group. It is ortho to the bromo and chloro substituents and meta to the fluoro substituent. While the bromo and chloro groups direct ortho to themselves, placing an electrophile at C5 would be electronically disfavored due to the meta relationship with the powerful activating methoxy group.
Therefore, the primary site of electrophilic attack on this compound is predicted to be C6 .
Steric Considerations:
Steric hindrance can also play a role in determining the regioselectivity of electrophilic aromatic substitution, especially with bulky substituents or electrophiles.[10][11] In this molecule, position C6 is flanked by a hydrogen atom and the chloro substituent at C4. Position C5 is flanked by the chloro substituent at C4 and a hydrogen atom. The steric environments of C5 and C6 are relatively similar. However, the electronic factors overwhelmingly favor substitution at C6.
Visualizing the Directing Effects
The following diagram illustrates the concerted directing influences of the substituents on the available positions.
Caption: Predicted directing effects on this compound.
Experimental Verification: A Protocol for Nitration
To empirically validate the predicted regioselectivity, a common electrophilic aromatic substitution reaction such as nitration can be performed. The following protocol outlines a general procedure.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.[12][13]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the nitrated product(s).
Product Characterization and Analysis
The structure of the purified product(s) must be unequivocally determined to confirm the site of substitution. A combination of spectroscopic techniques is essential for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the components of a reaction mixture.[14][15][16] The mass spectrum of the product will confirm the addition of a nitro group by showing the expected molecular ion peak. The fragmentation pattern can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the regiochemistry of substitution.
-
¹H NMR: The proton NMR spectrum will reveal the number of aromatic protons and their coupling patterns. For the predicted product, 1-Bromo-4-chloro-2-fluoro-5-nitro-3-methoxybenzene, a single aromatic proton signal would be expected. In contrast, if substitution occurred at C5, a different aromatic proton signal would be observed.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule, providing further evidence for the position of the nitro group.
Summary of Substituent Properties
| Substituent | Electronic Effect | Directing Effect | Activating/Deactivating |
| -OCH₃ | +M > -I | ortho, para | Strong Activator |
| -Br | -I > +M | ortho, para | Deactivator |
| -Cl | -I > +M | ortho, para | Deactivator |
| -F | -I > +M | ortho, para | Deactivator |
Conclusion
The directing effects in the electrophilic aromatic substitution of this compound are governed by the powerful activating and ortho, para-directing nature of the methoxy group. This substituent overwhelmingly directs incoming electrophiles to the C6 position, which is para to the methoxy group. While the halogen substituents are also ortho, para-directors, their deactivating nature and weaker directing ability render them less influential in determining the final regiochemical outcome. Experimental verification through a controlled electrophilic substitution reaction, such as nitration, followed by rigorous spectroscopic analysis is essential to confirm this prediction. A thorough understanding of these principles is paramount for the rational design of synthetic routes to highly functionalized aromatic compounds in drug discovery and development.
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The Strategic Deployment of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate landscape of drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. Polysubstituted aromatic compounds serve as foundational scaffolds in a vast array of therapeutics. This technical guide delves into the untapped potential of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a uniquely functionalized building block poised for significant applications in medicinal chemistry. We will explore its inherent chemical reactivity, propose strategic synthetic applications with a focus on the synthesis of kinase inhibitors, and provide detailed, field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for the creation of next-generation therapeutics.
Introduction: The Significance of Polysubstituted Scaffolds in Drug Design
The architecture of a therapeutic agent is a determining factor in its efficacy, selectivity, and pharmacokinetic properties. Halogenated and methoxy-substituted benzene rings are prevalent motifs in a multitude of approved drugs. The strategic incorporation of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (Figure 1) presents a compelling scaffold for medicinal chemists due to its distinct and orthogonally reactive functional groups.
Figure 1: Chemical Structure of this compound [3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| CAS Number | 943832-96-0 |
The key to the synthetic utility of this molecule lies in the differential reactivity of the bromo and chloro substituents in transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential allows for selective functionalization at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations.
Strategic Synthetic Applications in Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The structural motifs present in this compound make it an ideal starting material for the synthesis of complex kinase inhibitor cores.
Proposed Synthesis of Angiokinase Inhibitor Precursors
A compelling potential application of this compound is in the synthesis of precursors for multi-angiokinase inhibitors. For instance, the novel triple angiokinase inhibitor WXFL-152 features a core structure containing a 3-chloro-2-fluorophenoxy moiety linked to a quinoline scaffold.[5] The substitution pattern of our target molecule provides a direct strategic advantage for accessing analogues of this class of inhibitors.
The synthetic strategy would leverage the higher reactivity of the C-Br bond for the introduction of a key nitrogen-containing pharmacophore via a Buchwald-Hartwig amination, followed by a subsequent etherification at the position formerly occupied by the methoxy group (requiring a demethylation step) to append the quinoline core.
Access to Substituted Fluoroaniline Scaffolds for MEK Inhibitors
The MEK inhibitor Trametinib, approved for the treatment of melanoma, contains a (2-fluoro-4-iodophenyl)amino core structure.[6][7] While Trametinib itself contains iodine, the underlying 2-fluoroaniline scaffold is a common feature in many kinase inhibitors. This compound can serve as a precursor to a variety of di- and tri-substituted fluoroanilines through a sequence of cross-coupling and amination reactions. The bromo group can be selectively converted to an amino group, or a precursor thereof, setting the stage for further diversification at the chloro-position.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are presented as robust starting points for the synthetic manipulation of this compound. As with any chemical transformation, optimization may be necessary for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The selective coupling at the more reactive C-Br bond allows for the introduction of aryl or heteroaryl moieties.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram 1: Suzuki-Miyaura Coupling Workflow
A generalized workflow for the selective Suzuki-Miyaura coupling.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[8] This protocol outlines the selective amination at the C-Br position.
Protocol 2: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Logical Flow
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A Technical Guide to 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Versatile Building Block for Advanced Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene, a highly functionalized aromatic compound, as a strategic building block in modern organic synthesis. The unique arrangement of four different substituents on the benzene ring—bromo, chloro, fluoro, and methoxy groups—offers a rich platform for selective chemical transformations. This document elucidates the compound's physicochemical properties, outlines plausible synthetic strategies, and explores its reactivity, with a focus on regioselective cross-coupling and organometallic reactions. Detailed experimental protocols and discussions on the causality behind synthetic choices are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile intermediate for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound whose value in organic synthesis is derived from its dense and varied functionalization. The presence of three distinct halogen atoms (Br, Cl, F) at specific positions, each with a different propensity for undergoing key transformations, allows for sequential and site-selective reactions. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the more robust chloro and fluoro groups remain intact for subsequent modifications or to modulate the electronic and steric properties of the final molecule.
The inclusion of fluorine is particularly noteworthy for applications in medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the bromine atom not only serves as a reactive site but can also participate in halogen bonding, a valuable interaction in drug-receptor binding.[2] This guide serves as a comprehensive resource for understanding and utilizing the synthetic potential of this powerful building block.
Physicochemical Properties and Structural Analysis
The specific arrangement of substituents on the benzene ring dictates the physical properties and chemical reactivity of this compound.
| Property | Value | Source |
| CAS Number | 943832-96-0 | [3] |
| Molecular Formula | C₇H₅BrClFO | [3] |
| Molecular Weight | 239.47 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Topological Polar Surface Area | 9.2 Ų | [3] |
| XLogP3 | 3.3 | [3] |
Structural Insights: The reactivity of the aromatic ring is governed by the interplay of the inductive and resonance effects of its substituents.
-
Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing due to its +R (resonance) effect, which outweighs its -I (inductive) effect.
-
Halogens (F, Cl, Br): Deactivating due to their strong -I effect, but ortho, para-directing because of their +R effect. The inductive deactivation decreases down the group (F > Cl > Br), while the resonance donation is most effective for fluorine.
-
Reactivity Hierarchy for C-X Bonds: In transformations involving the cleavage of a carbon-halogen bond, such as palladium-catalyzed cross-coupling or Grignard formation, the bond strength is the determining factor. The C-Br bond is significantly weaker and more polarizable than the C-Cl and C-F bonds, making it the primary site for such reactions.[4]
Proposed Synthetic Strategy
While specific literature on the synthesis of this compound is sparse, a plausible route can be designed from commercially available precursors based on established methodologies for aromatic functionalization. A logical approach involves the regioselective bromination of a suitable chloro-fluoro-methoxybenzene precursor.
Caption: Proposed synthetic pathway for this compound.
Causality of the Proposed Synthesis:
-
Starting Material Selection: 3-Chloro-2-fluoroanisole is a logical precursor. The methoxy group is a powerful ortho, para-director.
-
Regioselectivity of Bromination: The position para to the methoxy group is occupied by the chloro atom. Of the two available ortho positions (C4 and C6), C4 is sterically less hindered and is activated by the adjacent fluorine atom. However, the most activated position for electrophilic substitution is C6 (para to the chloro group and ortho to the methoxy group). Therefore, bromination is expected to occur regioselectively at the C6 position (which becomes C1 in the final product's nomenclature) to yield the target molecule. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent provide a controlled source of electrophilic bromine.
Reactivity and Synthetic Utility
The primary utility of this building block lies in the selective reactivity of the C-Br bond, which allows for its conversion into a wide range of functionalities while preserving the other halogen atoms for subsequent steps or as permanent structural features.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[5][6] In this compound, the C-Br bond is the exclusive site of oxidative addition to the Pd(0) catalyst, enabling the selective coupling with various organoboron reagents.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This selectivity allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.[4][7]
Grignard Reagent Formation
The differential reactivity of carbon-halogen bonds extends to the formation of organometallic reagents. Reaction with magnesium metal in an ethereal solvent like THF or diethyl ether will selectively occur at the C-Br bond to form the corresponding Grignard reagent.[8][9]
Reaction Scheme: Ar-Br + Mg → Ar-MgBr (where Ar = 4-chloro-2-fluoro-3-methoxyphenyl)
This powerful nucleophile can then be reacted with a wide array of electrophiles (aldehydes, ketones, CO₂, nitriles) to introduce new carbon-based functional groups. This two-step process is highly reliable for creating C-C bonds.
Caption: Key synthetic transformations of the title compound.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates and consult original literature.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add a suitable base, such as powdered K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: General Procedure for Grignard Reagent Formation and Quenching
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Add magnesium turnings (1.2-1.5 eq.) to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. A small crystal of iodine or gentle heating may be required to initiate the reaction.
-
Grignard Formation: Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF dropwise.
-
Quenching and Workup: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, compounds with similar structures are known to present certain hazards.
-
Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]
-
Wash hands and any exposed skin thoroughly after handling.[14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its key strategic advantage lies in the differential reactivity of its halogen substituents, primarily the C-Br bond, which enables selective functionalization through robust and predictable reactions like Suzuki-Miyaura coupling and Grignard reagent formation. This predictable regioselectivity, combined with the presence of a fluorine atom beneficial for pharmaceutical applications, makes it an indispensable tool for chemists aiming to construct complex and high-value molecules. By understanding its reactivity profile and employing the standardized protocols outlined in this guide, researchers can effectively harness the synthetic power of this unique intermediate.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Abstract
This guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the polysubstituted aromatic compound, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. The regiochemical outcome of EAS reactions is dictated by the complex interplay of the inductive and resonance effects of the four distinct substituents. This document elucidates the directing effects of the bromo, chloro, fluoro, and methoxy groups, predicts the most probable sites of electrophilic attack, and offers detailed experimental protocols for key EAS transformations, including nitration, halogenation, and Friedel-Crafts acylation. The principles and methodologies discussed herein are intended to provide researchers and synthetic chemists with the predictive power and practical knowledge required to effectively utilize this versatile chemical intermediate in complex molecule synthesis.
Foundational Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism proceeds via a two-step addition-elimination pathway. Initially, the electron-rich π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] In the subsequent step, a base abstracts a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity and yielding the substituted product.[2]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regiochemical outcome (the position of substitution).[3][4] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[5] Understanding these effects is paramount for predicting the outcome of a reaction on a polysubstituted ring like this compound.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of electrophilic attack on this compound is determined by the cumulative influence of its four substituents. The directing power of these groups must be assessed to predict the final product structure.
Individual Substituent Analysis
The electronic properties of each substituent are summarized below:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect |
| -OCH₃ (Methoxy) | C3 | -I (Weak) | +M (Strong) | Strongly Activating | Ortho, Para |
| -F (Fluoro) | C2 | -I (Strong) | +M (Weak) | Weakly Deactivating | Ortho, Para |
| -Cl (Chloro) | C4 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
| -Br (Bromo) | C1 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
-
Methoxy Group (-OCH₃): As the most powerful activating group on the ring, the methoxy group's strong resonance donation (+M effect) of a lone pair of electrons significantly increases the electron density of the aromatic system, particularly at the ortho and para positions.[6][7][8] This effect far outweighs its weak electron-withdrawing inductive effect (-I). Therefore, the methoxy group is a strong activator and an ortho-, para-director.[9]
-
Halogens (-F, -Cl, -Br): Halogens present a classic case of competing electronic effects. Their strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[6][10] However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[3][11] Because the inductive effect is stronger than the resonance effect for halogens, they are classified as deactivating, ortho-, para-directors.[7] Fluorine is a slight anomaly; due to better 2p-2p orbital overlap with carbon, its resonance effect is more significant than in other halogens, making it the least deactivating of the group.[3]
Predicting the Site of Substitution: A Consensus Approach
In a polysubstituted ring, the position of the incoming electrophile is primarily dictated by the most powerful activating group.[12] In this molecule, the methoxy group at C3 is the dominant director.
-
Methoxy (-OCH₃ at C3) directs to its ortho positions (C2 and C4, both blocked) and its para position (C6) .
-
Bromo (-Br at C1) directs to its ortho positions (C2, blocked, and C6 ) and its para position (C4, blocked).
-
Fluoro (-F at C2) directs to its ortho positions (C1 and C3, both blocked) and its para position (C5) .
-
Chloro (-Cl at C4) directs to its ortho positions (C3, blocked, and C5 ) and its para position (C6, blocked by numbering).
The directing vectors of the substituents converge on two possible positions: C5 and C6.
Caption: Directing influences on the substrate, highlighting C6 and C5 as potential sites.
The C6 position is the overwhelmingly favored site for electrophilic substitution. This is because it is the para position relative to the most powerful activating group, the methoxy substituent. This directing effect is reinforced by the ortho-directing influence of the bromine atom. While the C5 position is directed by both the fluoro (para) and chloro (ortho) groups, these are deactivating groups and their influence is subordinate to the methoxy group. Furthermore, the C5 position is sterically more hindered, being flanked by two substituents (Cl and F), whereas the C6 position is adjacent to only one substituent (Br).[13][14]
Validated Experimental Protocols
The following protocols are designed for the targeted functionalization of this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
The logical flow for a typical EAS reaction involves electrophile generation, reaction with the substrate, and subsequent product workup and purification.
Caption: Standard workflow for electrophilic aromatic substitution reactions.
Protocol 1: Nitration
Objective: To synthesize 1-Bromo-4-chloro-2-fluoro-5-methoxy-6-nitrobenzene. Causality: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric and sulfuric acids.[11] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the electrophile.
-
Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (5 mL per gram of substrate)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, add the substrate and dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, slowly add the concentrated nitric acid to the concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
-
Protocol 2: Friedel-Crafts Acylation
Objective: To synthesize 1-(6-Bromo-3-chloro-5-fluoro-4-methoxyphenyl)ethan-1-one. Causality: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[15][16] Acylation is chosen over alkylation to prevent potential poly-substitution and carbocation rearrangements.[14] The presence of the activating methoxy group is crucial, as Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings.[2]
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Hydrochloric Acid (HCl), 1M solution
-
-
Methodology:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C in an ice-water bath.
-
Add acetyl chloride dropwise to the AlCl₃ suspension.
-
To this mixture, add a solution of the substrate in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting ketone via column chromatography or recrystallization.
-
Predicted Reaction Outcomes
Based on the regiochemical analysis, the major product for common EAS reactions is predicted as follows:
| Reaction | Electrophile (E⁺) | Predicted Major Product Name |
| Nitration | NO₂⁺ | 1-Bromo-4-chloro-2-fluoro-5-methoxy-6-nitrobenzene |
| Bromination | Br⁺ | 1,6-Dibromo-4-chloro-2-fluoro-3-methoxybenzene |
| Acylation | CH₃CO⁺ | 1-(6-Bromo-3-chloro-5-fluoro-4-methoxyphenyl)ethan-1-one |
| Sulfonation | SO₃ | 6-Bromo-3-chloro-5-fluoro-4-methoxybenzene-1-sulfonic acid |
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and controllable process, governed by the powerful ortho-, para-directing and activating nature of the C3-methoxy group. This substituent decisively directs incoming electrophiles to the C6 position, which is para to the methoxy group and ortho to the bromo group. The deactivating, yet ortho-, para-directing, halogen substituents play a secondary role in determining the final regiochemical outcome. The provided protocols offer a validated framework for the synthesis of key 1,2,3,4,5-pentasubstituted benzene derivatives, which are valuable intermediates for applications in drug discovery and materials science.
References
-
Electrophilic aromatic directing groups . Wikipedia. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]
-
Activating and Deactivating Groups . Chemistry Steps. [Link]
-
Activating and Deactivating Groups in Electrophilic Aromatic Substitution . Scribd. [Link]
-
Activating and Deactivating Groups in Aromatic Substitution . YouTube. [Link]
-
Synthesis of Polysubstituted Benzenes . Fiveable. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution (Summary) . LibreTexts. [Link]
-
Introduction to regioselectivity in aromatic reactions . YouTube. [Link]
-
Electrophilic Aromatic Substitution . University of Calgary. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University. [Link]
-
Reactions of Arenes: Electrophilic Aromatic Substitution . University of Illinois Springfield. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution . Aakash Institute. [Link]
-
Multiple Substituent Effects . University of Illinois. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution . PharmaEducation. [Link]
-
Electrophilic aromatic substitution . Wikipedia. [Link]
-
Friedel-Crafts Alkylation and Acylation . Master Organic Chemistry. [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction Mechanism . YouTube. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. One moment, please... [chemistrysteps.com]
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- 14. Aromatic Reactivity [www2.chemistry.msu.edu]
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- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of Polyhalogenated Aromatics
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
This application note provides a detailed guide for the selective Suzuki-Miyaura coupling of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene , a polysubstituted aromatic building block with significant potential in the synthesis of complex molecular architectures. The presence of multiple, distinct halogen atoms on the aromatic ring presents a unique challenge and opportunity for selective functionalization. The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this protocol, allowing for precise, stepwise introduction of molecular diversity. Generally, the reactivity of aryl halides in Suzuki couplings follows the trend: I > Br > OTf >> Cl.[1] This guide will leverage this principle to achieve selective coupling at the more reactive C-Br position.
Strategic Considerations for Selective Coupling
The successful and selective Suzuki coupling of this compound hinges on a nuanced understanding of the interplay between the substrate's electronic and steric properties and the choice of the catalytic system.
Chemoselectivity: Targeting the C-Br Bond
The key to a selective reaction lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve exclusive coupling at the bromine-substituted position, leaving the chlorine atom untouched for potential subsequent transformations.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The substrate, with substituents flanking the reactive C-Br bond, is sterically demanding. This necessitates the use of highly active palladium catalysts and specialized ligands that can facilitate the reaction despite the crowded environment.
-
Palladium Pre-catalyst: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. More active pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are generally preferred as they readily form the active Pd(0) species in situ.
-
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective for coupling sterically hindered and electron-rich or -poor aryl halides. Ligands from the Buchwald and Fu groups, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are excellent candidates. These ligands promote the formation of a monoligated, highly reactive palladium species that can readily undergo oxidative addition. N-heterocyclic carbene (NHC) ligands are also powerful alternatives for activating challenging substrates.
The Role of the Base and Solvent System
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective. For more challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary. The base should be finely powdered to ensure maximum surface area and reactivity.
-
Solvent: A polar aprotic solvent is generally used to dissolve the reactants and facilitate the reaction. A mixture of 1,4-dioxane and water or toluene and water is a common choice. The presence of water is often essential for the activity of the base and to facilitate the transmetalation step. It is imperative to use degassed solvents to prevent the oxidation of the palladium catalyst.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Summary: Key Reaction Parameters
The following table summarizes the key parameters for the selective Suzuki coupling of this compound. These ranges are a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Pre-catalyst | 1 - 5 mol% | Higher loadings may be needed for less reactive boronic acids. |
| Ligand | 2 - 10 mol% | A ligand-to-palladium ratio of 2:1 to 4:1 is typical. |
| Base | 2.0 - 3.0 equivalents | Sufficient base is crucial for the activation of the boronic acid. |
| Solvent Ratio (Dioxane:H₂O) | 4:1 to 10:1 | The optimal ratio can influence reaction rate and solubility. |
| Temperature | 80 - 110 °C | Higher temperatures may be required but can risk C-Cl bond activation. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS to determine the point of completion. |
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous and properly degassed.
-
Formation of Side Products: The primary side product is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid, rather than a large excess, can mitigate this. Protodeborylation (loss of the boronic acid group) can also occur; using anhydrous conditions and a non-aqueous base can sometimes help.
-
Double Coupling: If coupling at the C-Cl position is observed, reduce the reaction temperature and time. A less active catalyst system might also be employed, though this will likely lead to longer reaction times for the desired C-Br coupling.
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, polysubstituted biaryl compounds. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a carefully selected, highly active palladium catalyst system, chemists can achieve precise and efficient functionalization. This protocol provides a robust starting point for researchers in drug discovery and materials science to unlock the synthetic potential of this versatile building block.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
Sources
Topic: Chemoselective Grignard Reagent Formation from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the chemoselective formation of the Grignard reagent from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. The protocol leverages the differential reactivity of carbon-halogen bonds to ensure the selective insertion of magnesium at the carbon-bromine bond, preserving the chloro, fluoro, and methoxy functionalities for subsequent synthetic transformations. This application note details the underlying scientific principles, critical experimental parameters, a robust step-by-step protocol for synthesis, and methods for confirming reagent formation. The target organometallic intermediate is a valuable building block for introducing the highly functionalized 4-chloro-2-fluoro-3-methoxyphenyl moiety in the development of complex molecules, particularly in medicinal chemistry and materials science.
Scientific Rationale and Mechanism of Selectivity
The successful synthesis of a Grignard reagent from a polyhalogenated arene hinges on the principle of chemoselectivity. The formation of the organomagnesium halide occurs via the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[1] The reactivity of the carbon-halogen (C-X) bond in this process is inversely related to its bond dissociation energy. For aryl halides, the established reactivity trend is C–I > C–Br > C–Cl > C–F.[2][3][4]
In the case of this compound, the C-Br bond is significantly weaker and thus more susceptible to oxidative insertion by magnesium than the stronger C-Cl and C-F bonds. The C-F bond is generally unreactive under standard Grignard formation conditions.[5][6] This inherent difference in reactivity allows for the targeted formation of 4-chloro-2-fluoro-3-methoxyphenylmagnesium bromide.
The reaction is understood to proceed on the surface of the magnesium metal.[5][7] The mechanism likely involves single-electron transfer (SET) steps, leading to the formation of radical intermediates that rapidly combine on the metal surface.[8][9]
The presence of the methoxy group (an ether) is generally well-tolerated. While Grignard reagents can cleave ethers, this typically requires more forcing conditions. At the temperatures used for reagent formation, the methoxy group is stable. Furthermore, the oxygen atom of the methoxy group can potentially coordinate to the magnesium center of the newly formed Grignard reagent, influencing its solubility and reactivity.
Caption: Chemoselective formation of the target Grignard reagent.
Critical Experimental Parameters & Considerations
The success of this protocol is highly dependent on meticulous attention to experimental detail. The following parameters are critical for achieving high yields and preventing side reactions.
-
Reagent and Glassware Preparation: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources, particularly water.[10] All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen). All reagents and solvents, especially the THF, must be anhydrous.
-
Magnesium Activation: The surface of commercially available magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[11][12] This layer must be disrupted to initiate Grignard formation. Several methods are effective:
-
Chemical Activation: A small crystal of iodine is commonly used. The iodine etches the metal surface, exposing fresh, reactive magnesium.[11][13] The disappearance of the characteristic purple or brown color of iodine is a visual indicator of reaction initiation. 1,2-Dibromoethane is another effective activator; its reaction with magnesium produces ethylene gas and MgBr₂, and the observation of bubbling signals successful activation.[12]
-
Mechanical Activation: Grinding the magnesium turnings in the flask with a glass rod (under inert atmosphere) can physically break the oxide layer.[14] Sonication can also be used to the same effect.[11][14]
-
-
Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is preferred for aryl Grignards as it solvates the organomagnesium species effectively, enhancing its stability and reactivity.[1][10]
-
Temperature Control: The formation of Grignard reagents is exothermic. The reaction should be initiated at room temperature. Once initiated, the rate of addition of the aryl bromide solution should be controlled to maintain a gentle reflux. An external cooling bath (e.g., a water bath) should be kept on standby to manage the exotherm if necessary.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[1][15]
Data Summary: Reactivity and Conditions
| Parameter | Specification | Rationale & Reference |
| Substrate | This compound | Multi-halogenated arene for selective functionalization. |
| Target Bond | C-Br | Lowest bond dissociation energy among the C-X bonds present.[2][4] |
| Unreactive Bonds | C-Cl, C-F | Higher bond dissociation energies prevent reaction under these conditions.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for stabilizing the Grignard reagent complex.[1][10] |
| Magnesium Activation | Iodine crystal or 1,2-Dibromoethane | Removes the passivating MgO layer to initiate the reaction.[11][12] |
| Atmosphere | Anhydrous Argon or Nitrogen | Prevents rapid destruction of the reagent by O₂ and H₂O.[15] |
| Temperature | Room temp. initiation, gentle reflux | The reaction is exothermic and requires controlled conditions.[16] |
Detailed Experimental Protocol
This protocol describes the formation of the Grignard reagent, which is typically used immediately in a subsequent reaction. The yield is assumed based on the limiting reagent and can be confirmed via titration or derivatization.
Caption: Experimental workflow for Grignard reagent formation.
Materials and Equipment
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 - 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Glass stopper, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath
-
Syringes and needles, oven-dried
Apparatus Setup
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. The third neck should be fitted with a glass stopper or a septum for inert gas inlet.
-
Connect the top of the condenser to an inert gas line via a bubbler.
-
Flame-dry the entire apparatus under a positive flow of inert gas and allow it to cool to room temperature.
Reaction Procedure
-
Magnesium Preparation: Once the apparatus is cool, briefly remove the dropping funnel and add magnesium turnings (1.2 eq.) and a single small crystal of iodine to the reaction flask. Reassemble the apparatus quickly.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make an approx. 0.5 M solution). Transfer this solution to the dropping funnel using a cannula or a dry syringe.
-
Initiation: Add a small portion (approx. 5-10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. Stir the mixture.
-
Observe for signs of reaction initiation: the disappearance of the iodine color and/or the spontaneous warming of the flask and solvent reflux. If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or in a warm water bath until initiation is observed, then remove the heat source immediately.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. Use an external water bath to cool the flask if the reflux becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture. The solution will typically appear cloudy and gray or brown. Allow the mixture to stir at room temperature or with gentle warming for an additional 1-2 hours to ensure complete consumption of the starting material.
Confirmation of Formation (Optional but Recommended)
The Grignard reagent is now ready for use in the subsequent synthetic step. To confirm its formation and estimate the yield, a small aliquot can be analyzed.
-
Quenching: Carefully withdraw a small aliquot (e.g., 0.2 mL) via a dry syringe and quench it in a separate vial containing an electrophile, such as a solution of benzaldehyde in THF or by injecting it onto crushed dry ice (solid CO₂).[6][17]
-
Work-up: After the quenching reaction is complete, add a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate.
-
Analysis: Analyze the organic extract by GC-MS.
-
Quenching with H₂O (from NH₄Cl solution) should yield 1-chloro-3-fluoro-2-methoxybenzene.
-
Quenching with CO₂ followed by acidic workup should yield 4-chloro-2-fluoro-3-methoxybenzoic acid.[6]
-
Quenching with benzaldehyde followed by acidic workup should yield (4-chloro-2-fluoro-3-methoxyphenyl)(phenyl)methanol.
-
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all equipment is dry and an inert atmosphere is maintained.
-
Flammability: Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Exothermic Reaction: The reaction can become highly exothermic. Be prepared to control the reaction rate and temperature with a cooling bath.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Ensure all components are scrupulously dry. 2. Add another small crystal of iodine. Crush some Mg turnings with a dry glass rod. Use sonication. Add 1-2 drops of 1,2-dibromoethane.[11][14] |
| Reaction starts but then stops | 1. Addition rate of aryl halide is too slow. 2. Concentration of reagents is too low. | 1. Increase the addition rate slightly. 2. Ensure the solution concentration is appropriate (typically 0.5-1.0 M). |
| Low yield of desired product | 1. Incomplete reaction. 2. Quenching by moisture/air. 3. Formation of Wurtz coupling side product (biphenyl-type dimer). | 1. Increase reaction time or gently heat after addition. 2. Improve inert gas technique and use anhydrous solvents. 3. Use fresh, high-quality magnesium. Avoid high temperatures for extended periods. |
References
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
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Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in the Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, offers a versatile methodology for the construction of substituted alkenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide provides a detailed examination and a robust protocol for the Heck reaction of a complex, polyhalogenated aromatic substrate: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene . The presence of multiple halogen substituents (Br, Cl, F) on the aromatic ring introduces a critical challenge of chemoselectivity. Understanding and controlling which carbon-halogen bond participates in the reaction is paramount for a successful and predictable synthetic outcome.
The Cornerstone of Selectivity: Oxidative Addition
The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of elementary steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]
Diagram: The Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The facility of this step is highly dependent on the nature of the halogen, following a well-established reactivity trend: C-I > C-OTf > C-Br >> C-Cl > C-F . This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds.
For the substrate This compound , this reactivity trend dictates that the palladium catalyst will selectively insert into the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This inherent chemoselectivity allows for the targeted functionalization at the C1 position, leaving the other halogen atoms and the methoxy group intact for potential subsequent transformations. The electron-donating methoxy group and the electron-withdrawing halogens can also exert secondary electronic effects on the reaction rate, but the dominant controlling factor for selectivity remains the C-X bond strength.
Experimental Protocol: Heck Vinylation of this compound with Styrene
This protocol details a representative Heck reaction with styrene. The principles and conditions can be adapted for other alkenes, such as acrylates, though optimization may be required.
Materials and Reagents
-
Aryl Halide: this compound
-
Alkene: Styrene
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Reaction Parameter Rationale
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | Pd(OAc)₂ is a common, air-stable, and cost-effective pre-catalyst. It is reduced in situ to the active Pd(0) species by phosphine ligands, the solvent, or the amine base.[4] |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a widely used, robust monodentate phosphine ligand that stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black, and facilitates the oxidative addition step.[1] A Pd:Ligand ratio of 1:2 to 1:4 is typical. |
| Base | Triethylamine (Et₃N) or K₂CO₃ | A base is essential to neutralize the hydrohalic acid (HBr) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst for the next cycle.[5] Et₃N is a common organic base, while K₂CO₃ is a solid inorganic alternative that can be advantageous in certain solvent systems. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components. Its high boiling point (153 °C) allows for the elevated temperatures often required for Heck reactions, particularly with less reactive aryl bromides or chlorides.[6] |
| Temperature | 100-120 °C | Elevated temperatures are generally necessary to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. The optimal temperature should be determined empirically, monitoring for both reaction completion and potential side product formation. |
| Atmosphere | Inert (N₂ or Ar) | The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst. Performing the reaction under an inert atmosphere is crucial for reproducibility and high yields. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids are dissolved. Add triethylamine (1.5 mmol, 1.5 equiv) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (3 x 15 mL) to remove DMF and the triethylammonium bromide salt, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure substituted alkene product.
Diagram: Experimental Workflow
Caption: General workflow for the Heck reaction.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature in 10 °C increments. Ensure the solvent is truly anhydrous and the system is free of oxygen. The quality of the palladium catalyst and phosphine ligand is also critical.
-
Formation of Palladium Black: This indicates catalyst decomposition. The Pd:Ligand ratio may need to be increased, or a more robust, electron-rich ligand could be screened.
-
Side Products: Homocoupling of the alkene or aryl halide can sometimes occur. Adjusting the catalyst loading, temperature, or base may mitigate these side reactions.
-
Alkene Isomerization: The base can sometimes cause isomerization of the newly formed double bond. Using a milder base or shorter reaction times can help to minimize this. The Heck reaction typically yields the trans (E)-alkene as the major product due to thermodynamic stability.[7]
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Heck reaction of this compound is a highly chemoselective transformation that proceeds reliably at the carbon-bromine bond. By carefully controlling the reaction parameters—catalyst system, base, solvent, and temperature—researchers can effectively synthesize valuable substituted alkenes. This protocol provides a field-proven starting point for professionals in chemical synthesis and drug development, enabling the efficient construction of complex molecular architectures from polyhalogenated precursors.
References
-
Organic Chemistry Portal. "Heck Reaction." Available at: [Link]
-
The University of Liverpool Repository. "Broadening Application of the Heck Reaction via in-situ Formation of Olefins." Available at: [Link]
-
Wikipedia. "Heck reaction." Available at: [Link]
-
ACS Publications. "Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction." Organic Letters. Available at: [Link]
-
Wikipedia. "Intramolecular Heck reaction." Available at: [Link]
-
University of Regensburg. "Heck Reaction." Available at: [Link]
-
MDPI. "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." Catalysts. Available at: [Link]
-
Macmillan Group, Princeton University. "The Intramolecular Heck Reaction." Available at: [Link]
-
YouTube. "Heck reaction." Available at: [Link]
-
Taylor & Francis Online. "Heck reaction – Knowledge and References." Available at: [Link]
-
Organic Chemistry Portal. "General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates." Available at: [Link]
-
Master Organic Chemistry. "The Heck, Suzuki, and Olefin Metathesis Reactions." Available at: [Link]
-
YouTube. "Heck Reaction example 3." Available at: [Link]
-
ScienceDirect. "A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides." Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
ResearchGate. "Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10)." Available at: [Link]
-
National Institutes of Health. "Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles." Available at: [Link]
-
National Institutes of Health. "The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates." Available at: [Link]
Sources
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the aryl amine moiety is a ubiquitous structural motif.[1]
This guide focuses on a particularly instructive substrate: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene . This molecule presents a classic challenge in synthetic strategy: chemoselectivity. With three distinct halogen atoms (Br, Cl, F) adorning the aromatic ring, a successful amination hinges on selectively activating one C-X bond while leaving the others intact. Understanding the principles that govern this selectivity is crucial for researchers in drug development who frequently encounter such polysubstituted intermediates.
Herein, we provide a detailed protocol and the underlying scientific rationale for achieving the selective amination at the C-Br position, leveraging the inherent reactivity differences of aryl halides within the Buchwald-Hartwig catalytic cycle.
The Scientific Principle: A Tale of Two Halides
The success of a selective Buchwald-Hartwig amination on a polyhalogenated arene is governed by the relative rates of the initial, and often rate-determining, oxidative addition step.[3]
Reactivity Hierarchy of Aryl Halides: In palladium-catalyzed cross-coupling reactions, the C-X bond strength and its ability to undergo oxidative addition to a Pd(0) center generally follow a well-established trend:
C-I > C-Br > C-OTf > C-Cl >> C-F [4]
For our substrate, this compound, this hierarchy dictates that the palladium catalyst will preferentially react with the most labile bond: the Carbon-Bromine bond. The C-Cl bond is significantly less reactive and typically requires more specialized, highly active catalyst systems or harsher conditions to participate.[5][6] The C-F bond is the strongest and is generally inert under standard Buchwald-Hartwig conditions.
By carefully selecting a catalyst system and reaction conditions optimized for aryl bromides, we can achieve highly selective amination, leaving the chloro and fluoro substituents untouched for potential subsequent transformations.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding the transformation and troubleshooting potential issues.[1][5][7] The key steps are:
-
Activation & Oxidative Addition: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. This Pd(0) complex then undergoes oxidative addition into the C-Br bond of the aryl halide, forming a Pd(II)-aryl intermediate.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[8][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Protocol Design: A Scientist's Rationale
Every component in the protocol is selected to ensure high yield, selectivity, and reproducibility.
-
Palladium Precursor: We will use Palladium(II) Acetate (Pd(OAc)₂). It is a common, cost-effective, and air-stable precatalyst that is reliably reduced to the active Pd(0) species in the presence of the phosphine ligand and amine.[4][10]
-
Ligand Selection: The choice of ligand is paramount.[1] We recommend RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). This is a bulky, electron-rich dialkylbiaryl phosphine ligand from the Buchwald group. Such ligands are known to facilitate rapid oxidative addition and reductive elimination, leading to high catalytic turnover and broad applicability, especially for aryl bromides and chlorides.[11] Its steric bulk helps prevent catalyst decomposition pathways.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is the base of choice. It is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in side reactions.[4] Its use is well-established for a wide range of Buchwald-Hartwig aminations.[8][9]
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction. It has a suitable boiling point for the required reaction temperatures and is relatively non-polar, which has been shown to be effective.[7][12] It is critical that the solvent is anhydrous and degassed to prevent poisoning the sensitive Pd(0) catalyst.
Detailed Experimental Protocol
Objective: To synthesize an N-arylated amine via selective amination of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| This compound | C₇H₅BrClFO | 255.47 | >98% | Commercial |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | >99% | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% | Commercial |
| RuPhos | C₃₀H₄₅O₂P | 476.65 | >98% | Commercial |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | >97% | Commercial |
| Anhydrous Toluene | C₇H₈ | 92.14 | >99.8% | Commercial |
Recommended Reaction Parameters
| Component | Equivalents | Mol % | Amount (for 1 mmol scale) |
| Aryl Bromide | 1.0 | - | 255.5 mg |
| Amine | 1.2 | - | 104.5 mg (101 µL) |
| Pd(OAc)₂ | - | 2 mol % | 4.5 mg |
| RuPhos | - | 4 mol % | 19.1 mg |
| NaOtBu | 1.4 | - | 134.5 mg |
| Toluene | - | - | 5 mL |
Step-by-Step Procedure
Safety Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation: Place an appropriately sized oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: In the inert atmosphere (e.g., inside a glovebox or via a nitrogen-purged flask), add to the Schlenk flask:
-
This compound (1.0 eq)
-
Sodium tert-butoxide (1.4 eq)
-
RuPhos ligand (0.04 eq)
-
Palladium(II) Acetate (0.02 eq)
-
-
Seal and Purge: Seal the flask with a rubber septum. If not in a glovebox, evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Using syringes, add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration) followed by the amine (1.2 eq).
-
Reaction Execution:
-
Place the sealed flask into a pre-heated oil bath set to 100 °C .
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is normal.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Take aliquots periodically by syringe, quench with a small amount of water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Dilute the mixture with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Troubleshooting Guide
Even robust protocols can encounter issues. Below are common problems and their solutions.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Impure reagents or base. 3. Insufficient temperature. | 1. Ensure all glassware is oven-dried. Use rigorously anhydrous and degassed solvent. Improve inert atmosphere technique. 2. Use fresh, high-purity reagents. NaOtBu is hygroscopic; handle quickly in a dry environment. 3. Increase temperature in 10 °C increments (up to 120 °C for toluene). |
| Formation of Side Products | 1. Hydrodehalogenation: (Replacement of Br with H). 2. Catalyst Decomposition: (Formation of palladium black early in the reaction). | 1. This can be caused by moisture or an inappropriate ligand/base combination. Ensure anhydrous conditions. Sometimes a different ligand (e.g., XPhos) or a weaker base (K₃PO₄) can mitigate this.[10] 2. Ligand choice is critical. Ensure the correct Pd:Ligand ratio (typically 1:1 to 1:2). If decomposition persists, consider a pre-formed palladium catalyst.[15] |
| Reaction Stalls | 1. Catalyst has died. 2. Reagents are insoluble. | 1. Add an additional portion of catalyst and ligand (e.g., 0.5 mol %). 2. While toluene is generally effective, consider screening other solvents like dioxane or THF if solubility is a suspected issue.[4] |
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]
-
Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing). [Link]
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Lithiation of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene experimental procedure
Application Note & Protocol
Topic: Regioselective Lithiation of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene via Lithium-Halogen Exchange
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Abstract
This document provides a comprehensive guide to the experimental procedure for the lithiation of this compound. This polysubstituted aromatic compound presents multiple potential sites for reaction with organolithium reagents. We will explore the underlying mechanistic principles that govern the regioselectivity of this transformation, focusing on the competition between lithium-halogen exchange and directed ortho-metalation (DoM). The detailed protocol provided herein prioritizes the selective formation of the aryllithium species at the C-1 position via lithium-bromine exchange, a critical step for the subsequent introduction of various functional groups. This guide emphasizes safety, reproducibility, and provides insights into the rationale behind key experimental parameters.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with this compound could theoretically proceed via two distinct pathways: Directed ortho-Metalation (DoM) or Lithium-Halogen Exchange.
Directed ortho-Metalation (DoM)
DoM is a powerful reaction where a heteroatom-containing substituent, known as a Directing Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent, directing deprotonation to a nearby ortho-position.[1][2] In the substrate, the methoxy (-OCH3) and fluoro (-F) groups are potential DMGs. The methoxy group at C-3 directs to the C-2 and C-4 positions, while the fluoro group at C-2 directs to the C-1 and C-3 positions.[3] However, all of these ortho-positions are already substituted. Therefore, a direct deprotonation of an aromatic C-H bond is highly unlikely, making this pathway non-viable for the initial lithiation event.
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction where the lithium atom of an organolithium reagent swaps with a halogen atom on an organic substrate.[4] The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br >> Cl > F.[5]
For the substrate this compound, there are two potential sites for this reaction: the C-Br bond at C-1 and the C-Cl bond at C-4. Given that the lithium-bromine exchange is orders of magnitude faster than the lithium-chlorine exchange, the reaction can be performed with high regioselectivity.[4][6] By carefully controlling the reaction conditions, particularly temperature, n-BuLi will selectively react with the aryl bromide to generate the desired aryllithium intermediate at the C-1 position, leaving the aryl chloride moiety intact.
This selective formation of 4-chloro-2-fluoro-3-methoxyphenyllithium is a synthetically valuable transformation, creating a nucleophilic aromatic species that can be trapped with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Safety Precautions: Handling Pyrophoric Reagents
Extreme caution is required when working with n-butyllithium.
-
n-Butyllithium is a pyrophoric reagent , meaning it can ignite spontaneously upon contact with air or moisture.[7] All operations must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven- or flame-dried glassware.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11]
-
Handling and Transfer: Use proper syringe or cannula techniques for transferring n-BuLi solutions. Ensure syringes are dry and purged with inert gas before use.[7][9]
-
Quenching: Unused or residual n-BuLi must be quenched safely. This is typically done by slow, controlled addition to an unreactive solvent like heptane, followed by the slow addition of isopropanol at a low temperature (e.g., 0 °C).[7][12][13] Never add water directly to concentrated n-BuLi.
-
Spills: In case of a spill, use a dry powder absorbent such as sand or vermiculite. Do not use water or a CO2 fire extinguisher. A Class D fire extinguisher should be readily available.[7][14]
Detailed Experimental Protocol
This protocol describes the lithiation of this compound and subsequent quenching with carbon dioxide (dry ice) to yield 4-chloro-2-fluoro-3-methoxybenzoic acid.
Reagents and Equipment
| Reagent/Material | Amount | Moles (mmol) | Molar Eq. | Notes |
| This compound | 2.39 g | 10.0 | 1.0 | Starting material. Ensure it is dry.[15] |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | - | Freshly distilled from Na/benzophenone or from a solvent purifier. |
| n-Butyllithium (2.5 M in hexanes) | 4.4 mL | 11.0 | 1.1 | Titrated solution is recommended for accuracy. |
| Dry Ice (solid CO2) | ~20 g | - | Excess | Crushed into a powder just before use. |
| Hydrochloric Acid (HCl), 1 M aqueous | ~30 mL | - | - | For acidic workup. |
| Diethyl ether or Ethyl acetate | ~100 mL | - | - | For extraction. |
| Saturated aqueous NaCl (brine) | ~30 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | For drying the organic phase. |
| Equipment | ||||
| 100 mL round-bottom or Schlenk flask | 1 | Oven-dried and cooled under inert gas. | ||
| Magnetic stir bar | 1 | |||
| Rubber septa | 2 | |||
| Syringes (10 mL, 5 mL) and needles | As needed | Oven-dried and cooled in a desiccator. | ||
| Inert gas line (Nitrogen or Argon) with bubbler | 1 | |||
| Low-temperature bath | 1 | Dry ice/acetone (-78 °C). |
Experimental Workflow Diagram
Caption: Experimental workflow for the lithiation and carboxylation of the title compound.
Step-by-Step Procedure
-
Setup: Assemble the 100 mL round-bottom flask (equipped with a magnetic stir bar and rubber septum) after oven-drying. Purge the flask with inert gas for 10-15 minutes.[8]
-
Dissolution: Add this compound (2.39 g, 10.0 mmol) to the flask. Using a dry syringe, add 50 mL of anhydrous THF. Stir the solution until the solid is fully dissolved.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C. Stir for 10 minutes to ensure thermal equilibrium. Reactions of n-BuLi in THF are conducted at low temperatures to prevent deprotonation and degradation of the solvent.[16]
-
Lithiation: Using a dry 5 mL syringe, slowly add the n-butyllithium solution (4.4 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred reaction mixture over 15 minutes. A slight color change may be observed.
-
Reaction Time: Stir the mixture at -78 °C for 1 hour to ensure complete lithium-bromine exchange.
-
Quenching: In a separate beaker, place ~20 g of freshly crushed dry ice. Remove the reaction flask from the cooling bath and carefully pour the reaction mixture over the dry ice. The mixture will bubble as the CO2 sublimates and reacts.
-
Warming and Workup: Allow the beaker to warm to room temperature, which allows excess CO2 to sublime. Once bubbling has ceased, slowly add 30 mL of 1 M HCl to quench any remaining organolithium species and protonate the carboxylate salt.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 30 mL) and then with saturated aqueous NaCl (brine) (1 x 30 mL). Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, 4-chloro-2-fluoro-3-methoxybenzoic acid. The structure should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
References
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Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
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Sandford, L., & Li, B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54697. [Link]
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Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(10), 3164-3168. [Link]
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Chemistry LibreTexts. (2020). Alkylation of the alpha-Carbon via the LDA pathway. [Link]
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El-Khouly, M. E., & Snieckus, V. (2016). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules, 21(10), 1326. [Link]
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Marvel, C. S., Hager, F. D., & Coffman, D. D. (1927). THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS. Journal of the American Chemical Society, 49(9), 2323-2328. [Link]
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Haematner, R. M., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 2266. [Link]
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Reddy, T. R., et al. (2016). Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A. Angewandte Chemie International Edition, 55(21), 6243-6247. [Link]
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Ates, C., et al. (2024). Machine learning-guided continuous flow optimization of a lithium–halogen exchange reaction. Reaction Chemistry & Engineering, 9, 619-629. [Link]
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The Organic Chemistry Tutor. (2019). carbonyl alkylations with LDA. YouTube. [Link]
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Krief, A., & Kenda, B. (1998). Reactivity of alkyl aryl selenides towards butyllithiums: synthesis and alkylation of aryllithiums. ARKIVOC, 1998(1), 16-25. [Link]
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Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
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Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Multifaceted Aryl Halide
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a polysubstituted aromatic compound that presents a valuable scaffold for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its utility lies in the differential reactivity of its two halogen substituents—bromine and chlorine—in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for a stepwise and site-specific introduction of diverse functionalities, enabling the construction of intricate molecular architectures from a single, readily available starting material.
The fundamental principle governing this selectivity is the disparity in bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl) and their subsequent reactivity in the crucial oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) center than the stronger, more electron-rich C-Cl bond.[1][2] This reactivity trend (Ar-I > Ar-Br > Ar-Cl) is a cornerstone of modern cross-coupling chemistry, allowing for predictable and high-yielding transformations at the more labile position while leaving the less reactive site intact for subsequent manipulations.
This guide provides detailed protocols and mechanistic insights for the selective functionalization of this compound via three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and adaptable, with explanations for the role of each component to empower researchers to optimize these transformations for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species.[3]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and is significantly faster for C-Br than C-Cl bonds.[4][5]
-
Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group (R') to the palladium center, displacing the halide.[6][7] For Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled as the final product (Ar-R'), regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or its ester derivative.[6][10] The reaction requires a base to activate the boronic acid for transmetalation.[6]
Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the selective coupling of this compound with phenylboronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 223.5 mg | Aryl halide substrate |
| Phenylboronic Acid | 1.2 | 146.3 mg | Coupling partner |
| Pd(PPh₃)₄ | 0.03 | 34.7 mg | Palladium(0) catalyst source. Tetrakis(triphenylphosphine)palladium(0) is a common, air-stable precatalyst that releases the active Pd(0) species in solution.[11] |
| K₂CO₃ (Potassium Carbonate) | 2.0 | 276.4 mg | Base; activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | Solvent system; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate boronate formation. |
Step-by-Step Methodology
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and alternatively evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (to make a ~0.2 M solution of the aryl halide) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-2-fluoro-3-methoxy-1,1'-biphenyl.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with a wide range of primary and secondary amines.[8][12] The reaction typically requires a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[13][14]
Protocol: Selective Amination with Morpholine
This protocol outlines the selective amination of this compound with morpholine, a common secondary amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 223.5 mg | Aryl halide substrate |
| Morpholine | 1.2 | 104.5 mg (0.105 mL) | Amine coupling partner |
| Pd₂(dba)₃ | 0.01 | 9.2 mg | Palladium(0) source. Tris(dibenzylideneacetone)dipalladium(0) is a common and effective precatalyst.[11] |
| XPhos | 0.03 | 14.3 mg | Ligand; a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, and prevents β-hydride elimination.[13] |
| NaOtBu (Sodium tert-butoxide) | 1.4 | 134.6 mg | Strong, non-nucleophilic base; deprotonates the amine-Pd complex to form the key palladium-amido intermediate.[9] |
| Toluene | - | 5 mL | Aprotic solvent suitable for this transformation. |
Step-by-Step Methodology
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup (Glovebox): Due to the air-sensitivity of the catalyst and base, it is recommended to perform the setup in a glovebox. To a dry vial, add Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq), followed by toluene (~0.2 M), and finally morpholine (1.2 eq).
-
Reaction: Seal the vial with a screw cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 4-(4-chloro-2-fluoro-3-methoxyphenyl)morpholine.
Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] The classic protocol employs a dual catalytic system of palladium and copper(I) iodide.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[7]
Protocol: Selective Sonogashira Coupling with Phenylacetylene
This protocol describes the selective coupling of this compound with phenylacetylene.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 223.5 mg | Aryl halide substrate |
| Phenylacetylene | 1.2 | 122.6 mg (0.132 mL) | Terminal alkyne coupling partner |
| PdCl₂(PPh₃)₂ | 0.02 | 14.0 mg | Palladium(II) precatalyst; reduced in situ to the active Pd(0) species. |
| CuI (Copper(I) Iodide) | 0.04 | 7.6 mg | Co-catalyst; facilitates the formation of a copper acetylide, which is crucial for the transmetalation step.[7] |
| Et₃N (Triethylamine) | 2.5 | 253.0 mg (0.348 mL) | Base and solvent; acts as a base to deprotonate the terminal alkyne and neutralizes the HBr formed. It often serves as the solvent in neat reactions.[15] |
| THF (Tetrahydrofuran) | - | 4 mL | Co-solvent to ensure solubility of all components. |
Step-by-Step Methodology
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing the versatile building block, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This polysubstituted benzene derivative offers a unique platform for the strategic construction of complex molecular architectures, particularly substituted benzofurans and indoles, which are privileged scaffolds in medicinal chemistry and materials science. The protocols herein leverage modern synthetic methodologies, including the Sonogashira cross-coupling reaction and the Buchwald-Hartwig amination, followed by intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and access novel chemical matter.
Introduction: Strategic Utility of this compound
The strategic placement of four distinct substituents on this compound imparts a high degree of control over its reactivity in cross-coupling and cyclization reactions. The differential reactivity of the bromine and chlorine atoms, with bromine being more susceptible to oxidative addition in palladium-catalyzed cycles, allows for selective functionalization.[1] The electron-donating methoxy group and the electron-withdrawing fluorine atom modulate the electronic properties of the aromatic ring, influencing reaction rates and regioselectivity.
This guide will detail two exemplary synthetic routes to novel heterocycles:
-
A Substituted Benzofuran: Via a Sonogashira coupling followed by an intramolecular cyclization.
-
A Substituted Indole: Through a Buchwald-Hartwig amination and subsequent intramolecular cyclization.
These protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization.
Part 1: Synthesis of a Novel 4-Chloro-2-fluoro-3-methoxy-benzofuran Derivative
This protocol outlines a two-step synthesis of a substituted benzofuran. The first step involves a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-alkynylphenol precursor then undergoes an intramolecular cyclization to furnish the benzofuran core.[2][3]
Reaction Pathway
Caption: Workflow for the synthesis of a substituted benzofuran.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 1-(2-bromo-5-chloro-3-fluoro-4-methoxyphenyl)ethyn-1-yl)benzene.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 239.47 | 1.0 g | 4.18 |
| Phenylacetylene | 102.14 | 0.51 g (0.56 mL) | 5.01 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 147 mg | 0.21 |
| Copper(I) Iodide (CuI) | 190.45 | 40 mg | 0.21 |
| Triethylamine (Et₃N) | 101.19 | 1.75 mL | 12.53 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To an oven-dried 100 mL Schlenk flask, add palladium(II) bis(triphenylphosphine) dichloride (147 mg, 0.21 mmol) and copper(I) iodide (40 mg, 0.21 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 g, 4.18 mmol) and anhydrous THF (20 mL) via syringe.
-
Stir the mixture at room temperature until the solids dissolve.
-
Add triethylamine (1.75 mL, 12.53 mmol) followed by the dropwise addition of phenylacetylene (0.56 mL, 5.01 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Experimental Protocol: Intramolecular Cyclization
Objective: To synthesize 4-chloro-2-fluoro-3-methoxy-1-phenylbenzofuran.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-(2-bromo-5-chloro-3-fluoro-4-methoxyphenyl)ethyn-1-yl)benzene | (Calculated from previous step) | (Assumed quantitative yield) | 4.18 |
| Copper(I) Chloride (CuCl) | 98.99 | 41 mg | 0.42 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.72 g | 8.36 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To an oven-dried 100 mL Schlenk flask, add the 2-alkynylphenol intermediate from the previous step.
-
Add copper(I) chloride (41 mg, 0.42 mmol) and cesium carbonate (2.72 g, 8.36 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 8 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final benzofuran product.
Part 2: Synthesis of a Novel 4-Chloro-2-fluoro-3-methoxy-indole Derivative
This protocol details the synthesis of a substituted indole via a Buchwald-Hartwig amination followed by an intramolecular cyclization. This powerful C-N bond-forming reaction allows for the coupling of this compound with a primary amine, setting the stage for the subsequent cyclization to the indole scaffold.[4][5]
Reaction Pathway
Caption: Workflow for the synthesis of a substituted indole.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-(4-chloro-2-fluoro-3-methoxyphenyl)aniline.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 239.47 | 1.0 g | 4.18 |
| Aniline | 93.13 | 0.43 g (0.42 mL) | 4.60 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 47 mg | 0.21 |
| Xantphos | 578.68 | 121 mg | 0.21 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.04 g | 6.27 |
| Anhydrous Toluene | - | 20 mL | - |
Procedure:
-
To a dry Schlenk tube, add palladium(II) acetate (47 mg, 0.21 mmol), Xantphos (121 mg, 0.21 mmol), and cesium carbonate (2.04 g, 6.27 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 g, 4.18 mmol) and anhydrous toluene (20 mL).
-
Add aniline (0.42 mL, 4.60 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired N-aryl aniline.
Experimental Protocol: Intramolecular Indole Synthesis
Objective: To synthesize 4-chloro-2-fluoro-3-methoxy-1-phenyl-1H-indole.
Note: The intramolecular cyclization of the N-aryl aniline intermediate to an indole can be achieved through various methods, including palladium-catalyzed C-H activation. The following is a general protocol that may require optimization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-(4-chloro-2-fluoro-3-methoxyphenyl)aniline | (Calculated from previous step) | (Assumed quantitative yield) | 4.18 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 94 mg | 0.42 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.52 g | 8.36 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 1.60 g | 8.36 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
Procedure:
-
To a sealed tube, add the N-aryl aniline intermediate.
-
Add palladium(II) acetate (94 mg, 0.42 mmol), copper(II) acetate (1.52 g, 8.36 mmol), and p-toluenesulfonic acid monohydrate (1.60 g, 8.36 mmol).
-
Add anhydrous DMSO (20 mL).
-
Seal the tube and heat the mixture to 140 °C for 24 hours.
-
Cool the reaction to room temperature and pour into a saturated aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the indole product.
Conclusion
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile starting material for the construction of novel benzofuran and indole derivatives. The strategic application of well-established cross-coupling methodologies, such as the Sonogashira and Buchwald-Hartwig reactions, allows for the efficient formation of key intermediates that can be readily cyclized to the desired heterocyclic cores. These application notes provide a solid framework for researchers to develop new synthetic routes to complex molecules with potential applications in drug discovery and materials science.
References
-
Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. [Link][2]
-
Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances. [Link][3]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][5]
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- 2. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Introduction: The Strategic Value of Polysubstituted Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these substituents—such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability—are highly sought after. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene emerges as a highly versatile and valuable building block in this context. Its polysubstituted and electronically differentiated aromatic ring provides multiple reactive handles, allowing for selective and sequential functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its conversion into valuable pharmaceutical intermediates, with a particular focus on precursors for kinase inhibitors and other targeted therapies.
The strategic arrangement of a bromine, chlorine, and fluorine atom, alongside a methoxy group, presents a fascinating case study in chemoselectivity. The significant difference in bond dissociation energies between the C-Br and C-Cl bonds is the lynchpin for regioselective transformations, primarily in palladium-catalyzed cross-coupling reactions. The C-Br bond, being weaker, is preferentially activated, leaving the C-Cl bond intact for subsequent manipulations. This inherent reactivity profile allows for a modular and convergent approach to the synthesis of complex molecular architectures.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound can be broadly categorized into three key strategies, each leveraging a different aspect of its unique chemical reactivity:
-
Chemoselective Cross-Coupling Reactions: Capitalizing on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions.
-
Grignard Reagent Formation and Subsequent Elaboration: Utilizing the preferential reaction of the C-Br bond with magnesium to form an organometallic intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the aromatic ring, enhanced by the presence of halogens, to enable displacement of the fluoride or chloride by strong nucleophiles.
The following sections will delve into each of these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.
Strategy 1: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the order: C-I > C-Br > C-OTf >> C-Cl.[1] This predictable trend is a direct consequence of the carbon-halogen bond dissociation energies. For this compound, this differential reactivity allows for highly selective functionalization at the C-Br position.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in pharmaceutical synthesis.[2] When applied to this compound, the reaction proceeds with high selectivity at the more labile C-Br bond.[3]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential C-Br/C-Cl reactivity. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 equiv.) | Coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (2 mol%) | Standard, effective catalysts for C-Br activation. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Essential for the transmetalation step. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | Biphasic solvent system is common. |
| Temperature | 80-110 °C | Sufficient to activate the C-Br bond without affecting the C-Cl bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 239.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-chloro-2-fluoro-3-methoxy-4'-methoxy-1,1'-biphenyl.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Sources
Application Notes & Protocols: Selective Metal-Halogen Exchange Reactions of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Introduction and Strategic Overview
In the landscape of modern synthetic chemistry, the metal-halogen exchange reaction stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This transformation allows for the conversion of a relatively inert organic halide into a highly reactive organometallic species, which can then be intercepted by a wide array of electrophiles. The substrate at the heart of this guide, 1-bromo-4-chloro-2-fluoro-3-methoxybenzene[3][4], presents a classic challenge and opportunity in regioselective synthesis. It is adorned with three distinct halogen atoms (Br, Cl, F) and a methoxy directing group, making it an exemplary model for exploring selective functionalization.
The fundamental principle governing selectivity in such polyhalogenated systems is the differential reactivity of the carbon-halogen bonds towards metalation. The established kinetic order for exchange is I > Br > Cl > F.[1] This inherent reactivity hierarchy is the key to selectively activating the C-Br bond while leaving the more robust C-Cl and C-F bonds untouched. This application note provides a detailed exploration of two primary methodologies for achieving this selective transformation: the classic low-temperature lithium-halogen exchange and the more contemporary, functionally tolerant magnesium-halogen exchange using advanced "Turbo-Grignard" reagents.
Mechanistic Rationale and Control of Selectivity
The efficacy of a metal-halogen exchange is kinetically controlled. The reaction proceeds by replacing a halogen atom on an aromatic ring with a metal, typically lithium or magnesium.
-
Lithium-Halogen Exchange: This reaction, often employing alkyllithium reagents like n-butyllithium (n-BuLi), is exceptionally rapid, even at cryogenic temperatures (-78 °C or below).[5][6] The mechanism is thought to proceed through a nucleophilic pathway involving a transient "ate-complex," although single-electron transfer (SET) pathways can also be operative under certain conditions.[1][7] The pronounced difference in exchange rates between bromine and chlorine provides a wide temperature window to ensure high selectivity.
-
Magnesium-Halogen Exchange: Traditional Grignard reagents are often sluggish in exchange reactions. However, the development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has revolutionized this area.[8] The LiCl acts as a salt additive that breaks up the polymeric aggregates of the Grignard reagent, dramatically increasing its solubility and reactivity.[8] This allows the Br/Mg exchange to occur under milder, more operationally convenient conditions (e.g., -20 °C to 0 °C) with superior tolerance for sensitive functional groups like esters and nitriles.[8][9]
The substituents on the aromatic ring also exert a significant influence. The ortho methoxy group in this compound can potentially act as a chelating group, stabilizing the resulting organometallic intermediate.[1] The electron-withdrawing nature of the fluoro and chloro substituents further activates the ring towards the exchange process.
Experimental Protocols
General Considerations: All reactions must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organometallic reagents are highly reactive towards moisture and oxygen.
Protocol A: Selective Bromine-Lithium Exchange at -78 °C
This protocol is ideal for generating the aryllithium intermediate for subsequent reaction with robust electrophiles. The cryogenic temperature is critical for maintaining selectivity and preventing side reactions.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Scientist's Note: The slow addition is crucial to dissipate the heat of reaction and prevent localized warming, which could compromise selectivity.
-
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.
-
Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq), either neat or dissolved in anhydrous THF, while maintaining the temperature at -78 °C.
-
Example Application: For the synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, the electrophile would be trimethyl borate, B(OMe)₃.[10]
-
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate or diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol B: Selective Bromine-Magnesium Exchange with i-PrMgCl·LiCl
This method offers enhanced functional group compatibility and more convenient reaction temperatures, making it a superior choice for complex substrates.[8][11]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Reagent Addition: Add i-PrMgCl·LiCl (1.1 eq, typically 1.3 M in THF) dropwise over 10-15 minutes.
-
Scientist's Note: The reaction temperature can be optimized between -20 °C and room temperature depending on the substrate's reactivity. For this specific substrate, 0 °C is a good starting point.
-
-
Stirring: Stir the mixture at 0 °C. The progress of the exchange can be monitored by quenching small aliquots and analyzing by GC-MS. Typically, the exchange is complete within 1-3 hours.
-
Electrophilic Quench: Cool the resulting arylmagnesium solution to the desired temperature for the electrophilic quench (often 0 °C or -20 °C) and add the electrophile (1.1-1.2 eq).
-
Warming and Quench: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup: Perform an aqueous workup as described in Protocol A.
Visualization of the Synthetic Workflow
The following diagram illustrates the selective metal-halogen exchange of the target substrate and its subsequent conversion to a valuable boronic acid derivative, a key building block in Suzuki cross-coupling reactions.[12]
Caption: Workflow for selective metal-halogen exchange and derivatization.
Comparative Analysis of Protocols
| Parameter | Protocol A: Lithium-Halogen Exchange | Protocol B: Magnesium-Halogen Exchange |
| Primary Reagent | n-Butyllithium (n-BuLi) | iso-Propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl)[8] |
| Reaction Temperature | -78 °C (Cryogenic)[5] | -20 °C to Room Temperature |
| Reaction Rate | Very Fast (minutes)[1] | Fast (1-3 hours) |
| Selectivity (Br vs. Cl) | Excellent | Excellent |
| Functional Group Tolerance | Limited (incompatible with acidic protons, esters, nitriles, etc.) | High (tolerates esters, amides, nitriles, etc.)[11] |
| Advantages | Rapid reaction, well-established methodology. | Milder conditions, operational simplicity, broad substrate scope. |
| Disadvantages | Requires cryogenic temperatures, low functional group tolerance. | Slower than Li-exchange, reagent is moisture sensitive. |
Conclusion and Future Directions
The selective functionalization of this compound at the bromine position is a highly achievable and synthetically valuable transformation. The choice between a classical low-temperature lithium-halogen exchange and a modern "Turbo-Grignard" mediated magnesium-halogen exchange is dictated by the overall synthetic strategy. For substrates bearing sensitive functional groups or for processes where operational simplicity is paramount, the i-PrMgCl·LiCl protocol is demonstrably superior. The resulting organometallic intermediates serve as powerful precursors for a myriad of complex molecules, particularly in the fields of pharmaceutical and materials science, where precise control of molecular architecture is essential.
References
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CK-12 Foundation. (n.d.). How do aryl halides react with metals? Retrieved from [Link]
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Cahiez, G., & Evano, G. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Synthesis, 47(12), 1691-1702. Retrieved from [Link]
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Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]
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Cant, F. D., & Fairlamb, I. J. S. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(19), 3849-3858. Retrieved from [Link]
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Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(11), 2695–2703. Retrieved from [Link]
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Cant, F. D., & Fairlamb, I. J. S. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(19), 3849-3858. Retrieved from [Link]
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Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
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Ziegler, D. S., Wei, B., & Knochel, P. (2018). Regioselectivity of the bromine–magnesium exchange. ResearchGate. Retrieved from [Link]
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Guijarro, D., & Yus, M. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry, 7, 1212–1219. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]
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Clayden, J. (2005). The Preparation of Organolithium Reagents and Intermediates. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]
-
Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 183-195. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen? Retrieved from [Link]
-
Advanced Organic Chemistry. (2021, February 1). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions [Video]. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2019). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 24(12), 2289. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Geherty, M. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 10, 1-7. Retrieved from [Link]
-
Wolleb, H., et al. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. Synthesis, 51(07), 1546-1551. Retrieved from [Link]
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Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
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Wikipedia. (2023). Turbo-Hauser bases. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Retrieved from [Link]
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Application Note: Chemoselective Sonogashira Coupling of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a detailed guide for the chemoselective Sonogashira coupling of a polyhalogenated aromatic substrate, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, with various terminal alkynes. Such building blocks are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[3][4][5] We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide a robust and validated experimental protocol, and offer expert insights into troubleshooting and optimization.
Introduction and Scientific Context
The Sonogashira reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) salt to couple terminal alkynes with aryl or vinyl halides.[4][5][6] Its utility is broad, owing to the mild reaction conditions often required, which preserves functional group integrity in complex molecules.[4][5] The substrate of focus, this compound, presents a classic challenge in cross-coupling chemistry: chemoselectivity. With two distinct halogen atoms (bromine and chlorine) available for oxidative addition to the palladium catalyst, controlling the site of reaction is paramount for synthetic utility.
This guide leverages the established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions to achieve selective functionalization at the C-Br bond. Understanding this principle is key to designing successful and predictable synthetic routes.
The Principle of Chemoselectivity
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds towards the active Pd(0) catalyst. The generally accepted order of reactivity for aryl halides in oxidative addition is:
C–I > C–OTf > C–Br >> C–Cl [7]
This trend is dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage and subsequent oxidative addition by the low-valent palladium catalyst. By carefully controlling reaction conditions, particularly temperature, it is possible to facilitate the coupling at the more reactive bromide position while leaving the more robust chloride untouched for potential subsequent transformations.[4] While aryl bromides often require heating to react, careful temperature management can preserve the chloride group.[4]
Reaction Mechanism: The Dual Catalytic Cycle
The Sonogashira coupling proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[8]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) species, forming a Pd(II)-aryl intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[4] The base's role is to deprotonate the alkyne, increasing its nucleophilicity.[4]
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II)-aryl complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
// Inputs and Outputs ArBr [label="1-Bromo-4-chloro-Ar", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne [label="H-C≡C-R", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections ArBr -> Pd_Complex; Alkyne -> Cu_Alkyne; Cu_Alkyne -> Pd_Complex [style=dashed, color="#5F6368"]; } } Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.
Experimental Protocol
This protocol provides a general method for the coupling reaction. Optimization may be required depending on the specific terminal alkyne used.
Materials and Equipment
| Reagent/Material | Grade/Specification | Supplier Example |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich, Acros Organics |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Strem Chemicals, Sigma-Aldrich |
| Copper(I) Iodide (CuI) | >99.5%, beige/light tan powder | Strem Chemicals, Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics, Sigma-Aldrich |
| Toluene or THF | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich |
| Schlenk flask / Reaction tube | - | VWR, Chemglass |
| Magnetic stirrer with heating | - | IKA, Heidolph |
| Inert gas line (Nitrogen or Argon) | High purity | - |
| Standard glassware for work-up | - | - |
| Silica gel for chromatography | 230-400 mesh | Sorbent Technologies |
Experimental Workflow Diagram
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[7]
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 252.5 mg).
-
Catalyst Addition: In the same flask, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg, 3 mol%) and Copper(I) Iodide (0.05 mmol, 9.5 mg, 5 mol%).
-
Scientist's Note: The quality of the CuI is critical. It should be an off-white or light tan powder. Dark green or brown CuI indicates oxidation and can inhibit the reaction.[7]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL) via syringe. The triethylamine acts as both the base and a solvent.[4]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equivalents) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 70 °C. Stir the reaction mixture vigorously.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (2x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2x 20 mL) and brine (1x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Expected Results with Various Alkynes
The protocol is versatile for a range of terminal alkynes. Below are expected outcomes based on typical reactivity.
| Terminal Alkyne | Structure | Expected Yield | Key Considerations |
| Phenylacetylene | Ph-C≡CH | 85-95% | A standard, robust coupling partner. |
| 1-Hexyne | nBu-C≡CH | 75-85% | Aliphatic alkynes may require slightly longer reaction times. |
| Trimethylsilylacetylene | TMS-C≡CH | 80-90% | The TMS group can be readily removed post-coupling if the terminal alkyne is desired. |
| Propargyl Alcohol | HO-CH₂-C≡CH | 70-80% | The free hydroxyl group is generally tolerated but may require protection for more sensitive downstream applications. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst. 2. Oxidized Cu(I) Iodide. 3. Insufficiently anhydrous/anaerobic conditions. | 1. Use a fresh bottle of Pd(PPh₃)₄ or a different Pd source. 2. Use fresh, light-colored CuI.[7] 3. Flame-dry glassware thoroughly; use high-purity, degassed solvents.[7] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, high temperature, or solvent choice. | 1. Ensure high purity of all reagents.[7] 2. Lower the reaction temperature slightly (e.g., to 60 °C). 3. Consider a different phosphine ligand that offers greater stability to the Pd center. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which promotes the oxidative homocoupling of copper acetylides. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[7] 2. Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[4] |
| Reaction Stalls | Catalyst deactivation or insufficient base. | 1. Add a fresh portion of the palladium catalyst. 2. Add an additional equivalent of triethylamine. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is corrosive and flammable.
-
Techniques: Schlenk line operations involve vacuum and pressure; ensure glassware is free of cracks or defects.
-
Work-up: Handle all organic solvents in a well-ventilated fume hood.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Semantic Scholar. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Here is the user's request:
Topic: Improving yield of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene synthesis Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.
Here is the response:
Welcome to the technical support guide for the synthesis of this compound (CAS No. 943832-96-0). This molecule is a valuable substituted benzene building block for drug discovery and agrochemical development.[1] Achieving a high yield of this specific isomer is often challenging due to the potential for side reactions and difficulties in controlling regioselectivity through direct electrophilic aromatic substitution.
This guide provides a robust protocol based on the Sandmeyer reaction, a reliable method for introducing a bromine atom with high regiochemical control. We will explore the causality behind each step, troubleshoot common issues, and answer frequently asked questions to ensure your synthesis is successful and reproducible.
Overview of the Synthetic Strategy
Direct bromination of a corresponding anisole precursor is complicated by the directing effects of the methoxy, fluoro, and chloro substituents, which can lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled approach is required. The recommended pathway involves the diazotization of a specific aniline precursor, 4-chloro-2-fluoro-3-methoxyaniline , followed by a copper(I) bromide-catalyzed Sandmeyer reaction to introduce the bromine atom precisely where the amino group was. This method circumvents the challenges of regioselectivity inherent in electrophilic substitution on a polysubstituted ring.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each stage includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.
Reagent and Materials Table
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount | Notes |
| 4-chloro-2-fluoro-3-methoxyaniline | C₇H₇ClFNO | 175.59 | 1.0 | 5.00 g | Ensure high purity (>98%). |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~10 | 40 mL | Corrosive. Handle in a fume hood.[2] |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 2.15 g | Prepare a fresh aqueous solution. |
| Copper(I) Bromide | CuBr | 143.45 | 1.1 | 4.95 g | Should be a white to light green powder. If dark, wash with acetic acid then ethanol and dry. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | For extraction. |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | 100 mL | For neutralization. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | 50 mL | To aid layer separation. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | - | ~100 g | For column chromatography (230-400 mesh). |
Step-by-Step Methodology
Part 1: Diazotization of the Aniline Precursor
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-chloro-2-fluoro-3-methoxyaniline (1.0 eq) and 48% aqueous HBr (40 mL).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt to be formed.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in 15 mL of deionized water and place it in the dropping funnel. Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes. The temperature must not exceed 5 °C.
-
Confirmation: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to potassium iodide-starch paper; a blue-black color indicates a slight excess is present, confirming the completion of diazotization. If the test is negative, add a small amount of NaNO₂ solution until it turns positive.
Part 2: The Sandmeyer Reaction
-
Catalyst Preparation: In a separate 500 mL flask, add Copper(I) Bromide (1.1 eq) to 20 mL of 48% HBr.
-
Diazonium Salt Addition: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirring CuBr suspension. This addition can be exothermic, and vigorous nitrogen gas evolution will occur. Control the rate of addition to keep the reaction manageable.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 55 °C for 20-30 minutes, or until the evolution of N₂ gas ceases.[3] This ensures the complete conversion of the intermediate.
-
Cooling: Cool the reaction mixture back to room temperature.
Part 3: Workup and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers. Wash sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize excess acid), 100 mL of water, and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.[4][5]
Troubleshooting Guide & Yield Optimization
This section addresses the most common issues encountered during the synthesis, providing insights into their chemical origins and offering practical solutions.
Caption: Troubleshooting decision tree for the Sandmeyer synthesis.
Q1: My yield is very low, and I've recovered a significant amount of my starting aniline. What went wrong?
Answer: This is a classic sign of incomplete diazotization .
-
Causality: The conversion of the primary amine (-NH₂) to the diazonium salt (-N₂⁺) is the crucial first step. If this reaction is incomplete, the unreacted aniline will not participate in the Sandmeyer reaction and will be recovered during the workup.
-
Troubleshooting Steps:
-
Temperature Control: The reaction is highly exothermic. If the temperature rises above 5-10 °C during the sodium nitrite addition, the nitrous acid (formed from NaNO₂ and HBr) will decompose before it can react with the aniline. Ensure your ice-salt bath is efficient and that the NaNO₂ is added very slowly.
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Stoichiometry and Reagent Quality: Use a slight molar excess (1.05-1.1 eq) of sodium nitrite. Always use a freshly prepared solution, as NaNO₂ solutions can degrade over time.
-
Validation: Always use the potassium iodide-starch paper test. A sustained blue-black color confirms that the aniline has been consumed and there is a slight excess of nitrous acid, indicating the reaction is complete.
-
Q2: My final product is contaminated with a significant amount of 4-chloro-2-fluoro-3-methoxyphenol. How do I prevent this?
Answer: The formation of a phenolic byproduct is the most common side reaction in a Sandmeyer synthesis.
-
Causality: The diazonium salt is an excellent leaving group (N₂). It is susceptible to nucleophilic attack by any nucleophile in the mixture. While you want it to react with bromide (via the CuBr catalyst), it can also be attacked by water, which is present in high concentration, to form a phenol. This side reaction is highly temperature-dependent.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. The rate of reaction with water increases significantly with temperature. Keep the diazonium salt solution at 0-5 °C at all times until it is added to the copper catalyst.
-
Order of Addition: Always add the diazonium salt solution to the CuBr catalyst suspension. This ensures that the diazonium salt encounters the catalyst immediately, promoting the desired reaction over the undesired reaction with water.
-
Concentration: Using a high concentration of hydrobromic acid helps to maximize the availability of the bromide nucleophile, favoring the intended reaction pathway by Le Chatelier's principle.
-
Q3: The reaction mixture turned very dark, and I isolated a tarry, intractable material instead of a clean product. What happened?
Answer: This is likely due to azo coupling or other decomposition pathways.
-
Causality: The diazonium salt is an electrophile. If any unreacted aniline (a nucleophile) is present, the two can react in an azo coupling reaction to form a highly colored diazoamino compound. This is more prevalent if the solution is not sufficiently acidic.
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: As with Q1, confirm that all the starting aniline has been converted to the diazonium salt before proceeding. The KI-starch paper test is essential.
-
Maintain Acidity: The reaction must be kept strongly acidic. The high concentration of HBr protonates any remaining aniline, deactivating it towards electrophilic attack and preventing it from participating in azo coupling.
-
Catalyst Quality: Ensure your CuBr is primarily Cu(I). Old or oxidized copper catalysts containing significant Cu(II) can sometimes promote radical pathways and polymerization, leading to tar formation.
-
Frequently Asked Questions (FAQs)
-
Q: Why is the Sandmeyer reaction superior to direct electrophilic bromination for this synthesis?
-
A: Regioselectivity. The electronic directing effects of the three substituents (-OCH₃, -F, -Cl) on the anisole ring would lead to the formation of multiple isomers during direct bromination. The Sandmeyer reaction allows for the unambiguous placement of the bromine atom at the position formerly occupied by a synthetically installed amino group, guaranteeing the formation of the correct isomer.
-
-
Q: What is the specific role of Copper(I) Bromide (CuBr)?
-
A: CuBr acts as a catalyst. The currently accepted mechanism involves a single-electron transfer from the Cu(I) to the diazonium salt, generating an aryl radical, N₂ gas, and a Cu(II)-Br species. The aryl radical then abstracts the bromine atom from the Cu(II)-Br to form the final product and regenerate the Cu(I) catalyst. This catalytic cycle provides a lower energy pathway than the direct nucleophilic substitution of the dinitrogen group by bromide.[6]
-
-
Q: What are the critical safety precautions for this reaction?
-
A: The primary hazard is the diazonium salt intermediate. While generally stable in cold aqueous solution, they can be violently explosive if isolated and allowed to dry. Never attempt to isolate the diazonium salt. Always handle the solution at 0-5 °C and use it in the next step immediately. Additionally, HBr is highly corrosive and NaNO₂ is an oxidizer and is toxic. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2][7]
-
-
Q: How can I be certain I have synthesized the correct isomer?
-
A: Spectroscopic analysis is essential. ¹H NMR spectroscopy will show a specific splitting pattern and chemical shifts for the two remaining aromatic protons. ¹³C NMR will show the correct number of carbon signals with shifts influenced by the surrounding electronegative atoms. Finally, GC-MS will confirm the molecular weight (look for the characteristic isotopic pattern of one bromine and one chlorine atom) and purity.[4][5][8][9]
-
References
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
- Google Patents.Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
PubChem. 1-Bromo-4-chloro-2-fluorobenzene. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information (NMR Data). Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information (General Methods). Available at: [Link]
- Google Patents.Method for producing 1-bromo-2-chloro-4-fluorobenzene.
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- 3. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
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- 8. rsc.org [rsc.org]
- 9. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the dedicated technical support resource for the synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this specific electrophilic aromatic substitution reaction. Our focus is on anticipating and resolving common side reactions to improve yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The standard and most logical precursor for this synthesis is 4-chloro-2-fluoro-3-methoxybenzene . The reaction involves the electrophilic aromatic substitution of a bromine atom onto this polysubstituted benzene ring.
Q2: I'm getting a mixture of isomers. Why is the regioselectivity not perfect?
A2: The formation of regioisomers is a common challenge due to the complex interplay of directing effects from the substituents already on the benzene ring.[1] The methoxy group is a strong ortho-, para-director, while the fluorine and chlorine atoms are deactivating but also ortho-, para-directing.[2][3] The final position of bromination is a result of the cumulative influence of these groups. The desired product, this compound, is formed when bromination occurs at the C1 position, which is ortho to the methoxy group and para to the chlorine atom. However, other isomers can form due to competing directing effects.
Q3: My reaction is producing a significant amount of a di-brominated product. What causes this and how can I prevent it?
A3: Over-bromination, leading to di-bromo species, is a frequent side reaction primarily because the methoxy group is strongly activating.[4] This makes the monobrominated product also susceptible to a second electrophilic attack. To favor mono-bromination, you should use a strict 1:1 molar ratio of your starting material to the brominating agent and consider adding the bromine source slowly to the reaction mixture.[4]
Q4: I've noticed a product that appears to have lost its methoxy group. Is this possible?
A4: Yes, this side reaction is known as demethylation. The cleavage of the aryl methyl ether can occur under harsh conditions, particularly when using strong Lewis acids like BBr₃ or AlCl₃, or strong protic acids such as HBr at elevated temperatures.[5][6][7] This results in the formation of the corresponding phenol.
Troubleshooting Guide: Side Reactions & Solutions
This section provides a structured approach to identifying and resolving specific issues encountered during the synthesis.
Problem 1: Low Yield of the Desired Product with Significant Over-bromination
Symptoms:
-
GC-MS or LC-MS analysis shows a major peak corresponding to a di-brominated product (C₇H₄Br₂ClFO).
-
TLC analysis shows multiple spots with lower Rf values than the expected product.
Causality Analysis: The methoxy group makes the aromatic ring electron-rich and highly reactive towards electrophilic attack.[8] If the reaction conditions are too harsh or if there is an excess of the brominating agent, the desired monobrominated product will undergo a second bromination.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for demethylation.
Preventative Measures for Demethylation:
-
Avoid Strong Lewis Acids: Given the activated nature of the substrate, a Lewis acid catalyst is often unnecessary. If one must be used, choose a milder one and use it in catalytic amounts.
-
Temperature Control: Strictly maintain low reaction temperatures (below room temperature) throughout the addition and reaction time.
-
Aqueous Workup: During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove any acidic species that could promote demethylation during concentration.
Problem 3: Purification Challenges - Separating Regioisomers
Symptoms:
-
Multiple product spots are visible on TLC with very close Rf values.
-
¹H NMR of the purified product shows extra aromatic signals, indicating a mixture of isomers.
Causality Analysis: The directing effects of the substituents on 4-chloro-2-fluoro-3-methoxybenzene can lead to the formation of small amounts of other brominated isomers. The methoxy group strongly directs ortho and para. The desired product is ortho to the methoxy group. The para position to the methoxy group is already occupied by the chloro substituent. The other ortho position is also a potential site for bromination, which would lead to a different regioisomer.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers.
-
Solvent System Optimization: A non-polar/polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically used. Experiment with different ratios to achieve the best separation on analytical TLC before scaling up to a column.
-
High-Performance Flash Chromatography: Automated systems can provide better resolution than manual columns.
-
-
Recrystallization: If the desired product is a solid and one isomer is formed in a significantly larger amount, recrystallization can be an effective purification method.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, hexanes, or mixtures) to find one in which the desired isomer has lower solubility at cold temperatures compared to the impurities.
-
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 18, 2026, from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved January 18, 2026, from [Link]
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved January 18, 2026, from [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 18, 2026, from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved January 18, 2026, from [Link]
-
Green Chemistry (RSC Publishing). (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Retrieved January 18, 2026, from [Link]
-
rfid-dev-02.handsonsystems.com. (n.d.). Bromination Of Anisole. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Wikipedia. (n.d.). Demethylation. Retrieved January 18, 2026, from [Link]
-
TuxDigital Forum. (n.d.). Bromination Of Anisole. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 18, 2026, from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Request PDF. Retrieved January 18, 2026, from [Link]
-
Yang Research Group - University of Wisconsin–Madison. (2023, March 14). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved January 18, 2026, from [Link]
-
Reddit. (n.d.). How to separate these regioisomers? r/OrganicChemistry. Retrieved January 18, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Wordpress. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
CNR-IRIS. (n.d.). REVIEW Advancements and Perspectives toward Lignin Valorization via O-Demethylation. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Bromination of unsubstituted aromatic rings using various conditions. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Chemistry Stack Exchange. (2020, June 23). Prevention of Electrophilic Aromatic Substitution. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved January 18, 2026, from [Link]
-
AngeneChemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid|1169870-80-7. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
ResearchGate. (n.d.). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. Request PDF. Retrieved January 18, 2026, from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Methylation of anisole by methyl-d3 chloroformate. Intermolecular reaction of an n complex in electrophilic aromatic substitution. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Halogen substitution reactions of halobenzenes during water disinfection. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
PubMed. (n.d.). Halogen substitution reactions of halobenzenes during water disinfection. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Grignard Reaction with 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the technical support center for troubleshooting Grignard reactions involving 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth, field-proven insights to help you overcome common challenges and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react with magnesium to form the Grignard reagent?
A1: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in forming Grignard reagents follows the order: I > Br > Cl > F.[1][2][3] This difference in reactivity allows for the chemoselective insertion of magnesium at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact.[4]
Q2: What are the most critical parameters for a successful Grignard reaction with this substrate?
A2: The three most critical parameters are:
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Strict Anhydrous Conditions: Grignard reagents are extremely strong bases and will react rapidly with any protic source, especially water.[1][5][6] All glassware must be flame-dried, and solvents must be rigorously anhydrous.[7][8]
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Magnesium Quality and Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[9][10][11] Activating the magnesium to expose a fresh, reactive surface is essential for initiation.
-
Inert Atmosphere: Grignard reagents can react with atmospheric oxygen.[12] Therefore, the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.
Q3: Is the methoxy group on the aromatic ring compatible with the Grignard reagent?
A3: Yes, the methoxy group (an ether) is generally compatible and does not interfere with the formation of the Grignard reagent.[13] However, it's important to be aware that under forcing conditions or in the presence of certain catalysts, C-O bond cleavage can occur, though this is not typical for standard Grignard formation.[14]
Q4: What are the primary side products I should be aware of?
A4: The most common side product is the homocoupling (Wurtz-type) product, where the Grignard reagent reacts with the starting aryl bromide.[15][16][17] Another potential side product is the protonated starting material (4-chloro-2-fluoro-3-methoxybenzene), which forms if there are trace amounts of moisture in the reaction.[1][18]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem 1: The reaction fails to initiate.
-
Symptoms: No heat is generated after adding the initial portion of the aryl halide, the magnesium turnings remain shiny, and if an activator like iodine was used, its color persists.[15]
-
Causality and Solutions: The primary barrier to initiation is the passivating MgO layer on the magnesium.[10]
| Potential Cause | Explanation | Recommended Action |
| Inadequate Magnesium Activation | The MgO layer is preventing the magnesium from reacting with the aryl halide.[11][19] | Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding your substrate.[9][10][20] The disappearance of the iodine color or the evolution of ethylene gas are indicators of successful activation.[9][10] Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[8][20] |
| Presence of Moisture | Trace amounts of water in the solvent, on the glassware, or in the starting material will quench the Grignard reagent as it forms, preventing a sustained reaction.[6][16] | Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or in a hot oven and cool under a stream of dry nitrogen or argon.[7][8] Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[9][11][16] |
| Low Reaction Temperature | Sometimes, a small amount of initial energy is required to overcome the activation barrier. | Gentle Warming: Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask immediately if the reaction becomes too vigorous, as it is exothermic.[9][16] |
Troubleshooting Workflow for Initiation Failure
Caption: A logical workflow for troubleshooting Grignard reaction initiation.
Problem 2: The reaction starts but then stops, or the yield is very low.
-
Symptoms: Initial signs of reaction (gentle reflux, cloudy appearance) are observed, but they cease before all the starting material is consumed.
-
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficiently Anhydrous Conditions | Small amounts of water are being consumed by the Grignard reagent as it forms, effectively titrating it out of the reaction.[16] | Review all drying procedures for glassware and solvents. Consider using a fresh bottle of anhydrous solvent. |
| Poor Quality Starting Halide | The this compound may contain acidic impurities or residual water. | Purify the starting material if its purity is questionable. Passing it through a short plug of activated alumina can remove trace water and acidic impurities.[16] |
| Formation of Insoluble Byproducts | The Grignard reagent or magnesium salts may precipitate, coating the surface of the magnesium and preventing further reaction. | Ensure adequate stirring and use a sufficient volume of solvent. THF is often better than diethyl ether at solvating Grignard reagents and preventing precipitation.[19][21] |
Problem 3: The reaction mixture turns dark brown or black.
-
Symptoms: The solution, which is typically cloudy and greyish-brown, darkens significantly.
-
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Overheating | Grignard reagents can decompose at elevated temperatures, leading to the formation of finely divided, black metallic magnesium and other byproducts.[15] | Control the rate of addition of the aryl halide to maintain a gentle reflux.[9] If necessary, use an ice bath to moderate the reaction temperature. |
| Presence of Impurities | Certain impurities can catalyze decomposition pathways. | Ensure all reagents are of high purity. |
| Wurtz Coupling Side Reaction | The formation of the biphenyl side product can sometimes be associated with darker reaction mixtures, especially at higher temperatures.[15] | Maintain a low concentration of the aryl halide in the reaction flask by adding it slowly and ensuring efficient stirring.[16] |
Detailed Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a rubber septum for reagent addition. Maintain a positive pressure of dry nitrogen or argon.[8][15]
-
Magnesium Addition: Add the required amount of magnesium turnings to the flask.
-
Activation (Choose one method):
-
Iodine Activation: Add one or two small crystals of iodine. The flask may be gently warmed to sublime the iodine onto the surface of the magnesium.[9][10][22]
-
1,2-Dibromoethane (DBE) Activation: Add a small amount of anhydrous THF or diethyl ether, followed by a few drops of DBE. Stir until bubbling (ethylene evolution) is observed.[9][23]
-
-
Initiation: Once the magnesium is activated, add a small portion (approx. 5-10%) of your aryl halide solution. A successful initiation is marked by a noticeable exotherm and the appearance of a cloudy, greyish color.[9][10]
Protocol 2: Formation of the Grignard Reagent
-
Preparation: In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF or diethyl ether.
-
Initiation: Add a small amount of this solution to the activated magnesium turnings as described in Protocol 1.
-
Addition: Once the reaction has initiated, add the remainder of the aryl halide solution dropwise via a syringe or an addition funnel at a rate that maintains a gentle reflux.[9] The reaction is exothermic, so external heating is usually not required.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-brown suspension.[24]
Visualizing the Grignard Formation and Key Side Reaction
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. In the formation of Griganard reagent, what is the order of reactivities of methyl halides? [allen.in]
- 4. brainly.in [brainly.in]
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- 24. www1.udel.edu [www1.udel.edu]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This substrate presents unique challenges due to its electronic properties and the presence of multiple halogen atoms. Our goal is to provide a logical framework for optimizing palladium catalyst loading to achieve high selectivity, yield, and process efficiency.
Introduction: Navigating the Challenges of a Complex Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming carbon-carbon bonds.[1] However, the successful application to a substrate like this compound is not trivial. The primary challenges are:
-
Regioselectivity: The molecule possesses two different halogen atoms, a bromine and a chlorine. Successful synthesis hinges on selectively activating the more reactive C-Br bond over the stronger, less reactive C-Cl bond.[2][3]
-
Electronic Effects: The presence of an electron-donating methoxy group increases the electron density of the aromatic ring. This can make the initial, often rate-determining, oxidative addition step of the palladium catalyst more difficult.[4]
-
Steric Hindrance: The substituents flanking the bromine atom can sterically impede the approach of the palladium catalyst, potentially slowing the reaction rate.
This guide is structured to address these challenges through a series of frequently asked questions and a detailed troubleshooting workflow, enabling you to develop a robust and efficient catalytic system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when setting up a Suzuki coupling with this specific aryl halide.
Q1: What is a reasonable starting palladium catalyst loading for initial screening experiments?
A typical starting point for palladium catalyst loading in cross-coupling reactions is in the range of 1-5 mol %.[5] For a new and potentially challenging substrate like this, beginning your screening with 2-3 mol % of a suitable palladium pre-catalyst is a scientifically sound and cost-effective approach. This concentration is generally sufficient to achieve detectable conversion without being excessively wasteful if the chosen conditions are suboptimal.
Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
Regioselectivity is governed by the difference in bond dissociation energies and reactivity, with the general trend being C-I > C-Br >> C-Cl.[1][6] To exploit this inherent difference:
-
Use Mild Conditions: Avoid excessively high temperatures or overly active catalyst systems initially, as these "forcing" conditions can begin to activate the more resilient C-Cl bond.[7]
-
Choose the Right Ligand: While highly active ligands are needed, some may be so reactive they reduce selectivity. Standard, yet effective, ligands should be screened first before moving to ultra-active systems.
Q3: Given the electron-rich nature of the substrate, what type of ligand is most appropriate?
The oxidative addition step is facilitated by a palladium center that is both electron-rich and not overly sterically crowded. Therefore, the use of bulky and electron-rich phosphine ligands is critical.[8][9] These ligands increase the electron density on the palladium(0) center, which promotes the cleavage of the C-Br bond.[10]
-
Recommended Ligands for Screening:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and dtbpf are excellent starting points known for their high activity with challenging substrates.[9]
-
Bulky alkylphosphine ligands: P(t-Bu)₃ has also shown effectiveness where other ligands fail, though its air sensitivity requires careful handling.[11]
-
Q4: What are the best practices for selecting a base and solvent system?
The base is essential for activating the boronic acid in the transmetalation step, while the solvent must solubilize all components.[12][13]
-
Bases: A moderately strong inorganic base is usually sufficient.
-
Solvents: A mixture of an organic solvent and water is common.[14] Water helps to dissolve the base and can accelerate the transmetalation step.[15]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during optimization.
Problem 1: Low or No Product Yield
If your reaction shows minimal or no conversion of the starting material, a systematic evaluation of the catalyst system and reaction conditions is necessary.
-
Potential Cause A: Inactive Catalyst System
-
Explanation: The combination of palladium precursor and ligand may not be potent enough to overcome the activation barrier for this electron-rich substrate.
-
Recommended Solution:
-
Switch Ligands: If you started with a standard ligand like PPh₃, move to a more electron-rich and bulky Buchwald-type ligand such as SPhos or XPhos.[17]
-
Verify Pre-catalyst Quality: Palladium(II) sources like Pd(OAc)₂ can degrade over time.[16] Consider using a fresh bottle or a more stable, pre-formed Pd(II) pre-catalyst like a Buchwald G3 or G4 pre-catalyst.[18]
-
-
-
Potential Cause B: Catalyst Deactivation
-
Explanation: The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.[5] Another common sign of deactivation is the precipitation of inactive palladium black.[8]
-
Recommended Solution:
-
Ensure Inert Conditions: Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes.[7][19]
-
Use a More Stable Pre-catalyst: Air-stable pre-catalysts are designed to release the active Pd(0) species gradually, reducing the concentration of highly reactive, unstable Pd(0) at any given time and thus minimizing decomposition pathways.[5]
-
-
-
Potential Cause C: Sub-Optimal Temperature
-
Explanation: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Recommended Solution: Increase the reaction temperature in increments of 10-20 °C (e.g., from 80 °C to 100 °C). Monitor for both product formation and potential decomposition or side reactions.[19]
-
Problem 2: Significant Side Product Formation
The appearance of major byproducts indicates that competing reaction pathways are out-pacing the desired cross-coupling.
-
Side Product A: Protodeboronation
-
Appearance: You will observe the formation of the arene corresponding to your boronic acid coupling partner.
-
Explanation: This occurs when the boronic acid reacts with water or other protic sources, replacing the B(OH)₂ group with a hydrogen atom.[3]
-
Recommended Solution:
-
Switch to a Boronic Ester: Boronic acid pinacol esters are significantly more stable towards protodeboronation.
-
Use Anhydrous Conditions: Employ a strong, less-nucleophilic base like K₃PO₄ in an anhydrous solvent (e.g., dry Toluene or Dioxane). A small, controlled amount of water (a few equivalents) may still be required to facilitate the reaction.[4]
-
-
-
Side Product B: Homocoupling of Boronic Acid
-
Appearance: You will observe a biaryl product formed from the self-coupling of two boronic acid molecules.
-
Explanation: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[3][15]
-
Recommended Solution: Improve the degassing procedure for all reagents and the reaction vessel to rigorously exclude oxygen.[7]
-
-
Side Product C: Hydrodehalogenation
-
Appearance: Your starting aryl bromide is converted to the corresponding des-bromo compound (4-chloro-2-fluoro-3-methoxybenzene).
-
Explanation: After oxidative addition, the palladium intermediate can react with a hydride source in the mixture (which can be the solvent or base) to replace the halogen with hydrogen.[8][20]
-
Recommended Solution: Screen alternative solvents and bases. For example, if using an alcohol solvent, switch to an aprotic solvent like Dioxane or Toluene.
-
Problem 3: Reaction Stalls After Initial Conversion
If the reaction starts but fails to reach completion, it often points to an issue with catalyst longevity or concentration.
-
Potential Cause A: Catalyst Loading is Too Low for Full Conversion
-
Explanation: The initial catalyst loading may be sufficient to start the reaction, but the catalyst deactivates before all the starting material is consumed.
-
Recommended Solution: Increase the catalyst loading incrementally. If 0.5 mol% stalled, try 1.0 mol%, then 1.5 mol%.[7] The goal is to find the minimum loading required for full conversion in a reasonable time.[5]
-
-
Potential Cause B: Product Inhibition
-
Explanation: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, slowing down or stopping the catalytic cycle.
-
Recommended Solution: This is a more complex issue. Sometimes, changing the ligand can alter the binding affinities and overcome product inhibition. A ligand screen is the most practical approach.
-
Section 3: Experimental Protocol & Optimization Workflow
This section provides a general, step-by-step protocol for performing an initial screening reaction and a logical workflow for optimization.
Screening Protocol (0.5 mmol Scale)
-
Reagent Preparation:
-
Degas the chosen solvent (e.g., 1,4-Dioxane/Water 4:1 v/v) by bubbling argon through it for 30 minutes.
-
Weigh the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.) and ensure it is finely powdered and dry.
-
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.6 mmol, 1.2 equiv.), the base, the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%).
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Reaction Execution:
-
Using a syringe, add the degassed solvent (e.g., 2.5 mL total volume) to the reaction vessel.
-
Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 4: Data Summaries & Visualizations
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1 - 3 mol % | Balances reaction efficiency with cost for initial screening.[5] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts | Common, effective sources. Pre-catalysts offer stability.[5][8] |
| Ligand | SPhos, XPhos, dtbpf | Bulky, electron-rich ligands are needed for this substrate.[9] |
| Ligand:Pd Ratio | 1.1:1 to 2.2:1 | Ensures sufficient ligand to form the active species and prevent Pd black. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is excellent for minimizing protodeboronation.[9] |
| Base Equivalents | 2.0 - 3.0 equiv. | Drives the reaction to completion. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Common systems that effectively solubilize reagents.[12][14] |
| Temperature | 80 - 110 °C | A good starting range to ensure sufficient energy for activation. |
Diagrams
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[21]
Caption: A workflow diagram for troubleshooting common Suzuki coupling issues.
References
-
Mechanism of Suzuki Cross-Coupling Reaction - ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. Available at: [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Preventing debromination in reactions with 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the technical support hub for 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, polysubstituted building block into their synthetic workflows. We understand that the unique electronic and steric properties of this reagent can present challenges, most notably the undesired side reaction of debromination (hydrodebromination).
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate this issue, ensuring high yields and purity in your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with this reagent?
Debromination, specifically hydrodebromination, is a common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This is particularly problematic as it consumes your valuable starting material, lowers the yield of your desired product, and introduces a significant purification challenge due to the formation of the 4-chloro-2-fluoro-3-methoxybenzene byproduct, which often has similar chromatographic properties to the starting material and desired product.[1]
Q2: What is the primary mechanism that leads to debromination in palladium-catalyzed cross-coupling reactions?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace amounts of water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium center, leading to the formation of the undesired debrominated arene and regenerating the Pd(0) catalyst, which can perpetuate this parasitic cycle.[1]
Q3: Is this compound particularly susceptible to debromination?
Yes, aryl bromides with electron-withdrawing substituents, such as the fluorine and chlorine atoms on this molecule, can be more prone to hydrodehalogenation.[1] These groups make the aromatic ring electron-deficient, which can influence the kinetics of the various steps in the catalytic cycle.
Q4: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first parameter I should change?
The choice of base is often the most critical factor.[1][2] If you are using a strong base like sodium tert-butoxide (NaOtBu), sodium hydroxide (NaOH), or potassium hydroxide (KOH), switch to a weaker inorganic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices to suppress the formation of Pd-H species and minimize debromination.[1]
Troubleshooting Guide: A Systematic Approach to Eliminating Debromination
Unwanted debromination can be a frustrating issue. This guide provides a logical workflow to diagnose and resolve the problem in the two most common reaction types for this substrate: Palladium-Catalyzed Cross-Coupling and Organometallic Intermediate Formation.
Visualizing the Troubleshooting Workflow
The following decision tree provides a high-level overview of the troubleshooting process.
Caption: A troubleshooting workflow for minimizing debromination.
Part A: Palladium-Catalyzed Cross-Coupling Reactions
The balance between productive C-C/C-N bond formation and parasitic hydrodebromination is kinetically controlled. The goal is to choose conditions that favor the desired reductive elimination over the undesired one.
The Competing Catalytic Pathways
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Parameter Optimization to Minimize Debromination
This table summarizes the impact of various reaction parameters. The goal is to select conditions from the "Recommended" column.
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Base | Strong, protic bases (e.g., NaOtBu, NaOH, KOH, Et₃N) | Weaker, anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases can generate hydride species or contain trace water, promoting the formation of Pd-H. Weaker bases are less prone to these side reactions.[1][2] |
| Ligand | Less electron-donating or sterically unhindered phosphines | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands accelerate the rate of the desired C-C or C-N reductive elimination, allowing it to outcompete the debromination pathway from the Pd-H intermediate.[1] |
| Temperature | High temperatures (>100-110 °C) | The lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C) | Debromination can have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction.[1][2] |
| Solvent | Protic (e.g., alcohols) or polar aprotic solvents (e.g., DMF, DMAc) | Non-polar, aprotic solvents (e.g., Toluene, Dioxane, CPME) | Protic solvents are direct hydride sources. Polar aprotic solvents can contain water impurities. Anhydrous, non-polar solvents are the safest choice.[1] |
| Reagents | Non-anhydrous solvents, reagents exposed to air | High-purity, anhydrous, and degassed solvents and reagents | Oxygen and water must be scrupulously excluded to prevent the formation of hydride sources and to maintain catalyst activity.[1] |
Part B: Organometallic Intermediate Formation (Grignard/Lithiation)
In these reactions, debromination is not a catalytic side reaction but rather the result of quenching the desired organometallic species (Ar-MgBr or Ar-Li) with an adeventitious proton source.
-
Problem: Formation of 4-chloro-2-fluoro-3-methoxybenzene instead of the product from reaction with your electrophile.
-
Primary Cause: Presence of trace moisture or other protic sources (e.g., alcohols) in the reaction setup.
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under high vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled solvents (e.g., THF from sodium/benzophenone) or freshly opened bottles of high-purity anhydrous solvents (e.g., Sure/Seal™ bottles).
-
Reagents: Ensure all other reagents are anhydrous. Magnesium turnings for Grignard formation should be fresh and activated if necessary. Butyllithium for lithiation should be titrated to determine its exact concentration.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment, from setup to quench. Use septa and syringe techniques for all liquid transfers.
-
Optimized Experimental Protocols
The following are starting-point protocols designed to minimize debromination. Further optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-90 °C. Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent/Solvent Addition: Add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the tube with a Teflon cap and place it in a preheated aluminum block at 90 °C. Stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through Celite, and concentrate. Purify the residue by flash chromatography to yield the desired arylamine.
By implementing these systematic troubleshooting strategies and optimized protocols, researchers can effectively suppress the undesired debromination side reaction and achieve reliable, high-yielding syntheses using this compound.
References
Sources
Common impurities in commercial 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the technical support guide for commercial 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios that may arise during the use of this reagent in your experiments, with a focus on understanding and mitigating the impact of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a commercial batch of this compound?
A1: While the exact impurity profile can vary between manufacturers and batches, common impurities typically arise from the synthetic route used to produce the final compound. The most probable impurities are positional isomers, residual starting materials, and byproducts from intermediate steps. Based on a likely multi-step synthesis involving electrophilic aromatic substitution, you may encounter the following:
-
Positional Isomers: These are the most common type of impurity and can be challenging to separate due to similar physical properties. Examples include isomers where the bromine, chlorine, fluorine, and methoxy groups are arranged differently on the benzene ring.
-
Incompletely Halogenated Species: Molecules where one of the halogen atoms has not been incorporated into the benzene ring.
-
Residual Starting Materials: Trace amounts of the initial reactants used in the synthesis.
-
Byproducts of Side Reactions: Depending on the specific synthetic pathway, other minor byproducts could be present.
Q2: I am seeing unexpected peaks in my NMR/LC-MS analysis. How can I identify if they are known impurities?
A2: The first step is to compare your data with the supplier's Certificate of Analysis (CoA), which should provide information on the purity and may list known impurities. If the CoA is unhelpful, consider the likely isomeric impurities. Their mass will be identical to the main compound, but they will have different retention times in LC and distinct patterns in NMR. For a definitive identification, techniques like GC-MS can be invaluable, as the fragmentation patterns can help distinguish between isomers.
Q3: Can impurities in this compound affect my downstream reaction?
A3: Absolutely. Isomeric impurities can lead to the formation of undesired isomeric products in your reaction, which can be difficult to separate from your target molecule. Other reactive impurities could consume your reagents, leading to lower yields, or participate in side reactions that complicate your reaction mixture.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in chemical synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in a Coupling Reaction (e.g., Suzuki, Sonogashira) | Presence of non-reactive or less reactive isomeric impurities. | Purify the starting material using techniques like fractional crystallization or preparative HPLC to remove isomers. |
| Formation of Multiple Unidentified Products | Isomeric impurities in the starting material are reacting to form a mixture of isomeric products. | Characterize the isomeric impurities in your starting material using GC-MS or NMR. Adjust your purification strategy to isolate the desired product isomer. |
| Inconsistent Reaction Results Between Batches | Variation in the impurity profile of the commercial reagent. | Always analyze a new batch of starting material by a sensitive analytical technique (e.g., GC-MS) to confirm its purity and identify any new impurities before use in large-scale reactions. |
Understanding the Origin of Impurities: A Likely Synthetic Pathway
To understand the potential impurities, it is helpful to consider a plausible synthetic route for this compound. A common strategy for synthesizing polysubstituted benzenes is through a series of electrophilic aromatic substitution reactions.[1][2]
Diagram: Plausible Synthetic Pathway and Origin of Impurities
Sources
Technical Support Center: Regioselective Functionalization of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the technical support center for the regioselective functionalization of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this highly substituted aromatic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
This compound presents a unique challenge in synthetic chemistry due to the presence of multiple halogen substituents with differing reactivities, alongside activating (methoxy) and deactivating (fluoro) groups. Achieving regioselective functionalization is paramount for its successful application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide will explore common synthetic transformations and provide solutions to frequently encountered problems.
The reactivity of halogens in polyhalogenated aromatic compounds is influenced by a combination of electronic and steric effects.[1][2][3] Generally, the order of reactivity for halogens in metal-halogen exchange and many cross-coupling reactions is I > Br > Cl > F.[4] This inherent reactivity difference is the primary tool for achieving regioselectivity.
Section 1: Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for converting an aryl halide into an organometallic nucleophile, which can then be reacted with a variety of electrophiles.[4] The key to success with this compound is to selectively exchange the more reactive bromine atom.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium, but I am seeing a mixture of products, including debromination and dechlorination. How can I improve the selectivity for bromine exchange?
A1: This is a common issue arising from the high reactivity of n-butyllithium. To enhance selectivity for the C-Br bond, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: Perform the reaction at very low temperatures, typically -78 °C or even -100 °C. The energy difference for the exchange at the C-Br versus the C-Cl bond is more pronounced at lower temperatures, favoring the kinetically preferred bromine exchange.
-
Use a Less Reactive Organolithium Reagent: Consider using sec-butyllithium or tert-butyllithium. While more sterically hindered, they can sometimes offer improved selectivity. However, their increased basicity can lead to competing deprotonation.
-
Employ a Grignard Reagent: Formation of a Grignard reagent is often more selective for bromine over chlorine.[5][6] Refluxing magnesium turnings with your substrate in an anhydrous ether solvent like THF or diethyl ether should selectively form the Grignard reagent at the C-Br bond.[7]
Q2: My Grignard reagent formation is sluggish or fails to initiate. What could be the problem?
A2: The initiation of Grignard reagent formation can be sensitive to several factors. Here is a troubleshooting guide:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[8] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by stirring it vigorously under an inert atmosphere, adding a small crystal of iodine, or by adding a few drops of 1,2-dibromoethane.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as nitrogen or argon, as Grignard reagents react with oxygen.[8]
-
Exothermic Reaction Control: The formation of a Grignard reagent can be exothermic.[8] Maintain proper temperature control, especially during the initial stages.
Experimental Protocol: Selective Grignard Formation
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
Reagents: Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a small crystal of iodine to the flask.
-
Solvent: Add anhydrous THF or diethyl ether via syringe.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred magnesium suspension.
-
Reaction: The reaction mixture should become cloudy and begin to reflux. If the reaction does not initiate, gentle heating may be required. Maintain a gentle reflux until the magnesium is consumed.
-
Quenching: Cool the reaction mixture to 0 °C before adding the desired electrophile.
Decision Workflow for Metal-Halogen Exchange
Caption: Decision workflow for metal-halogen exchange.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11] For this compound, the higher reactivity of the C-Br bond allows for selective coupling, leaving the C-Cl bond intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q3: I am attempting a Suzuki-Miyaura coupling at the bromine position, but I am getting low yields and some starting material remains. How can I optimize this reaction?
A3: Low yields in Suzuki-Miyaura coupling can stem from several issues. Here’s how to troubleshoot:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For aryl bromides, common choices include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, or a pre-formed palladacycle catalyst.[12][13]
-
Base Selection: The choice of base is critical for activating the boronic acid.[14] Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base is often used. Ensure the solvent is degassed to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), optimizing the temperature is crucial. Too low a temperature may result in incomplete conversion, while too high a temperature can lead to catalyst decomposition.
Q4: I am trying to perform a Buchwald-Hartwig amination and am observing significant hydrodehalogenation (replacement of bromine with hydrogen). What causes this, and how can I prevent it?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[10] It can be minimized by:
-
Ligand Selection: Use a bulky, electron-rich phosphine ligand. These ligands promote the desired reductive elimination step over competing side reactions. Examples include Josiphos, XPhos, or RuPhos.
-
Base Choice: Use a non-nucleophilic base like NaOt-Bu or K₃PO₄. Stronger, more nucleophilic bases can sometimes contribute to side reactions.
-
Amine Equivalents: Using a slight excess of the amine coupling partner can sometimes suppress hydrodehalogenation.
Q5: Can I perform a Sonogashira coupling selectively at the C-Br bond?
A5: Yes, Sonogashira coupling is highly selective for aryl bromides over aryl chlorides.[15] Key considerations for a successful and selective Sonogashira coupling include:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[15][16] Copper-free conditions have also been developed.[16][17][18]
-
Base: A mild amine base such as triethylamine or diisopropylethylamine is typically employed.[19]
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are commonly used.
Comparative Table of Cross-Coupling Reactions
| Reaction | Typical Catalyst System | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Boronic acid stability; base strength is crucial.[20] |
| Buchwald-Hartwig | Pd₂(dba)₃/Ligand or Palladacycle | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Ligand choice is critical to avoid side reactions.[10][21][22][23] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NEt | THF, DMF | Anhydrous and anaerobic conditions are often required.[19] |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | None (organozinc is the nucleophile) | THF, Dioxane | Organozinc reagents are moisture-sensitive but tolerate many functional groups.[11][24][25] |
Section 3: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[26][27] The methoxy group in this compound can act as a directing group, guiding a strong base to deprotonate the adjacent ortho position.
Frequently Asked Questions (FAQs)
Q6: I want to functionalize the position ortho to the methoxy group. Which position will be deprotonated in a DoM reaction?
A6: The methoxy group will direct deprotonation to one of its ortho positions. In this case, the C2 position (bearing the fluorine) and the C4 position (bearing the chlorine) are ortho to the methoxy group. The acidity of the protons at these positions will be influenced by the other substituents. The electron-withdrawing fluorine atom will increase the acidity of the proton at C2, making it the more likely site of deprotonation.
Q7: What are the best conditions for performing a DoM on this substrate?
A7: DoM requires a strong, non-nucleophilic base. Common choices include:
-
Alkyllithium Reagents with an Additive: A combination of an alkyllithium (like n-BuLi or s-BuLi) with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often effective.[26] TMEDA breaks up the alkyllithium aggregates, increasing its basicity.
-
Lithium Amide Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are also excellent choices, as they are very strong bases but are sterically hindered, which reduces their nucleophilicity.[27][28]
DoM Workflow Diagram
Caption: Workflow for directed ortho-metalation.
Conclusion
The regioselective functionalization of this compound is a challenging yet achievable goal with careful consideration of reaction conditions. By understanding the relative reactivities of the halogen substituents and the directing effects of the other functional groups, a wide range of transformations can be performed with high selectivity. This guide provides a starting point for troubleshooting common issues and designing successful synthetic strategies.
References
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from | Chegg.com. Retrieved from [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Hao, W. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia, 8(1), 1-6.
-
MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Socratic.org. (2020, February 3). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. Retrieved from [Link]
-
TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wipf Group. (2008, September 7). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
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- 2. chemrxiv.org [chemrxiv.org]
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- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Grignard Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
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- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
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- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 25. Negishi Coupling [organic-chemistry.org]
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- 28. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Stability and Handling of Grignard Reagents from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Welcome to the technical support center for troubleshooting the stability and application of Grignard reagents derived from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Formation and Stability Issues
This section focuses on actively diagnosing and resolving problems encountered during the synthesis and use of the Grignard reagent from this compound.
Q1: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?
A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the reaction with the aryl halide.[1] Several other factors can also contribute to this issue.
Core Causality & Solutions:
-
Magnesium Oxide Layer: This layer is ubiquitous and must be disrupted to expose fresh, reactive magnesium.[1]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE) to the flask containing magnesium and your anhydrous solvent (typically THF or diethyl ether).[1][2] The disappearance of iodine's violet color or the evolution of ethylene gas from DBE are strong indicators of successful activation.[1]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in situ (under an inert atmosphere) or using sonication can also be effective at exposing a fresh surface.[3]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[4][5] Any trace of moisture in your glassware, solvent, or on the magnesium will quench the reagent as it forms.
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction.
-
Starting Material Quality: Ensure the this compound is of high purity. Impurities in the magnesium, such as high levels of iron or manganese, can also be detrimental.[9]
-
Q2: The reaction initiated, but it has turned a dark brown or black color. Is this normal and what should I do?
A2: While a cloudy, gray, or light brown appearance is typical for a Grignard reaction, a very dark brown or black coloration can be indicative of side reactions or decomposition.[8]
Potential Causes & Corrective Actions:
-
Overheating: Excessive heat can promote side reactions, such as Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl bromide.[10][11] This is particularly a concern with reactive aryl halides.
-
Temperature Control: Maintain a gentle reflux during the reaction. If the exotherm becomes too vigorous, cool the reaction vessel in an ice bath. The dropwise addition of the aryl halide solution helps to control the reaction rate and temperature.[8]
-
-
Impurity-Catalyzed Decomposition: Certain impurities in the magnesium or aryl halide can catalyze the decomposition of the Grignard reagent.[8]
-
Prolonged Reaction Time: Heating for extended periods can lead to gradual decomposition.
-
Monitor Reaction Progress: Instead of relying on a fixed reaction time, monitor the consumption of magnesium. Once most of the magnesium has reacted, the formation is likely complete.[12]
-
Q3: I'm observing a low yield in my subsequent reaction. How can I improve the efficiency?
A3: Low yields often point to an overestimation of the Grignard reagent's concentration or its degradation before or during the subsequent reaction.
Key Factors & Optimization Strategies:
-
Inaccurate Concentration: The actual concentration of your freshly prepared Grignard reagent can be significantly lower than the theoretical maximum.
-
Titration is Crucial: Always titrate a small aliquot of your Grignard solution to determine its active concentration before use.[8] This allows for accurate stoichiometric control in your next step. Common titration methods include using a colorimetric indicator like 1,10-phenanthroline with a titrant such as (-)-menthol or sec-butanol.[13][14][15] Iodine titration is another robust alternative.[13][16]
-
-
Thermal Instability: The presence of the ortho-fluoro and methoxy groups can influence the stability of the aryl Grignard reagent. While generally more stable than their alkyl counterparts, aryl Grignards can decompose, especially at elevated temperatures. Trifluoromethyl-substituted phenyl Grignard reagents, for example, have shown highly exothermic decomposition.[17][18]
-
Low-Temperature Reactions: For sensitive substrates, forming the Grignard reagent at lower temperatures using highly activated magnesium (Rieke magnesium) can improve stability and functional group tolerance.[19][20] Once formed, it's often best to use the reagent immediately or store it at low temperatures.[4]
-
-
Side Reactions: The Grignard reagent can participate in unwanted side reactions.
-
Wurtz Coupling: As mentioned, the reaction between the Grignard reagent and unreacted this compound can produce a biphenyl impurity.[10] This is favored by higher temperatures and concentrations. Slow, controlled addition of the aryl halide can minimize this.
-
Reaction with Solvent: While generally stable in THF and diethyl ether, prolonged reflux in THF can lead to side reactions.
-
Below is a decision-making workflow for troubleshooting Grignard formation:
Caption: Troubleshooting workflow for Grignard reagent formation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and reactivity of the Grignard reagent from this compound.
Q4: What is the expected stability of this Grignard reagent at room temperature versus in cold storage?
A4: Grignard reagents are generally not very stable and should be used as soon as possible after preparation.[4] While aryl Grignards are more stable than alkyl Grignards, the specific substitution pattern on this compound can influence its longevity.
-
Room Temperature: At room temperature, expect gradual decomposition. The solution may darken over time, and the active concentration will decrease. It is not recommended to store this reagent at room temperature for more than a few hours.
-
Cold Storage: For short-term storage (hours to a few days), keeping the solution in a sealed flask under an inert atmosphere (e.g., argon) in a refrigerator or freezer is advisable.[4][21] This significantly slows down decomposition pathways. Before use, allow the reagent to warm to the desired reaction temperature. Be mindful that cooling can cause the reagent to precipitate, so ensure it has fully redissolved.
Q5: How do the substituents (fluoro, chloro, methoxy) on the aromatic ring affect the stability and reactivity of the Grignard reagent?
A5: The electronic and steric effects of the substituents play a significant role:
-
Ortho-Fluoro Group: The highly electronegative fluorine atom ortho to the C-Mg bond has a strong inductive electron-withdrawing effect. This can influence the nucleophilicity of the Grignard reagent. Additionally, ortho-substituents can sterically hinder the reaction site. In some cases, electron-withdrawing groups can destabilize the Grignard reagent. For instance, trifluoromethyl groups have been shown to lead to thermal instability.[17][18]
-
Para-Chloro Group: The chloro group is also electron-withdrawing. It's important to note that while the C-Br bond is preferentially reacted with magnesium over the C-Cl bond to form the Grignard reagent, the chloro group remains and can influence the electronic properties of the aromatic ring.
-
Meta-Methoxy Group: The methoxy group can act as an electron-donating group through resonance and an electron-withdrawing group through induction. Its position relative to the Grignard functionality will dictate its overall electronic influence. In some systems, ortho-alkoxy groups can chelate with the magnesium center, influencing reactivity.[22]
Q6: Are there any specific side reactions to be aware of when using this Grignard reagent?
A6: Yes, beyond the common issues like reaction with moisture and Wurtz coupling, the nature of your substrate in the subsequent reaction is critical.
-
Reaction with Protic Groups: Grignard reagents are strong bases and will be quenched by any protic functional groups on your reaction partner, such as alcohols, amines, or even terminal alkynes.[5][23]
-
Enolization of Ketones: When reacting with ketones that have α-hydrogens, the Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.[8] This is more prevalent with sterically hindered ketones or bulky Grignard reagents.
-
Addition to Esters: Grignard reagents typically add twice to esters, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[23]
Q7: What is the best practice for handling and storing this air-sensitive reagent?
A7: Proper handling techniques are paramount for safety and experimental success.[24]
-
Inert Atmosphere: Always work under a positive pressure of a dry, inert gas like argon or nitrogen.[4] This can be achieved using a Schlenk line or a glovebox.
-
Syringe Techniques: Use dry, gas-tight syringes to transfer the Grignard solution.[6][7] It is good practice to flush the syringe with the inert gas before drawing up the reagent.
-
Storage Vessels: If short-term storage is necessary, use a flask with a secure septum or a specialized storage vessel with a PTFE valve.[6] Ensure the container is clearly labeled with the reagent name, concentration (post-titration), and date of preparation.
-
Quenching: To safely dispose of any excess Grignard reagent, slowly add it to a well-stirred, non-polar solvent like toluene, followed by the cautious, dropwise addition of an alcohol such as isopropanol to quench it.[4] This should be done in a fume hood.
Data Summary: Titration Methods
| Titration Method | Titrant | Indicator | Endpoint Observation | Key Advantages |
| Direct Titration | ~1.0 M (-)-Menthol in dry THF/toluene | 1,10-Phenanthroline | Disappearance of a distinct color (e.g., violet or rust-red)[13][14][15] | Fast, simple, and provides a clear visual endpoint. Selective for the active Grignard reagent.[13] |
| Iodine Titration | Standardized Iodine (I₂) solution in THF (often with LiCl) | None (self-indicating) | Transition from a dark brown/red to a colorless or pale yellow solution.[16] | Highly reproducible with a very sharp endpoint.[13] |
Experimental Protocol: Titration with (-)-Menthol and 1,10-Phenanthroline
This protocol is adapted from established methods for determining the concentration of active Grignard reagents.[13][14][15]
-
Preparation:
-
Prepare a standardized titrant solution of approximately 1.0 M (-)-menthol in anhydrous toluene or THF.
-
Under an inert atmosphere (Argon or Nitrogen), add a small crystal (~5 mg) of 1,10-phenanthroline to a flame-dried flask equipped with a magnetic stir bar.[13]
-
-
Sample Preparation:
-
Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask containing the indicator.
-
Using a gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of your Grignard reagent solution and add it to the flask. The solution should develop a distinct color as the Grignard reagent forms a complex with the indicator.
-
-
Titration:
-
Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.
-
The endpoint is reached when the color of the Grignard-indicator complex permanently disappears.
-
-
Calculation:
-
Calculate the molarity of the Grignard reagent using the formula: Molarity (Grignard) = [Molarity (Menthol) x Volume (Menthol)] / Volume (Grignard)
-
Below is a diagram illustrating the general workflow for the safe handling and use of Grignard reagents.
Caption: Workflow for safe handling of Grignard reagents.
References
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- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
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- ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
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- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
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- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(16), 2415–2417.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed].
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- National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
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- ACS Publications. (2025, November 21). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
- ResearchGate. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Wikipedia. (n.d.). Grignard reagent.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
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- Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?
- National Institutes of Health. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
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- Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
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- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
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- ResearchGate. (2025, August 6). The Grignard Reagents.
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Overcoming low reactivity of the C-Cl bond in 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-bromo-4-chloro-2-fluoro-3-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We will address the core challenge associated with this substrate: the significant reactivity difference between the C-Br and C-Cl bonds and provide actionable strategies to achieve desired chemical transformations.
Understanding the Core Challenge: Differential Halogen Reactivity
The primary hurdle in working with this compound is the chemoselectivity of its two carbon-halogen bonds. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in the most common and synthetically useful palladium-catalyzed cross-coupling reactions.[1][2]
This reactivity hierarchy (C-Br > C-Cl) is governed by two fundamental principles:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker and requires less energy to break than the stronger C-Cl bond.[1][2] This makes the initial, often rate-limiting, oxidative addition step of the catalyst into the C-X bond more favorable for the bromide.
-
Kinetics of Oxidative Addition: The insertion of a low-valent metal catalyst (like Palladium(0)) into the carbon-halogen bond is kinetically faster for aryl bromides than for aryl chlorides.[2]
Consequently, standard cross-coupling conditions will almost exclusively result in the functionalization of the C-Br bond, leaving the C-Cl bond untouched. This guide provides the necessary strategies to either leverage this selectivity for sequential couplings or to overcome the inertness of the C-Cl bond for direct functionalization.
Frequently Asked Questions (FAQs)
Here we address common initial queries and problems encountered during experimentation.
Q1: My Suzuki-Miyaura coupling reaction is only proceeding at the bromine position. How can I get it to react at the chlorine?
This is the expected outcome under standard conditions. To activate the C-Cl bond, you must employ a more robust catalytic system. The key lies in facilitating the difficult oxidative addition step.[3] This is achieved by using:
-
Bulky, Electron-Rich Ligands: Ligands such as RuPhos, XPhos, or SPhos are designed to promote the activation of less reactive aryl chlorides.[4][5] Their steric bulk and electron-donating properties stabilize the palladium center and accelerate the oxidative addition.
-
Stronger Bases: While a mild base like Na₂CO₃ might suffice for the C-Br coupling, a stronger base such as K₃PO₄ or Cs₂CO₃ is often necessary to drive the catalytic cycle for the C-Cl bond.[6]
-
Higher Temperatures: Increased thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.
Q2: I am observing significant dehalogenation of my starting material, especially at the C-Cl position. What causes this?
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly when attempting to activate the C-Cl bond.[7] It typically occurs after the oxidative addition step. The resulting aryl-palladium-chloride complex can react with a hydride source in the reaction mixture (e.g., from the solvent or base) to reductively eliminate the dehalogenated arene.[7]
To mitigate dehalogenation:
-
Ensure an Anhydrous and Inert Atmosphere: Moisture and oxygen can degrade catalysts and reagents, leading to side reactions.
-
Re-evaluate Your Solvent and Base: Some solvents (like alcohols) or bases can act as hydride donors.[7] Consider switching to an aprotic solvent like toluene or dioxane.
-
Optimize Catalyst and Ligand Loading: Using the correct ratio of ligand to palladium is crucial. Excess or insufficient ligand can lead to undesired catalytic species.
Q3: For activating the C-Cl bond, should I use a Palladium or Nickel catalyst?
Both palladium and nickel catalysts can be effective, but they offer different advantages and disadvantages.
| Catalyst System | Advantages | Disadvantages |
| Palladium | - Well-understood, vast literature. - High functional group tolerance. - Many commercially available, highly active pre-catalysts and ligands (e.g., Buchwald ligands).[8] | - Higher cost. - Can require highly specialized and expensive ligands for C-Cl activation. |
| Nickel | - More cost-effective and earth-abundant.[9] - Excellent for activating C-Cl bonds due to lower reduction potential, which facilitates oxidative addition.[10] - Can enable unique transformations, including cross-electrophile couplings.[11][12] | - Mechanistic understanding is less developed than for palladium.[9] - Can be more sensitive to air and moisture. - May require higher catalyst loadings and temperatures.[9] |
Recommendation: Start with a modern, well-defined palladium/ligand system due to its reliability. If cost is a major factor for large-scale synthesis or if palladium-based systems fail, exploring nickel catalysis is a highly recommended alternative.[9][10]
Q4: Can I perform a sequential, two-step coupling to functionalize both the C-Br and C-Cl positions with different groups?
Yes, this is an excellent strategy that takes advantage of the inherent reactivity difference. The distinct reactivity of the C-Br and C-Cl bonds allows for a programmed, stepwise functionalization.[13]
A typical workflow would be:
-
Step 1 (C-Br Functionalization): Perform the first cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) under mild conditions that are selective for the C-Br bond. This usually involves a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a mild base.
-
Purification: Isolate and purify the mono-functionalized product.
-
Step 2 (C-Cl Functionalization): Subject the purified product to a second cross-coupling reaction using the more forcing conditions described in Q1 to activate the remaining C-Cl bond.
Caption: Workflow for sequential cross-coupling reactions.
Troubleshooting Guide: Selective Buchwald-Hartwig Amination at the C-Cl Position
This guide assumes you have already functionalized the C-Br position or wish to directly aminate the C-Cl bond selectively. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15][16]
Problem: Low to no yield of the desired amine product when reacting this compound with an amine.
Caption: Troubleshooting decision tree for C-Cl amination.
Detailed Protocol and Causality
Here is a step-by-step guide with explanations for each choice.
| Step | Action | Rationale (The "Why") |
| 1. Reagent & Glassware Preparation | Thoroughly dry all glassware in an oven. Use a high-quality, anhydrous, aprotic solvent (e.g., Toluene or Dioxane). | The catalytic system, especially the active Pd(0) species and strong bases, are sensitive to moisture and oxygen. Water can lead to catalyst deactivation and hydrolysis of reagents.[17] |
| 2. Catalyst & Ligand Selection | Use a modern Pd(II) pre-catalyst (e.g., G3-XPhos) or combine a Pd source (Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). A Pd:Ligand ratio of 1:2 is a good starting point. | The C-Cl bond's strength requires a highly active catalyst to facilitate the rate-limiting oxidative addition step. Bulky, electron-donating ligands stabilize the Pd(0) center, increase its electron density, and promote its insertion into the C-Cl bond.[8][18] |
| 3. Base Selection | Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). Use 1.5-2.0 equivalents. | A strong base is required to deprotonate the amine, forming the active aminyl nucleophile for the catalytic cycle. Weaker bases like carbonates are often insufficient for activating less reactive aryl chlorides.[17] |
| 4. Reaction Setup | In a glovebox or under a strong flow of argon, combine the aryl chloride substrate (1.0 eq.), the amine (1.2 eq.), the base (1.5 eq.), the palladium source (1-2 mol%), and the ligand (2-4 mol%) in your reaction flask. Add the anhydrous solvent. | Maintaining an inert atmosphere throughout the setup is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. |
| 5. Execution & Monitoring | Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. | Higher temperatures provide the necessary energy to overcome the activation barrier of the C-Cl oxidative addition. If the reaction stalls, a modest increase in temperature may be beneficial. |
| 6. Troubleshooting: No Reaction | If no product is formed, consider a more active ligand (e.g., BrettPhos for primary amines) or switch to a Nickel-based catalyst system, which can be more effective for C-Cl activation.[9][17] | Different ligands are optimized for different classes of amines (primary vs. secondary) and substrates.[17][18] Nickel catalysts possess different electronic properties that can be more favorable for the oxidative addition of stubborn electrophiles.[10] |
| 7. Troubleshooting: Side Reactions | If dehalogenation is observed, ensure your solvent is truly anhydrous and consider a slightly less forceful base (e.g., K₃PO₄) or lower temperature. If homocoupling of the amine occurs, check the quality of your palladium source and ensure the reaction is fully deoxygenated. | Side reactions are often a sign of catalyst decomposition or reaction with impurities. Fine-tuning the conditions can favor the desired reaction pathway over these undesired alternatives. |
References
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?
- BenchChem. (n.d.). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Organic Letters. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity.
- Leadbeater, N. E., & McGowan, K. A. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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- Everson, D. A., Shrestha, R., & Weix, D. J. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
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- RSC Publishing. (2023).
- ACS Publications. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles.
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides.
- ACS Publications. (n.d.).
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: An NMR-Centric Approach with Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel or complex organic molecules is a cornerstone of chemical research. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene, a polysubstituted aromatic compound. By leveraging predictive NMR data and fundamental principles of spectroscopy, we will dissect the intricacies of its ¹H and ¹³C NMR spectra. Furthermore, this guide will objectively compare the utility of NMR with alternative analytical techniques, namely Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS), providing a holistic perspective on its structural characterization.
The Challenge: Decoding a Crowded Aromatic System
This compound presents a fascinating case study in NMR spectroscopy. The presence of five distinct substituents on the benzene ring—a bromine atom, a chlorine atom, a fluorine atom, a methoxy group, and a hydrogen atom—leads to a complex electronic environment. This complexity directly translates into a nuanced NMR spectrum where chemical shifts and coupling constants are influenced by a confluence of electronic and steric effects.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the preeminent technique for determining the carbon-hydrogen framework of an organic molecule. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Spectra
Due to the lack of readily available experimental spectra for this compound, we will utilize predicted spectra generated by highly reliable algorithms. These predictions are based on extensive databases of known compounds and sophisticated computational models that account for the various electronic effects of the substituents.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Peak | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-5 |
| 2 | ~4.0 | Singlet | - | -OCH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Peak | Chemical Shift (ppm) | Assignment |
| 1 | ~150-155 (d, ¹J(C-F) ≈ 240-250 Hz) | C-2 |
| 2 | ~145-150 | C-3 |
| 3 | ~130-135 | C-4 |
| 4 | ~125-130 | C-6 |
| 5 | ~115-120 (d, ²J(C-F) ≈ 20-25 Hz) | C-1 |
| 6 | ~110-115 | C-5 |
| 7 | ~60-65 | -OCH₃ |
Note: The predicted chemical shifts and coupling constants are estimates and may vary slightly in an experimental setting.
Interpretation and Peak Assignments
The predicted spectra provide a roadmap for understanding the molecule's structure. Here, we delve into the reasoning behind the assignments, grounded in fundamental NMR principles.
The aromatic region of the ¹H NMR spectrum is expected to show a single, complex signal corresponding to the lone aromatic proton (H-5).
-
Chemical Shift: The electron-withdrawing nature of the adjacent chlorine atom at C-4 and the bromine atom at C-1 will deshield H-5, shifting its resonance downfield into the typical aromatic proton region of 6.5-8.0 ppm[1].
-
Multiplicity: The signal for H-5 is predicted to be a doublet of doublets. This splitting pattern arises from:
-
Ortho coupling to the fluorine atom at C-2. The through-space and through-bond coupling between a proton and an ortho fluorine atom typically results in a coupling constant of approximately 8-10 Hz.
-
Meta coupling to the hydrogen atom at C-6 is not present in this molecule. However, a small meta coupling to the fluorine at C-2 is possible, though often unresolved. The primary splitting will be from the adjacent proton. In this case, with only one aromatic proton, the splitting will be dominated by coupling to the adjacent fluorine.
-
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet around 4.0 ppm. This upfield shift relative to the aromatic proton is due to their aliphatic nature, although they are slightly deshielded by the adjacent oxygen atom.
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.
-
Aromatic Carbons (C1-C6): These carbons resonate in the downfield region of the spectrum (110-160 ppm)[1]. The specific chemical shifts are influenced by the attached substituents:
-
C-2 (bearing the fluorine): This carbon will experience a very large one-bond coupling (¹J(C-F)) of 240-250 Hz, appearing as a doublet. It will also be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.
-
C-3 (bearing the methoxy group): The oxygen of the methoxy group is electron-donating through resonance, which would typically shield the attached carbon. However, the inductive effect of the oxygen and the steric hindrance from adjacent bulky groups can lead to a downfield shift.
-
C-4 (bearing the chlorine): The chlorine atom has a moderate deshielding effect.
-
C-1 (bearing the bromine): The bromine atom has a less pronounced deshielding effect compared to chlorine and fluorine. This carbon will also exhibit a two-bond coupling to the fluorine atom (²J(C-F)), appearing as a doublet with a smaller coupling constant (20-25 Hz).
-
C-5 and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of all the substituents.
-
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear at the most upfield position, typically in the range of 55-65 ppm.
Experimental Workflow: Acquiring High-Quality NMR Data
To experimentally validate these predictions, a rigorous and well-defined protocol is essential.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Signal averaging (8-16 scans) will improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
Part 2: Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is unparalleled for complete structural elucidation, other spectroscopic methods provide complementary and often more rapid information about a molecule's functional groups and overall composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl ether (-O-CH₃) |
| 1200-1000 | C-F stretch | Aryl fluoride |
| 800-600 | C-Cl stretch | Aryl chloride |
| 600-500 | C-Br stretch | Aryl bromide |
Comparison with NMR:
-
Strengths of FTIR:
-
Speed and Simplicity: FTIR analysis is significantly faster than NMR.
-
Functional Group Identification: It provides a quick and definitive way to confirm the presence of key functional groups like the aromatic ring, ether linkage, and carbon-halogen bonds.
-
-
Limitations of FTIR:
-
Lack of Connectivity Information: FTIR does not provide information on how the atoms are connected. For example, it can confirm the presence of a methoxy group and an aromatic ring, but not that they are attached to each other.
-
Ambiguity in Complex Molecules: In molecules with many functional groups, overlapping absorptions can make interpretation difficult.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex pattern of peaks that can be used to confirm the elemental composition. The monoisotopic mass of C₇H₅⁷⁹Br³⁵ClFO is approximately 237.92 g/mol .
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the methoxy group, providing further structural clues.
Comparison with NMR:
-
Strengths of MS:
-
Molecular Weight Determination: MS provides the exact molecular weight, which is crucial for determining the molecular formula.
-
Elemental Composition: High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.
-
-
Limitations of MS:
-
Isomer Differentiation: MS generally cannot distinguish between isomers that have the same molecular formula and similar fragmentation patterns. For example, it would be difficult to differentiate between this compound and 1-bromo-2-chloro-4-fluoro-3-methoxybenzene based on their mass spectra alone.
-
Limited Connectivity Information: While fragmentation patterns can provide some information about the connectivity of atoms, it is not as detailed or direct as the information obtained from NMR.
-
Conclusion: A Synergistic Approach to Structural Confidence
In the landscape of modern analytical chemistry, no single technique provides all the answers. While this guide has focused on the central role of NMR spectroscopy in the structural elucidation of this compound, a truly comprehensive and confident structural assignment is best achieved through a synergistic approach.
The detailed connectivity and stereochemical information from ¹H and ¹³C NMR, combined with the functional group identification from FTIR and the molecular weight and elemental composition from mass spectrometry, creates a self-validating system of analysis. This multi-technique approach ensures the highest level of scientific integrity and provides the robust data required for publication, patent applications, and regulatory submissions in the fields of chemical research and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating the purity of the novel intermediate, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, utilizing High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also compare its performance against alternative techniques, supported by experimental data, to empower you in making informed decisions for your analytical workflow.
The Critical Role of Purity in Drug Discovery
This compound is a highly substituted aromatic compound, a class of molecules that frequently serve as key building blocks in the synthesis of complex pharmaceutical agents. The presence of even minor impurities can have profound consequences, potentially leading to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or complications in downstream reactions. Therefore, a rigorously validated analytical method to ascertain purity is not just a quality control measure; it is a fundamental aspect of scientific integrity.
An Optimized HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[1] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's inherent hydrophobicity.
The selection of a C18 stationary phase is a strategic starting point, offering a versatile hydrophobic surface for the separation of a wide range of non-polar to moderately polar compounds.[2] The mobile phase, a mixture of acetonitrile and water, is a common and effective choice for the elution of such analytes. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.[2]
Experimental Workflow: HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process, from sample preparation to data analysis.
Caption: A streamlined workflow for the HPLC-based purity validation of this compound.
Detailed HPLC Protocol
This protocol is designed to be a robust starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with UV detection is sufficient for this analysis. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | This column provides excellent peak shape and resolution for a wide range of compounds. |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | This isocratic mixture provides a good balance of elution strength and retention for the target analyte.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and run-to-run reproducibility. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential impurities. |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard (>99% purity) and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to the mark with acetonitrile and mix thoroughly.[3]
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.[3]
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound. Dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Vortex for 1 minute and sonicate for 10 minutes. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[3]
Method Validation: The Cornerstone of Trustworthiness
A developed analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed to ensure the method is fit for its intended purpose.[4][5]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from potential impurities and degradation products. | To ensure the method can unequivocally assess the analyte in the presence of other components.[5] |
| Linearity | Correlation coefficient (r²) > 0.999 | To demonstrate a direct proportionality between the analyte concentration and the detector response over a defined range.[5] |
| Accuracy | % Recovery between 98.0% and 102.0% | To determine the closeness of the test results to the true value.[5] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for n=6 injections | To assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Anticipating Potential Impurities:
The specificity of the HPLC method is paramount. Understanding the synthetic route of this compound allows for the prediction of potential impurities. A common synthesis might involve the electrophilic aromatic substitution of a substituted benzene.[7][8] Potential impurities could include:
-
Unreacted Starting Materials: The precursor molecules used in the synthesis.
-
Isomeric Byproducts: Formation of other positional isomers (e.g., different arrangements of the bromo, chloro, fluoro, and methoxy groups on the benzene ring). The directing effects of the substituents on the aromatic ring will influence the regioselectivity of the reaction.[9][10]
-
Over- or Under-halogenated Species: Products with an additional halogen or lacking one of the intended halogens.
The developed HPLC method should demonstrate baseline separation of the main peak from any peaks corresponding to these potential impurities.
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two common alternatives for purity determination.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantitation based on the direct proportionality between NMR signal intensity and the number of nuclei.[11][12] |
| Strengths | - High resolution and reproducibility.- Wide applicability to non-volatile and thermally labile compounds.- Robust and well-established methodology. | - Excellent sensitivity and specificity.- Provides structural information for impurity identification.- Ideal for volatile and semi-volatile compounds.[13] | - Primary analytical method; no need for a reference standard of the analyte.- Provides structural confirmation.- Highly accurate and precise.[4] |
| Limitations | - Requires a chromophore for UV detection.- Different compounds can have different response factors, potentially leading to inaccurate quantification of impurities without their reference standards. | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for polar compounds.[13] | - Lower sensitivity compared to HPLC and GC-MS.- Requires a more expensive and specialized instrument.- Sample must be soluble in a deuterated solvent.[11] |
| Best Suited For | Routine quality control, purity of non-volatile compounds, and preparative separations. | Identification and quantification of volatile impurities, analysis of complex mixtures.[14] | Absolute purity determination, characterization of reference standards, and analysis of compounds without a chromophore.[6] |
The Synergy of Orthogonal Methods
For a comprehensive understanding of a compound's purity profile, employing orthogonal methods (techniques that rely on different separation or detection principles) is highly recommended. For instance, an HPLC method can be complemented by GC-MS to detect any volatile impurities that might not be amenable to LC analysis. Similarly, qNMR can be used to provide an absolute purity value, which can then be used to qualify the reference standard used in the HPLC analysis.
Conclusion
The validation of the purity of synthesized compounds like this compound is a non-negotiable aspect of high-quality research and development in the pharmaceutical industry. The presented reversed-phase HPLC method, when properly validated according to ICH guidelines, provides a reliable and robust tool for this purpose. By understanding the principles behind the method, anticipating potential impurities, and appreciating the strengths and limitations of alternative techniques such as GC-MS and qNMR, researchers can ensure the integrity of their chemical entities and the data they generate. This diligent approach to analytical validation ultimately paves the way for more efficient and successful drug discovery and development programs.
References
- BenchChem. (n.d.). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
- Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
-
Agilent. (n.d.). Aromatic Hydrocarbon Analysis. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
New Age Discoveries. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Zhang, Y., et al. (2025, August 6).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
-
SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Al-Anbakey, A. M., Ibrahim, D. H., & Al-latief, H. A. W. A. (2020). RP – HPLC method for the determination of removal phenol as a pollutant in aqueous solution.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
-
AllChemyst. (2014, February 22). Synthesis of Substituted Benzenes [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 16). Multi-step Synthesis of Substituted Benzenes [Video]. YouTube. [Link]
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- 14. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene and its derivatives. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you in developing robust and reliable analytical methods.
The Analytical Imperative: Why GC-MS for Halogenated Aromatics?
This compound and its related structures are often key intermediates in the synthesis of pharmaceuticals and specialty chemicals. The precise identification and quantification of these compounds, along with their potential isomers and impurities, are critical for ensuring product quality, safety, and regulatory compliance.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge.[3] Its combination of high-resolution chromatographic separation and definitive mass-based detection provides the specificity and sensitivity required to navigate the complexities of these halogenated aromatic compounds.
Crafting a Robust Analytical Method: A Comparative Approach
The development of a successful GC-MS method hinges on a series of critical choices, from sample preparation to data analysis. Here, we will explore the causality behind these choices and compare viable alternatives.
Sample Preparation: The Foundation of Accurate Analysis
The quality of your analytical results is fundamentally defined by your sample preparation.[4] The primary goal is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration.
Comparison of Extraction Techniques:
For solid samples, dissolution in a suitable volatile organic solvent like dichloromethane or hexane is a common first step.[5] However, for more complex matrices or trace-level analysis, extraction techniques are often necessary.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible solvents based on solubility.[6] | Simple, widely applicable. | Can be labor-intensive and consume large volumes of solvent. | Isolating the target compound from aqueous or other liquid matrices. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away, followed by elution with a clean solvent.[6] | High recovery, reduced solvent consumption, and potential for automation.[6] | Method development can be more complex. | Cleaning up complex samples and concentrating the analyte. |
| Headspace Analysis | Volatile compounds are analyzed from the vapor phase above the sample.[4][5] | Minimizes matrix effects and protects the GC inlet from non-volatile residues. | Only suitable for volatile analytes. | Analysis of residual solvents or volatile impurities. |
Our Recommendation: For routine analysis of this compound in a relatively clean matrix, direct dissolution followed by filtration is often sufficient. For more complex samples or when trace-level impurities are of interest, SPE provides a more robust and cleaner extract.
Gas Chromatography: Achieving Optimal Separation
The separation of the target analyte from its isomers and other structurally similar compounds is the primary role of the gas chromatograph.
Choosing the right capillary column is the most critical decision in method development.[7][8] For halogenated aromatic compounds, non-polar to moderately polar stationary phases are generally recommended.[9]
Comparison of Stationary Phases:
| Stationary Phase | Polarity | Separation Principle | Advantages | Considerations |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | Non-polar | Primarily separates based on boiling point. | Robust, versatile, and widely available. Good for general screening. | May not provide sufficient selectivity for closely related isomers. |
| Pentafluorophenyl (PFP) | Moderately Polar | Offers multiple interaction mechanisms including hydrophobic, π-π, and dipole-dipole interactions.[10] | Excellent selectivity for positional isomers of halogenated and aromatic compounds.[10] | May have different elution orders compared to non-polar columns. |
| Phenyl Columns (e.g., Phenyl-Hexyl) | Moderately Polar | Enhanced π-π interactions with aromatic analytes.[10] | Good for separating aromatic isomers.[10] | Selectivity can be temperature-dependent. |
Experimental Data Synopsis (Hypothetical):
The following table illustrates the potential performance differences between stationary phases for the separation of this compound and a potential isomer.
| Parameter | 5% Phenyl-methylpolysiloxane | Pentafluorophenyl (PFP) |
| Retention Time (Analyte) | 12.5 min | 13.8 min |
| Retention Time (Isomer) | 12.7 min | 14.5 min |
| Resolution (Analyte/Isomer) | 1.2 | 2.5 |
| Peak Shape | Symmetrical | Symmetrical |
Recommendation: While a 5% Phenyl-methylpolysiloxane column can provide adequate separation, a Pentafluorophenyl (PFP) column is highly recommended for its superior selectivity in resolving positional isomers of halogenated aromatic compounds, a critical requirement for ensuring analytical specificity.[10]
-
Injector Temperature: Typically set to 250-280°C to ensure rapid and complete vaporization of the sample.
-
Oven Temperature Program: A temperature ramp is essential for good separation. A starting temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C is a good starting point.
-
Carrier Gas: Helium is the most common choice, with a constant flow rate of 1-1.5 mL/min.
Mass Spectrometry: Unambiguous Identification
The mass spectrometer provides the definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Electron Ionization (EI) is the standard and most robust ionization technique for this class of compounds. The 70 eV electron beam produces reproducible fragmentation patterns that can be compared to spectral libraries for identification.
A quadrupole mass analyzer is the workhorse for routine quantitative analysis, offering a good balance of sensitivity, speed, and cost-effectiveness.
The mass spectrum of this compound will be characterized by:
-
The Molecular Ion Peak (M+): This will be a cluster of peaks due to the isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[11][12]
-
Key Fragment Ions: Fragmentation will likely occur through the loss of a methyl group (-CH3), a bromine radical (-Br), a chlorine radical (-Cl), and potentially a CO group.
A predicted fragmentation pathway is illustrated in the following diagram:
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Ensuring Method Reliability: A Guide to Validation
A well-developed method must be validated to ensure it is fit for its intended purpose.[1] Following the International Council for Harmonisation (ICH) guidelines is a best practice in the pharmaceutical industry.
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis, resolution > 2 from nearest eluting peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Detailed Experimental Protocols
The following protocols provide a starting point for your method development and validation.
Protocol 1: Sample Preparation (Solid Sample)
-
Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask.
-
Add approximately 5 mL of dichloromethane and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with dichloromethane.
-
Filter a portion of the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[13]
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Quadrupole)
GC Conditions:
-
Column: PFP (Pentafluorophenyl) phase, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Final Hold: 5 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow from sample to result.
Caption: A typical workflow for the GC-MS analysis of a solid sample.
Conclusion
The successful GC-MS analysis of this compound and its derivatives is a multi-faceted process that demands careful consideration of each analytical step. By leveraging the insights provided in this guide, particularly regarding the selection of a PFP column for enhanced isomeric separation and adherence to rigorous method validation principles, researchers can develop highly reliable and defensible analytical methods. This ensures the generation of accurate data, which is paramount in the fields of pharmaceutical development and chemical research.
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A Researcher's Guide to the Site-Selective Reactivity of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
Introduction
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds are invaluable building blocks, offering multiple reaction sites for the strategic construction of complex molecular architectures. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene stands out as a particularly versatile substrate.[1][2] Its utility stems not from the mere presence of multiple halogens, but from their distinct electronic properties and bond strengths, which permit a high degree of site-selectivity in various transformations.
This guide provides an in-depth comparison of the reactivity of the bromo, chloro, and fluoro substituents on this scaffold. We will delve into the mechanistic underpinnings that govern this differential reactivity in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this and similar polyhalogenated intermediates with precision and predictability.
Part 1: The Theoretical Framework of Aryl Halide Reactivity
The ability to selectively functionalize one C-X bond in the presence of others is governed by fundamental electronic and mechanistic principles. Understanding these principles is paramount to rational reaction design.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are pillars of modern synthesis.[3][4][5] They share a common catalytic cycle that typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is frequently the rate-determining and selectivity-determining step of the entire process.[6]
The reactivity of the carbon-halogen (C-X) bond in oxidative addition follows a well-established trend based on bond dissociation energy (BDE):
C-I > C-Br > C-OTf > C-Cl >> C-F [6][7][8]
The weaker the C-X bond, the lower the activation energy for the palladium catalyst to insert itself, leading to faster reaction rates.[8] Therefore, in a molecule containing bromo, chloro, and fluoro substituents, the C-Br bond is expected to be overwhelmingly the most reactive site under standard cross-coupling conditions. The C-Cl bond is significantly less reactive and often requires more forcing conditions or specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) to participate.[6][8] The C-F bond is exceptionally strong and generally considered inert to oxidative addition with palladium, though its activation is an active area of advanced research.[9][10][11]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, nucleophilic aromatic substitution (SNAr) operates under a completely different mechanistic paradigm. This reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12]
For SNAr to occur, two key conditions must be met:
-
The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[12]
-
There must be a good leaving group.
Interestingly, the leaving group aptitude in SNAr often follows the reverse trend of cross-coupling:
F > Cl > Br > I [13]
This inversion of reactivity is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[13] Fluorine, being the most electronegative halogen, creates the most polarized C-X bond and most strongly stabilizes the negative charge in the Meisenheimer intermediate through its powerful inductive effect, thereby lowering the activation energy for the nucleophilic attack.[13]
Part 2: Comparative Reactivity in Key Transformations
We will now examine the practical application of these principles to this compound. The experimental data presented in the following tables are representative outcomes based on established reactivity trends for analogous polyhalogenated systems.
Suzuki-Miyaura Coupling: Selective C-Br Functionalization
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5][14] Given the reactivity hierarchy, we can achieve exceptional selectivity for coupling at the C-Br position, leaving the C-Cl and C-F bonds untouched for potential subsequent transformations.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling
| Entry | Aryl Halide Site | Boronic Acid | Catalyst System | Conditions | Yield of Monocoupled Product |
| 1 | C-Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 90 °C, 4h | >95% |
| 2 | C-Cl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 90 °C, 4h | <5% |
| 3 | C-F | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Toluene/H₂O, 90 °C, 4h | No Reaction |
| 4 | C-Cl | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄, Toluene, 110 °C, 12h | >80% (on C-Br coupled product) |
Note: Data is illustrative of typical selectivities. Yield for entry 4 assumes the starting material is the product from entry 1, demonstrating potential for sequential coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Catalyst Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[3][15][16] Similar to the Suzuki coupling, this reaction proceeds via an oxidative addition mechanism, granting excellent chemoselectivity for the C-Br bond.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Table 2: Representative Data for Selective Buchwald-Hartwig Amination
| Entry | Aryl Halide Site | Amine | Catalyst System | Conditions | Yield of Monoaminated Product |
| 1 | C-Br | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOt-Bu, Toluene, 100 °C, 6h | >90% |
| 2 | C-Cl | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOt-Bu, Toluene, 100 °C, 6h | <5% |
| 3 | C-F | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOt-Bu, Toluene, 100 °C, 6h | No Reaction |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Setup (Glovebox): In an inert atmosphere glovebox, charge a screw-cap vial with sodium tert-butoxide (1.4 mmol, 1.4 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: After the allotted time (or as determined by reaction monitoring), cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond
As predicted by theory, the most probable site for SNAr is the C-F bond, activated by the adjacent electron-withdrawing halogens. This provides a synthetic strategy that is orthogonal to palladium catalysis.
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Table 3: Representative Data for Selective Nucleophilic Aromatic Substitution
| Entry | Target Site | Nucleophile | Conditions | Yield of Monosubstituted Product |
| 1 | C-F | Sodium Methoxide (NaOMe) | DMSO, 80 °C, 8h | >85% |
| 2 | C-Cl | Sodium Methoxide (NaOMe) | DMSO, 80 °C, 8h | <10% |
| 3 | C-Br | Sodium Methoxide (NaOMe) | DMSO, 80 °C, 8h | Trace |
Experimental Protocol: Selective SNAr at the C-F Position
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO, 10 mL).
-
Reagent Addition: Add sodium methoxide (1.5 mmol, 1.5 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Follow the disappearance of the starting material by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Part 3: Summary and Strategic Outlook
The differential reactivity of the halogen substituents in this compound provides a powerful platform for controlled, sequential molecular elaboration.
Table 4: Reactivity Summary
| Reaction Type | Most Reactive Site | Intermediate Reactivity | Least Reactive Site | Governing Principle |
| Pd-Catalyzed Cross-Coupling | C-Br | C-Cl | C-F | C-X Bond Dissociation Energy |
| Nucleophilic Aromatic Substitution (SNAr) | C-F | C-Cl | C-Br | C-X Bond Polarization & Intermediate Stabilization |
This predictable selectivity allows for a synthetic strategy where the C-Br bond is first addressed using palladium catalysis, followed by a potential second cross-coupling at the C-Cl site under more forcing conditions. Finally, the C-F bond can be substituted via an SNAr reaction, enabling the installation of three different functionalities onto the aromatic core in a controlled manner. This strategic approach minimizes protecting group manipulations and shortens synthetic routes, offering significant advantages in efficiency and atom economy for the development of novel pharmaceuticals and advanced materials.
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de la Rosa, M. A., et al. (2011). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]
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Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
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Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available at: [Link]
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National Institutes of Health. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available at: [Link]
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Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Available at: [Link]
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Baran Lab, Scripps Research. (2020). Get the F Out! C-F Bond Functionalization. Available at: [Link]
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University of Illinois. (2015). RECENT ADVANCES IN ARYL CARBON-FLUORINE BOND FORMATION. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-methoxypyridines. Journal of Physical Chemistry. Available at: [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
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ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available at: [Link]
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National Institutes of Health. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Available at: [Link]
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Scholars@Duke. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Dalton Transactions. Available at: [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
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National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene and 1,4-dibromo-2-fluoro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Selection of Halogenated Building Blocks
In the intricate landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the selection of starting materials is a critical determinant of a project's success. Polysubstituted aromatic rings serve as foundational scaffolds, and the nature and position of their functional groups dictate the available pathways for molecular elaboration. This guide provides an in-depth comparative analysis of two structurally related but synthetically distinct building blocks: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene and 1,4-dibromo-2-fluoro-3-methoxybenzene .
While differing by only a single halogen atom at the C4 position, these molecules present divergent reactivity profiles that can be strategically exploited. Understanding these nuances allows researchers to design more efficient, selective, and robust synthetic routes. This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by mechanistic principles and experimental considerations.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aryl halide is fundamentally governed by the electronic environment of the aromatic ring and the nature of the carbon-halogen (C-X) bond. The substituents on the benzene ring—fluoro, methoxy, and the differing halogens at C4—each contribute to the overall electronic landscape.
| Property | This compound | 1,4-dibromo-2-fluoro-3-methoxybenzene |
| Structure | ![]() | |
| Molecular Formula | C₇H₅BrClFO[1] | C₇H₅Br₂FO |
| Molecular Weight | 239.47 g/mol [1] | 303.92 g/mol |
| Key Reactive Sites | C1-Br, C4-Cl | C1-Br, C4-Br |
Electronic Influence of Substituents:
-
Methoxy (-OCH₃): This group exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I), enriching the electron density of the ring, particularly at the ortho and para positions.
-
Fluorine (-F): Fluorine has a unique profile, with a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a relatively weak electron-donating resonance effect (+R). It is also a potent ortho-directing group in metalation reactions.[2]
-
Bromine (-Br) & Chlorine (-Cl): Both halogens are inductively electron-withdrawing (-I) and weakly electron-donating through resonance (+R). The key difference lies in their bond strengths and polarizability, which directly impacts their reactivity as leaving groups.
The critical distinction between the two subject molecules is the C-X bond at the C4 position. The C-Br bond is significantly weaker and more readily cleaved than the C-Cl bond in the key oxidative addition step of many cross-coupling reactions. This single atomic change is the primary driver of their differential reactivity.
Caption: Dominant electronic effects of substituents.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for forming C-C bonds.[3][4] The reactivity of aryl halides in these reactions is directly tied to the rate of oxidative addition to the Pd(0) catalyst, which generally follows the trend: C-I > C-Br > C-Cl.[5] This principle is the key to unlocking selective functionalization.
1. This compound: This molecule possesses two different halogen leaving groups. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium-catalyzed cross-coupling reactions will occur with high selectivity at the C1-Br position. The C4-Cl bond will remain intact under standard Suzuki, Heck, or Buchwald-Hartwig conditions, making it an excellent substrate for single, predictable functionalization.
2. 1,4-dibromo-2-fluoro-3-methoxybenzene: This substrate contains two C-Br bonds, but they are in non-equivalent electronic environments. The C4-Br bond is para to the electron-donating methoxy group, while the C1-Br bond is ortho to it. This subtle electronic difference, combined with potential steric factors, can be exploited for chemoselective mono-functionalization. Typically, the C4-Br bond is more activated and will react preferentially under carefully controlled conditions (e.g., lower temperatures, specific catalyst/ligand combinations). This allows for a sequential cross-coupling strategy, where the first transformation occurs at C4, and a subsequent, often more forcing, reaction can be performed at C1.
Comparative Data: Selectivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Conditions | Primary Product | Selectivity/Yield | Rationale |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 4-Chloro-2-fluoro-3-methoxy-1,1'-biphenyl | >95% selective for C-Br coupling; High Yield | Significant difference in C-Br vs. C-Cl bond reactivity.[6] |
| 1,4-dibromo-2-fluoro-3-methoxybenzene | Phenylboronic acid (1.1 eq) | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 60 °C | 4-Bromo-2-fluoro-3-methoxy-1,1'-biphenyl | Mono-coupling at C4 favored; Moderate to Good Yield | Kinetic control favors reaction at the more electronically activated C4-Br site.[7] |
| 1,4-dibromo-2-fluoro-3-methoxybenzene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 2-Fluoro-3-methoxy-[1,1':4',1'']-terphenyl | Di-coupling product; High Yield | More forcing conditions and excess boronic acid drive the reaction to completion at both sites. |
Note: The data presented is representative and compiled from established principles of cross-coupling reactions.[7][8] Actual yields and selectivity are highly dependent on the specific catalyst, ligands, base, and solvent system employed.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene Isomers
In the realms of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural formality—it is the bedrock of efficacy, safety, and intellectual property. Positional isomers, such as those of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, can exhibit vastly different biological activities and reaction kinetics. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides an in-depth, experience-driven comparison of the key spectroscopic techniques used to distinguish these isomers, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge: Differentiating Key Positional Isomers
The specific arrangement of bromo, chloro, fluoro, and methoxy substituents on the benzene ring dictates the electronic environment and symmetry of each molecule. These subtle differences manifest as distinct signatures in various spectroscopic analyses. For this guide, we will focus on a comparative framework for distinguishing the titular compound from its closely related isomers.
Table 1: Key Isomers for Spectroscopic Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 943832-96-0 | C₇H₅BrClFO | 239.47 g/mol |
| 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene | 1414870-75-9 | C₇H₅BrClFO | 239.47 g/mol |
| 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | 909122-27-6 | C₇H₅BrClFO | 239.47 g/mol |
| 2-Bromo-1-chloro-4-fluorobenzene (precursor example) | 201849-15-2 | C₆H₃BrClF | 209.44 g/mol |
Note: While a comprehensive list of all possible isomers is extensive, these selected structures provide a robust basis for discussing the principles of spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, we can map out the substitution pattern on the benzene ring with high confidence. The presence of fluorine adds a crucial layer of complexity and diagnostic power due to heteronuclear coupling.
Expertise & Causality: Why NMR Excels
The predictive power of NMR lies in the sensitivity of nuclear spins to their local electronic environment. Each substituent (Br, Cl, F, OCH₃) exerts a distinct electronic effect (inductive vs. resonance) that shields or deshields adjacent and distant nuclei.[1][2][3]
-
¹H NMR: The number of distinct signals corresponds to the number of chemically non-equivalent protons. Their chemical shifts (δ) indicate the degree of shielding, and the splitting patterns (J-coupling) reveal the number and proximity of neighboring protons and fluorine atoms.
-
¹³C NMR: Provides a count of unique carbon environments. The most significant diagnostic feature for these compounds is the carbon-fluorine coupling (¹J_CF, ²J_CF, ³J_CF, etc.), which produces characteristic splitting of carbon signals over one or more bonds. The magnitude of these J-couplings is highly dependent on the number of bonds separating the coupled nuclei.[4][5]
Predicted NMR Data for Isomer Differentiation
The following tables are based on established substituent chemical shift (SCS) principles and typical coupling constant ranges. They serve as a predictive framework for distinguishing isomers.[1][6]
Table 2: Predicted ¹H NMR Spectral Characteristics
| Isomer | Aromatic Protons | Predicted δ (ppm) Range | Key Splitting Patterns |
| This compound | 2 (H-5, H-6) | 6.9 - 7.5 | Two doublets, likely showing H-F and H-H coupling. |
| 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene | 2 (H-5, H-6) | 6.9 - 7.5 | Two doublets, with different H-F coupling magnitudes. |
| 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | 2 (H-5, H-6) | 6.8 - 7.4 | Two doublets; chemical shifts influenced by different ortho/meta relationships. |
Table 3: Predicted ¹³C NMR Spectral Characteristics
| Isomer | Key Feature | Predicted δ (ppm) Range | Predicted C-F Coupling (J_CF) |
| This compound | C-2 (directly bonded to F) | 145 - 160 (d) | Large one-bond coupling: ¹J_CF ≈ 240-260 Hz.[5] |
| C-1, C-3 (two bonds from F) | 110 - 130 (d) | Smaller two-bond coupling: ²J_CF ≈ 20-30 Hz.[5] | |
| 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene | C-3 (directly bonded to F) | 145 - 160 (d) | Large one-bond coupling: ¹J_CF ≈ 240-260 Hz. |
| C-2, C-4 (two bonds from F) | 115 - 135 (d) | Smaller two-bond coupling: ²J_CF ≈ 20-30 Hz. |
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from acidic impurities that could affect chemical shifts.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for non-fluorinated carbons.
-
Set the spectral width to 0-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Visualization: NMR Workflow for Isomer Identification
Caption: Integrated ¹H and ¹³C NMR workflow for definitive isomer structure elucidation.
Infrared (IR) Spectroscopy: Functional Group and Fingerprint Analysis
While NMR provides the skeletal map, IR spectroscopy confirms the presence of key functional groups and offers a unique "fingerprint" for each isomer. The causality is rooted in molecular vibrations; the energy at which a bond vibrates is sensitive to its strength and the masses of the connected atoms.
Expertise & Causality: Interpreting Vibrational Modes
For all isomers of this compound, the IR spectrum will be broadly similar in the functional group region (4000-1500 cm⁻¹), confirming the presence of an aromatic ether.
-
Aromatic C-H Stretch: A characteristic peak just above 3000 cm⁻¹.[7][8]
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1400 cm⁻¹ region.[7][8]
-
Asymmetric C-O-C Stretch: A strong band around 1250 cm⁻¹.
-
Symmetric C-O-C Stretch: A band around 1040 cm⁻¹.
The true differentiating power of IR lies in the fingerprint region (1500-600 cm⁻¹) . This region contains a complex pattern of C-H bending, C-O bending, and C-X (C-F, C-Cl, C-Br) stretching vibrations.[7][9] The specific pattern is highly sensitive to the overall symmetry and substitution pattern of the molecule, making it a unique identifier.[9] For instance, C-X stretching vibrations are expected to appear at decreasing wavenumbers as the halogen mass increases (C-F > C-Cl > C-Br).[10]
Table 4: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Confirms the presence of the benzene ring.[8] |
| Aromatic C=C stretch | 1600 - 1450 | A series of sharp peaks confirms the aromatic core. |
| Asymm. C-O-C stretch | ~1250 | Strong peak, characteristic of aryl ethers. |
| C-F stretch | 1250 - 1000 | Strong absorption, can be difficult to distinguish from other bands in this region.[10] |
| C-Cl stretch | 850 - 550 | Medium to strong intensity.[10] |
| C-Br stretch | 690 - 515 | Medium to strong intensity.[10] |
| Fingerprint Pattern | 1500 - 600 | Unique pattern of bands for each isomer based on substitution. This is the key comparative region. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a rapid and reliable method for acquiring IR data.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Visualization: IR Analysis Logic
Caption: Logical flow for isomer differentiation using IR spectroscopy.
Mass Spectrometry (MS): Molecular Formula and Fragmentation Clues
Mass spectrometry provides two crucial pieces of information: the exact molecular weight and, through fragmentation, clues about the molecule's structure. For halogenated compounds, the isotopic patterns of chlorine and bromine are definitive.
Expertise & Causality: Isotopes and Fragmentation
-
Molecular Ion (M⁺): All isomers of this compound will have the same nominal molecular weight of 238/240/242 u. High-Resolution MS (HRMS) can confirm the elemental composition (C₇H₅BrClFO) with high precision (e.g., 237.9196 Da).[11]
-
Isotopic Pattern: The most powerful feature is the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[12] The molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4), with characteristic relative intensities, immediately confirming the presence of one Br and one Cl atom. This is a self-validating feature.
-
Fragmentation: While all isomers share the same molecular ion, their fragmentation patterns under Electron Ionization (EI) can differ.[13] The weakest bonds or those leading to the most stable fragments will cleave preferentially. Common fragmentation pathways for aryl ethers include the loss of the methyl group (-15 u) or the loss of CO (-28 u).[14] The relative intensities of fragments resulting from the loss of Br or Cl may vary slightly depending on their position relative to other groups, which influences bond strengths.
Table 5: Predicted Mass Spectrometry Data
| Feature | Expected Result for All Isomers | Diagnostic Value |
| Molecular Ion (HRMS) | m/z ≈ 237.9196 (for C₇H₅⁷⁹Br³⁵ClFO) | Confirms elemental composition.[11] |
| Isotopic Cluster (M⁺) | A characteristic pattern of peaks at M⁺, M+2, and M+4. | Unambiguously confirms the presence of one Br and one Cl atom.[12] |
| Key Fragments | M-15 (loss of •CH₃) M-28 (loss of CO) M-79/81 (loss of •Br) M-35/37 (loss of •Cl) | The relative abundance of these fragments may differ between isomers, providing clues to the substitution pattern.[14] |
Experimental Protocol: GC-MS with Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the sample from any minor impurities before analysis.
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for good separation and peak shape (e.g., ramp from 100°C to 250°C).
-
MS Analysis: The GC eluent is directed into an EI source (standard 70 eV).
-
Data Acquisition: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions. Compare the fragmentation patterns between different isomers.
Visualization: MS Analysis Workflow
Caption: Mass spectrometry workflow for formula confirmation and structural analysis.
Integrated Strategy for Unambiguous Isomer Identification
Caption: A hierarchical workflow integrating MS, IR, and NMR for confident isomer identification.
Conclusion
Distinguishing between positional isomers of this compound requires a methodical application of modern spectroscopic techniques. Mass spectrometry unequivocally establishes the molecular formula and the presence of bromine and chlorine through its distinct isotopic patterns. Infrared spectroscopy confirms the expected aromatic ether functional groups and provides a unique fingerprint for each isomer. However, it is Nuclear Magnetic Resonance spectroscopy , with its ability to map atomic connectivity through chemical shifts and intricate spin-spin couplings (especially C-F couplings), that serves as the ultimate arbiter in making a definitive and unambiguous structural assignment. By integrating these techniques, researchers and drug development professionals can operate with the highest degree of scientific integrity and confidence in their molecular characterization.
References
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Stenutz, R. NMR chemical shift prediction of benzenes. [Online] Available at: [Link]
- Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718.
- Hoyt, D. W., et al. (1971). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 43(8), 980-984.
- Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]
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- Smith, B. D., & Siegel, J. S. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of the American Chemical Society, 120(42), 10893-10894.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Tóth, I. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Synthetic Strategies for 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Guide for Researchers
Introduction
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a highly substituted aromatic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and advanced materials. The specific arrangement of its halogen and methoxy substituents offers a versatile scaffold for the synthesis of complex molecular architectures. The efficiency of its synthesis is therefore a critical factor in the early stages of research and development. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering a critical evaluation of their respective yields, advantages, and challenges, supported by data from analogous reactions in the chemical literature.
Plausible Synthetic Pathways: An Overview
Given the absence of a standardized, published synthesis for this compound, this guide will explore two primary, logically derived synthetic strategies. These routes are designed based on fundamental principles of organic chemistry and are supported by established, peer-reviewed methodologies for similar transformations. The two routes under consideration are:
-
Route A: The Sandmeyer Reaction Pathway, commencing from a substituted aniline precursor.
-
Route B: Electrophilic Aromatic Bromination, starting from a substituted phenol.
A third potential route involving sequential halogenation of a simpler precursor is considered less viable due to significant challenges in achieving the desired regioselectivity and is therefore discussed as a less favorable alternative.
Route A: The Sandmeyer Reaction from 4-chloro-2-fluoro-3-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1] This pathway is often favored for the synthesis of highly substituted aromatic compounds where direct halogenation might lead to a mixture of isomers.
Conceptual Workflow
The synthesis via the Sandmeyer reaction would proceed in two key steps:
-
Diazotization: The starting material, 4-chloro-2-fluoro-3-methoxyaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Bromination: The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromide anion, releasing nitrogen gas and forming the desired product.
Caption: Synthetic pathway for Route A via the Sandmeyer reaction.
Experimental Protocol (Proposed)
-
Diazotization: 4-chloro-2-fluoro-3-methoxyaniline is dissolved in 48% aqueous hydrobromic acid. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Bromination: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is added portion-wise to the copper(I) bromide solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Yield Analysis and Discussion
The Sandmeyer reaction is well-documented to provide good to excellent yields for the synthesis of aryl bromides from a wide range of aniline derivatives. Reports in the literature for metal-free Sandmeyer-type brominations show yields in the range of 55-80%.[2][3] For electron-rich anilines, which our proposed starting material would be, moderate to excellent yields are typically expected.[4]
-
Advantages:
-
High Regioselectivity: The position of the incoming bromine atom is precisely determined by the initial position of the amino group, avoiding the formation of isomeric byproducts.
-
Reliability: The Sandmeyer reaction is a robust and well-understood transformation.
-
Good to Excellent Yields: Based on analogous reactions, this route is anticipated to provide a favorable yield.
-
-
Disadvantages:
-
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially if isolated. Therefore, they are typically generated and used in situ at low temperatures.
-
Availability of Starting Material: The synthesis of the starting material, 4-chloro-2-fluoro-3-methoxyaniline, adds an extra step to the overall process, although its synthesis from related compounds is plausible.[5][6]
-
Route B: Electrophilic Bromination of 4-chloro-2-fluoro-3-methoxyphenol
Direct electrophilic bromination of a phenolic precursor is an alternative and more atom-economical approach. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, which can facilitate the introduction of a bromine atom onto the aromatic ring under relatively mild conditions.
Conceptual Workflow
This route involves the direct treatment of 4-chloro-2-fluoro-3-methoxyphenol with a brominating agent. The regioselectivity of the reaction will be governed by the combined directing effects of the substituents on the aromatic ring.
Sources
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- 6. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Purity Determination of Halogenated Aromatic Compounds
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, ensuring the purity of pharmaceutical compounds is paramount. For halogenated aromatic compounds—a class prevalent in pharmaceuticals, agrochemicals, and industrial chemicals—the choice of analytical technique is critical.[1] This guide provides an in-depth, objective comparison of two cornerstone techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, my aim is to move beyond a simple list of pros and cons, instead offering a nuanced, data-driven perspective to inform your methodological choices.
The purity of a drug substance is a critical quality attribute, with regulatory bodies like the International Council for Harmonisation (ICH) setting stringent guidelines for the identification, reporting, and qualification of impurities.[2][3][4][5][6] Understanding the capabilities and limitations of HPLC and GC-MS is fundamental to developing robust, validated analytical procedures that comply with these standards.[7][8][9][10]
The Core Decision: Volatility and Thermal Stability
The primary determinant in choosing between GC and HPLC is the physicochemical nature of the analyte.[11][12] GC-MS is predicated on the compound's ability to be volatilized without degradation.[11][12][13] In contrast, HPLC is suited for a broader range of compounds, including those that are non-volatile or thermally labile.[11][12][13]
-
Gas Chromatography (GC): This technique is ideal for analyzing volatile and thermally stable compounds.[12] Halogenated aromatic compounds, particularly those with lower molecular weights, often exhibit sufficient volatility for GC analysis.[14][15] The high temperatures of the GC inlet and column (typically 150-300°C) facilitate the transition of the analyte into the gaseous phase.[11][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile, polar, and thermally unstable compounds.[12][13] Many complex halogenated aromatic compounds, especially larger molecules or those with polar functional groups, may decompose at the high temperatures required for GC.[13] HPLC operates at or near ambient temperatures, preserving the integrity of such molecules.[11][16]
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[17] | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11][17] |
| Applicable Analytes | Non-volatile, thermally labile, polar, and high molecular weight compounds.[12][13] | Volatile and thermally stable compounds.[12][13] |
| Sample Preparation | Simpler for many samples, often involving dissolution in the mobile phase. | May require derivatization to increase volatility and thermal stability for certain compounds.[13] |
| Separation Efficiency | Good, with a wide range of column chemistries for selectivity tuning.[18][19] | Excellent, with capillary columns providing very high resolution and sharp peaks.[16] |
| Detection | Commonly UV-Vis, Diode Array (DAD), Fluorescence, and Mass Spectrometry (MS). | Primarily Mass Spectrometry (MS), also Flame Ionization (FID) and Electron Capture (ECD).[16] |
| Identification Power | Good with DAD (spectral comparison). Excellent with MS (mass-to-charge ratio and fragmentation). | Excellent with MS, providing a "molecular fingerprint" for high-confidence identification.[1] |
| Sensitivity | Dependent on the detector; MS offers high sensitivity. | Generally very high, especially with MS, capable of detecting compounds in the parts-per-billion (ppb) range.[13] |
| Regulatory Acceptance | Widely accepted and documented in pharmacopeias. | Widely accepted, with numerous standardized methods (e.g., EPA methods for environmental analysis).[20][21] |
The Deciding Factor: A Deeper Dive
For GC-MS, the key considerations are:
-
Volatility: Can the compound be readily vaporized without decomposition? Many smaller halogenated aromatics like chlorobenzenes and some Polychlorinated Biphenyls (PCBs) are suitable.[20][21][22][23]
-
Thermal Stability: Will the compound withstand the high temperatures of the injector and column? Larger, more complex molecules or those with heat-sensitive functional groups may degrade.
-
Derivatization: For compounds with polar functional groups (e.g., halogenated phenols), derivatization can be employed to increase volatility and improve peak shape.[24][25][26][27] This adds a step to sample preparation but can make an otherwise unsuitable compound amenable to GC analysis.
For HPLC, the key considerations are:
-
Solubility: The compound must be soluble in a suitable mobile phase. The versatility of reversed-phase and normal-phase chromatography offers a wide range of solvent systems.
-
Chromatographic Behavior: The choice of stationary phase is crucial for achieving separation, especially for isomers. Phenyl and pentafluorophenyl (PFP) phases can offer unique selectivity for aromatic and halogenated compounds through π-π interactions.[18][19][28]
-
Detection: A UV-active chromophore is necessary for UV detection. For compounds lacking a strong chromophore or for achieving higher sensitivity and specificity, a mass spectrometer is the detector of choice.
Experimental Workflows: A Practical Perspective
To illustrate the practical application of these techniques, let's consider the purity determination of a hypothetical halogenated aromatic drug substance.
GC-MS Experimental Workflow
The following diagram outlines a typical workflow for purity analysis of a volatile halogenated aromatic compound using GC-MS.
Caption: GC-MS workflow for purity determination.
HPLC Experimental Workflow
This diagram illustrates a standard workflow for the purity analysis of a non-volatile or thermally sensitive halogenated aromatic compound using HPLC.
Caption: HPLC workflow for purity determination.
Case Study: Polychlorinated Biphenyls (PCBs)
PCBs are a classic example of halogenated aromatic compounds where both GC and HPLC can be applied, but GC is often preferred. Environmental analyses of PCBs are well-documented in EPA methods, which predominantly utilize GC with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).[20][21][22][23][29] The volatility of many PCB congeners makes them ideal candidates for GC analysis, which offers excellent separation of these complex mixtures.
Case Study: Brominated Flame Retardants (BFRs)
The analysis of BFRs showcases the complementary nature of these techniques. Polybrominated diphenyl ethers (PBDEs) are often analyzed by GC-MS.[30] However, larger or more polar BFRs like hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA) are typically analyzed by LC-MS/MS due to their lower volatility and thermal lability.[30][31][32]
The Power of Mass Spectrometry in Purity Determination
For both GC and HPLC, coupling the separation technique with mass spectrometry provides an unparalleled level of confidence in impurity identification. The mass spectrometer not only acts as a highly sensitive detector but also provides structural information. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.[33][34]
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound containing one chlorine atom will show a molecular ion peak (M) and an M+2 peak with a height ratio of 3:1.[33][34]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will exhibit M and M+2 peaks of nearly equal height.[33][34]
These distinct isotopic signatures are powerful diagnostic tools for confirming the presence and number of halogen atoms in an impurity, a capability that UV detection in HPLC lacks.
Decision-Making Framework
The choice between HPLC and GC-MS is not arbitrary but a reasoned decision based on scientific principles. The following decision tree provides a logical framework for selecting the most appropriate technique for your halogenated aromatic compound.
Caption: Decision tree for technique selection.
Conclusion: A Symbiotic Relationship
In a modern drug development setting, these techniques are not competitors but complementary tools. A comprehensive impurity profiling strategy may leverage GC-MS for identifying volatile impurities and residual solvents, while HPLC is used for the primary purity assay and the analysis of non-volatile related substances and degradation products. The ultimate goal is to develop and validate analytical procedures that are fit for purpose, ensuring the quality, safety, and efficacy of the final drug product.[9][35]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CAS No. 943832-96-0). As a multi-halogenated aromatic compound, this substance requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Part 1: Hazard Identification and Risk Assessment
Before any disposal operations commence, a thorough understanding of the chemical's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards from structurally analogous compounds like 1-Bromo-4-chlorobenzene and other halogenated aromatics. The presence of bromine, chlorine, and fluorine atoms on a benzene ring dictates its classification and handling requirements.
The primary risks associated with this class of compounds are:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
-
Environmental Hazard: Halogenated organic compounds are regulated due to their potential for persistence and environmental toxicity. Discharge into drains or the environment must be strictly avoided.[6]
-
Combustion Byproducts: Improper incineration can lead to the formation of hazardous gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]
This initial assessment validates the need for controlled disposal as regulated hazardous waste.
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Precautionary Statements & Disposal Directive |
|---|---|---|---|
| Skin Irritation (Category 2) | ⚠️ | Warning | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| Eye Irritation (Category 2A) | ⚠️ | Warning | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | ⚠️ | Warning | H335: May cause respiratory irritation. P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[2][3] |
| Disposal Classification | - | - | P501: Dispose of contents/container to an approved waste disposal plant. [2][3] This is a regulated hazardous waste. |
Part 2: Pre-Disposal Operations: Segregation & Containment
The cornerstone of safe and cost-effective chemical waste management is proper segregation. Commingling different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. As a multi-halogenated organic compound, this compound must be treated with specific care.
The Causality of Segregation:
-
Chemical Reactivity: Mixing halogenated waste with other reactive chemicals, such as strong acids or bases, can lead to violent reactions.[7]
-
Disposal Pathway: Halogenated organic wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acid gases.[6][8] Non-halogenated waste can often be fuel-blended or incinerated under different conditions. Mixing them contaminates the less hazardous stream, forcing the entire volume to be treated by the more rigorous and expensive method.[9]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and local authorities mandate the separation of different classes of hazardous waste.[10][11]
Protocol for Waste Collection and Storage
-
Select an Appropriate Container:
-
Use a designated, chemically resistant container, such as a 4-liter polyethylene-coated glass bottle or a high-density polyethylene (HDPE) carboy.[7][9]
-
Ensure the container is clean, dry, and has a tightly sealing cap. Never use a container that previously held an incompatible chemical (e.g., strong oxidizing agents).[8]
-
-
Label the Container Correctly (Before Adding Waste):
-
Affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EH&S) department.[9]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
List all constituents, including any solvents used, with their approximate percentages.[12]
-
Check all applicable hazard boxes on the tag (e.g., Toxic, Irritant).[9]
-
-
Accumulate Waste Safely:
-
Always add waste to the container inside a certified chemical fume hood to avoid inhaling vapors.[9]
-
Keep the waste container closed at all times, except when adding waste.[7][9]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]
-
The SAA must be in a secondary containment bin to catch any potential leaks.
-
Part 3: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound and its waste.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA-approved safety goggles are mandatory.[1][3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves properly.[1][5][6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron should be worn.[5]
-
Respiratory Protection: While handling small quantities in a fume hood should be sufficient, a respirator may be required if engineering controls are inadequate or during a large spill cleanup, in accordance with OSHA regulations (29 CFR 1910.134).[13][14]
Part 4: Disposal Workflow and Methodology
The disposal of this compound is not a matter of simple disposal; it is a regulated process that must be managed by professionals. Under no circumstances should this chemical be poured down the drain or placed in regular trash. [5][6]
The logical workflow for disposal is outlined below.
Caption: Disposal workflow for this compound.
Approved Disposal Methodology: Incineration
The universally recommended disposal method for halogenated organic compounds is high-temperature incineration in a RCRA-approved hazardous waste facility.[8]
-
Mechanism: Incineration at temperatures typically above 850°C ensures the complete destruction of the organic molecule.
-
Critical Feature - Scrubbing: The combustion of this compound will produce HBr, HCl, HF, and potentially carbon monoxide and CO2.[3] Licensed incinerators are equipped with "scrubbers" or flue-gas treatment systems that neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and environmental damage.[1]
-
Alternative Methods: While advanced methods like treatment with Fenton's reagent can destroy halogenated aromatics, these are resource-intensive and not standard practice for routine laboratory waste.[15] Incineration remains the most practical and compliant solution.
Part 5: Spill and Emergency Procedures
-
Evacuate: If a spill occurs, evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Control Ignition Sources: Remove all sources of ignition.[6][8]
-
Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the affected area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S department immediately.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
This guide provides an essential operational framework for the safe handling and disposal of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CAS No. 943832-96-0)[1][2]. As a substituted halogenated aromatic compound, its handling demands a rigorous and informed approach to personal protection. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this specific molecule may be limited, the known hazards of structurally similar compounds, such as 1-Bromo-4-chloro-2-fluorobenzene, provide a strong basis for a cautious and proactive safety strategy[3]. The primary hazards identified are significant and demand respect.
The substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[3][4]. Inhalation of high concentrations of vapors from related chemicals can lead to symptoms like headache, dizziness, and nausea[3]. Therefore, all operational procedures must be designed to prevent direct contact and inhalation.
| Hazard Classification | GHS Hazard Statement | Required Protective Action |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | Wear chemical-resistant gloves and a lab coat. Avoid all skin contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] | Wear chemical splash goggles at all times. Use a face shield for splash-prone procedures[5]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] | Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood[3]. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is the primary defense against the chemical hazards outlined above.
Eye and Face Protection: The First Line of Defense
Given the classification of "serious eye irritation," eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical, even during transfers of small quantities[6].
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes), a full-face shield must be worn over the chemical splash goggles[5][6][7]. This provides a secondary barrier protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
Direct contact is a primary exposure route that must be eliminated.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothes and underlying skin.
-
Gloves: The choice of glove material is critical for preventing skin irritation.
-
Primary Use: Disposable nitrile gloves are suitable for incidental contact and provide good protection against minor splashes of a wide range of chemicals[8][9].
-
Selection Rationale: Nitrile is recommended for its balance of chemical resistance and dexterity. Always inspect gloves for tears or pinholes before use[6].
-
Protocol: Gloves must be removed immediately upon contamination. Wash hands thoroughly with soap and water after removing gloves. Never wear contaminated gloves outside the immediate work area. For prolonged or immersive work, consult the glove manufacturer’s chemical resistance guide to select a more robust material like neoprene or butyl rubber.
-
Respiratory Protection: Ensuring Safe Air
Engineering controls are the preferred method for mitigating inhalation risks associated with respiratory irritants.
-
Primary Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood[3]. This engineering control captures vapors at the source, preventing them from entering the laboratory atmosphere.
-
Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a respirator program must be implemented. This requires professional fit-testing and training in accordance with institutional and regulatory standards[6].
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed[3].
-
Donning PPE: Put on a lab coat, followed by chemical splash goggles and appropriate gloves.
-
Chemical Handling: Conduct all transfers and manipulations of the chemical deep within the fume hood to maximize vapor capture.
-
Storage: When not in use, the chemical must be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[3][4].
-
Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your hands. Remove goggles and lab coat.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete[3][10].
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The immediate priority is to contain the spill and protect personnel.
Caption: Workflow for a safe and effective chemical spill response.
Waste Disposal Plan
All materials contaminated with this compound are classified as hazardous waste.
-
Containment: Collect all chemical residues, contaminated absorbent materials, and disposable PPE (like gloves) in a designated, sealed, and clearly labeled hazardous waste container[3][11].
-
Disposal: The waste must be disposed of through an approved waste disposal plant[4][10]. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

